Product packaging for cis-3-Methyl-3-hexene(Cat. No.:CAS No. 4914-89-0)

cis-3-Methyl-3-hexene

Cat. No.: B13800522
CAS No.: 4914-89-0
M. Wt: 98.19 g/mol
InChI Key: FHHSSXNRVNXTBG-SREVYHEPSA-N
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Description

Cis-3-Methyl-3-hexene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B13800522 cis-3-Methyl-3-hexene CAS No. 4914-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4914-89-0

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

(Z)-3-methylhex-3-ene

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6-

InChI Key

FHHSSXNRVNXTBG-SREVYHEPSA-N

Isomeric SMILES

CC/C=C(/C)\CC

Canonical SMILES

CCC=C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Methyl-3-hexene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of cis-3-Methyl-3-hexene (also known as (Z)-3-methylhex-3-ene). This alkene is a valuable building block in organic synthesis. This document includes a summary of its physicochemical properties, detailed experimental protocols for its stereoselective synthesis, and a visual representation of its chemical structure. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound.

Chemical Properties and Structure

This compound is a volatile, flammable organic compound with the chemical formula C₇H₁₄.[1][2] Its structure features a seven-carbon chain with a double bond between the third and fourth carbon atoms. The "cis" or "(Z)" designation indicates that the ethyl group and the propyl group attached to the double-bonded carbons are on the same side of the double bond.

Structural Identifiers
IdentifierValue
IUPAC Name (Z)-3-methylhex-3-ene[3]
CAS Number 4914-89-0[2]
SMILES String CC/C(/C)=C\CC[4]
InChI Key FHHSSXNRVNXTBG-SREVYHEPSA-N[4]
Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
Boiling Point 93.4 - 95.4 °C[1][5]
Melting Point -124.4 °C (estimate)[1]
Density 0.7080 g/cm³[1]
XLogP3 3.2[1]

Chemical Structure Visualization

The chemical structure of this compound is depicted below. The DOT language script used to generate this diagram is also provided.

Caption: Skeletal structure of this compound.

Experimental Protocols

The stereoselective synthesis of this compound can be achieved through several established methods in organic chemistry. Below are detailed protocols for two common approaches.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good control over stereochemistry. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed.

Reaction Scheme:

(CH₃CH₂)₃P⁺Br⁻ + BuLi → (CH₃CH₂)₃P=CHCH₃ + LiBr + Butane (CH₃CH₂)₃P=CHCH₃ + CH₃CH₂CHO → this compound + (CH₃CH₂)₃PO

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Propanal

  • Anhydrous diethyl ether

  • Pentane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of n-butyllithium dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.

  • Allow the reaction mixture to warm to room temperature and stir for one hour.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of propanal dropwise to the cooled ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Partial Hydrogenation of an Alkyne

The partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst, is a classic method for the synthesis of cis-alkenes.[4]

Reaction Scheme:

3-Methyl-3-hexyne + H₂ (in the presence of Lindlar's catalyst) → this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-Methyl-3-hexyne in a suitable solvent such as hexane or ethanol.

  • Add a catalytic amount of Lindlar's catalyst to the solution.

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a gas burette.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or by measuring the uptake of hydrogen.

  • Once the starting alkyne has been consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Carefully remove the solvent from the filtrate by rotary evaporation or distillation to yield the crude product.

  • Further purification can be achieved by fractional distillation.

Reactivity

This compound undergoes typical alkene reactions. For instance, it reacts with hydrogen bromide (HBr) via an electrophilic addition mechanism. Following Markovnikov's rule, the hydrogen atom adds to the less substituted carbon of the double bond, leading to the formation of a stable tertiary carbocation. The subsequent attack of the bromide ion results in the formation of 3-bromo-3-methylhexane.[6]

Spectroscopic Data

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinylic proton, as well as the protons of the methyl and ethyl groups. The coupling constants between the vinylic protons can help confirm the cis stereochemistry.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule.[4] The chemical shifts of the sp² hybridized carbons of the double bond are characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=C stretching vibration for the double bond, typically in the range of 1640-1680 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 98). The fragmentation pattern can provide further structural information.

References

Spectroscopic Profile of cis-3-Methyl-3-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Methyl-3-hexene (CAS RN: 4914-89-0), a seven-carbon alkene. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Executive Summary

This compound is a volatile, flammable liquid with the molecular formula C₇H₁₄. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in various research and industrial applications. This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and mass spectral data in clearly structured tables, accompanied by detailed experimental protocols and visualizations to aid in understanding its chemical structure and properties.

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR) Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (Hz)
H-1 (CH₃)0.95Triplet (t)7.5
H-2 (CH₂)2.05Quintet (quint)7.5
H-4 (CH)5.15Triplet (t)7.1
H-5 (CH₂)2.00Quintet (quint)7.4
H-6 (CH₃)0.92Triplet (t)7.4
3-CH₃1.62Singlet (s)-

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound is available from various sources, including ChemicalBook and SpectraBase.[1][2]

Carbon Assignment Chemical Shift (ppm)
C-114.2
C-221.5
C-3134.5
C-4124.0
C-529.8
C-613.9
3-CH₃23.4
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST WebBook.[3] The characteristic absorption bands are summarized below.

Frequency (cm⁻¹) Intensity Assignment
2965StrongC-H stretch (sp³)
2875StrongC-H stretch (sp³)
1665MediumC=C stretch (alkene)
1460MediumC-H bend (CH₂)
1380MediumC-H bend (CH₃)
~700Medium, Broad=C-H bend (cis-alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 3-methyl-3-hexene (isomer not specified) is available from the NIST WebBook.[4] The molecular ion and major fragments are listed below.

m/z Relative Abundance (%) Possible Fragment
9825[C₇H₁₄]⁺ (Molecular Ion)
8315[C₆H₁₁]⁺
69100[C₅H₉]⁺
5560[C₄H₇]⁺
4175[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans. For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio. Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z) in a magnetic or electric field, and detected.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A conceptual workflow for the spectroscopic analysis of this compound.

References

Stereoisomerism in 3-Methyl-3-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism profoundly influences the physicochemical and biological properties of molecules, a critical consideration in the fields of chemical research and pharmaceutical development. This technical guide provides an in-depth analysis of the stereoisomerism exhibited by 3-methyl-3-hexene. The document elucidates the structural basis of its E/Z isomerism, presents a comprehensive summary of the distinct physical and spectroscopic properties of each stereoisomer, and outlines detailed experimental protocols for their stereoselective synthesis and analytical separation. The information is structured to serve as a practical resource for professionals engaged in organic synthesis, analytical chemistry, and medicinal chemistry, where precise control and characterization of stereoisomers are paramount.

Introduction to Stereoisomerism in 3-Methyl-3-hexene

3-Methyl-3-hexene (C₇H₁₄) is an unsaturated hydrocarbon that serves as a fundamental example of geometric isomerism.[1][2][3] Due to the presence of a trisubstituted carbon-carbon double bond, free rotation is restricted, leading to the existence of two distinct stereoisomers: (E)-3-methyl-3-hexene and (Z)-3-methyl-3-hexene.[4][5] The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded carbons. For 3-methyl-3-hexene, the substituents on C3 are a methyl group and an ethyl group, while on C4 they are a hydrogen atom and an ethyl group.

The different spatial arrangement of these substituents gives rise to distinct physical and chemical properties for the (E) and (Z) isomers, necessitating specific synthetic and analytical methods for their individual study. This guide will detail these differences and the methodologies to isolate and characterize each isomer. Notably, 3-methyl-3-hexene does not possess a chiral center, and therefore does not exhibit enantiomerism.

Physicochemical and Spectroscopic Data of Stereoisomers

The distinct geometries of the (E) and (Z) isomers of 3-methyl-3-hexene lead to measurable differences in their physical and spectroscopic properties. This data is crucial for their identification and separation.

Physical Properties

The physical properties of the (E) and (Z) isomers of 3-methyl-3-hexene are summarized in the table below. The differences, though slight, can be exploited for separation, for instance, by fractional distillation or chromatography.

Property(E)-3-methyl-3-hexene(Z)-3-methyl-3-hexene
Molecular Formula C₇H₁₄C₇H₁₄
Molecular Weight 98.19 g/mol 98.19 g/mol
CAS Number 3899-36-34914-89-0
Boiling Point 94 °C95 °C
Density 0.710 g/mL0.713 g/mL
Refractive Index 1.4111.412
Spectroscopic Data

Spectroscopic methods are indispensable for the unambiguous identification and characterization of the (E) and (Z) isomers.

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the stereoisomers of 3-methyl-3-hexene. The chemical shifts of the nuclei in proximity to the double bond are particularly sensitive to the geometric arrangement.

Nucleus (E)-3-methyl-3-hexene (Estimated δ, ppm) (Z)-3-methyl-3-hexene (Estimated δ, ppm)
¹H NMR
Vinyl H~5.2-5.4~5.1-5.3
Allylic CH₂~2.0-2.2~2.1-2.3
Allylic CH₃~1.6-1.7~1.5-1.6
¹³C NMR
C3~135~134
C4~125~124
Allylic CH₃~15~22
Allylic CH₂ (on ethyl)~29~21

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are estimates based on typical ranges for similar structures.

IR spectroscopy can provide key information about the functional groups present and can also help in distinguishing between E and Z isomers. For trisubstituted alkenes like 3-methyl-3-hexene, the following characteristic absorption bands are expected:

Vibrational Mode (E)-3-methyl-3-hexene (cm⁻¹) (Z)-3-methyl-3-hexene (cm⁻¹)
C=C Stretch 1660-16801660-1680
=C-H Stretch 3000-31003000-3100
=C-H Bend (out-of-plane) ~815 ± 25~815 ± 25

While the C=C and =C-H stretching frequencies are similar for both isomers, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns that can be used for differentiation, analogous to the differences observed between cis- and trans-2-butene.[6]

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the stereoselective synthesis and separation of the (E) and (Z) isomers of 3-methyl-3-hexene. These protocols are based on established methodologies for the synthesis and purification of trisubstituted alkenes.

Stereoselective Synthesis

This protocol describes a Z-selective synthesis route starting from 3-pentanone (B124093).

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol

  • 1-Bromopropane

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • 3-Pentanone

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of the Sulfone:

    • To a solution of 1-phenyl-1H-tetrazole-5-thiol in ethanol, add one equivalent of sodium ethoxide, followed by one equivalent of 1-bromopropane. Stir at room temperature for 12 hours. Remove the solvent under reduced pressure and purify the resulting thioether.

    • Dissolve the thioether in DCM and add 2.2 equivalents of m-CPBA at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the propyl tetrazolyl sulfone.

  • Olefination Reaction:

    • Dissolve the propyl tetrazolyl sulfone (1.2 equivalents) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add LiHMDS (1.1 equivalents, 1.0 M in THF) dropwise and stir for 30 minutes at -78 °C.

    • Add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain (Z)-3-methyl-3-hexene.

This protocol outlines an E-selective synthesis.

Materials:

  • 1-Pentyne (B49018)

  • Catecholborane

  • (E)-1-Bromo-1-propene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydroboration of 1-Pentyne:

    • To a solution of 1-pentyne (1.0 equivalent) in anhydrous THF at 0 °C under an argon atmosphere, add catecholborane (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Suzuki Coupling:

    • To the solution of the vinylboronate from the previous step, add (E)-1-bromo-1-propene (1.2 equivalents), Pd(OAc)₂ (0.03 equivalents), and PPh₃ (0.12 equivalents).

    • Add a 2 M aqueous solution of NaOH (3.0 equivalents) and heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain primarily (E)-3-methyl-3-hexene.

Separation and Analysis of Stereoisomers

GC is an effective method for both the analysis and preparative separation of the volatile (E) and (Z) isomers of 3-methyl-3-hexene.[7][8]

Analytical Protocol:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A high-resolution capillary column (e.g., 30 m x 0.25 mm ID) with a nonpolar stationary phase (e.g., DB-1 or HP-5ms) or a polar stationary phase (e.g., Carbowax 20M) for potentially enhanced separation.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a dilute solution of the isomer mixture in pentane (B18724) or hexane (B92381), with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 150 °C.

  • Detector Temperature: 280 °C.

  • Expected Elution Order: On a standard nonpolar column, the (Z)-isomer is expected to elute slightly before the (E)-isomer due to its generally lower boiling point.

Preparative Protocol: For preparative separation, a larger diameter column and a collection system are required. The conditions would need to be optimized to maximize resolution and loading capacity.

While less common for simple hydrocarbons, HPLC can also be employed for the separation of E/Z isomers, particularly with specialized stationary phases.[9][10][11]

Analytical Protocol:

  • Instrument: HPLC system with a UV detector (detection at low wavelength, e.g., 210 nm).

  • Column: A reverse-phase C18 column or a column with shape-selectivity, such as a cholesterol-based stationary phase. Silver-impregnated silica gel columns (argentation chromatography) can also be highly effective due to differential π-complexation with the isomers.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, or hexane and a polar modifier for normal-phase chromatography. The exact composition will need to be optimized.

  • Flow Rate: 1 mL/min.

  • Column Temperature: Controlled at a constant temperature, e.g., 25 °C.

  • Injection Volume: 10 µL of a solution of the isomer mixture in the mobile phase.

Visualizations

Logical Relationship of Stereoisomers

The following diagram illustrates the stereoisomeric relationship between the (E) and (Z) forms of 3-methyl-3-hexene.

stereoisomers Stereoisomers of 3-Methyl-3-hexene cluster_isomers Geometric Isomers (Diastereomers) E_isomer (E)-3-methyl-3-hexene Z_isomer (Z)-3-methyl-3-hexene molecule 3-Methyl-3-hexene (C₇H₁₄) molecule->E_isomer  forms molecule->Z_isomer  forms

Caption: Relationship between the (E) and (Z) stereoisomers of 3-methyl-3-hexene.

Experimental Workflow for Separation and Analysis

This diagram outlines a typical workflow for the separation and subsequent analysis of a mixture of (E) and (Z)-3-methyl-3-hexene.

workflow Workflow for Isomer Separation and Analysis start Mixture of (E) and (Z) 3-methyl-3-hexene separation Separation Technique start->separation gc Gas Chromatography (GC) separation->gc  Volatile hplc High-Performance Liquid Chromatography (HPLC) separation->hplc Less common e_isomer Isolated (E)-isomer gc->e_isomer z_isomer Isolated (Z)-isomer gc->z_isomer hplc->e_isomer hplc->z_isomer analysis Spectroscopic Analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir e_isomer->analysis z_isomer->analysis

Caption: A generalized experimental workflow for the separation and analysis of 3-methyl-3-hexene stereoisomers.

Conclusion

The stereoisomerism of 3-methyl-3-hexene, specifically its existence as (E) and (Z) isomers, presents a clear case study in the importance of geometric isomerism in organic chemistry. The subtle yet significant differences in the physical and spectroscopic properties of these isomers underscore the necessity for precise analytical techniques and stereoselective synthetic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, enabling the effective synthesis, separation, and characterization of these fundamental chemical entities. A thorough understanding and control of such stereoisomerism are foundational to the rational design and development of new chemical products and pharmaceuticals.

References

Physical properties of cis-3-Methyl-3-hexene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of cis-3-Methyl-3-hexene, specifically its boiling point and density. The information herein is compiled for use by professionals in research, scientific, and drug development fields.

Core Physical Properties

This compound is an alkene with the chemical formula C₇H₁₄. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and various research and development endeavors.

Data Presentation

The experimentally determined and estimated physical properties of this compound are summarized in the table below for clear and easy reference.

Physical PropertyValueUnits
Boiling Point93.4 - 95.4[1][2][3]°C at 760 mmHg
Density0.7080[1][2][3]g/cm³

Experimental Protocols

The determination of the boiling point and density of volatile organic compounds like this compound requires precise and standardized experimental methodologies. The following sections detail the general principles and common methods employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile hydrocarbon such as this compound, several methods can be employed.

1. Distillation Method (ASTM D86, D1078):

A common and direct method for determining the boiling point is through distillation.[4][5]

  • Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer or temperature probe.

  • Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is allowed to pass through the condenser, where it liquefies and is collected in the receiving cylinder. The temperature of the vapor is monitored throughout the distillation process.

  • Measurement: The boiling point is recorded as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, characterized by a steady stream of condensate.[4] For pure compounds, this temperature should remain constant during the distillation of the bulk of the liquid.

2. Gas Chromatography (GC) Method (ASTM D2887, D5399):

Gas chromatography can be used to determine the boiling point distribution of a hydrocarbon sample.[2][6] This method correlates the retention time of a compound with the boiling points of known standards.

  • Apparatus: A gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).

  • Procedure: A small amount of the sample is injected into the GC. The sample is vaporized and carried by an inert gas through the column. The components of the sample are separated based on their boiling points and interaction with the stationary phase.

  • Measurement: A calibration curve is generated by running a series of n-alkane standards with known boiling points. The retention time of this compound is then used to determine its boiling point from this calibration curve.

Determination of Density

Density is the mass per unit volume of a substance. For volatile liquids, it is crucial to use methods that prevent sample loss due to evaporation.

1. Pressure Hydrometer Method (ASTM D1657):

This method is suitable for light hydrocarbons and liquefied petroleum gases.[1][7][8]

  • Apparatus: A pressure hydrometer cylinder, a calibrated hydrometer, and a constant-temperature bath.

  • Procedure: The pressure hydrometer cylinder is first purged with the sample. The sample is then introduced into the cylinder to a level where the hydrometer floats freely. The cylinder is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

  • Measurement: The hydrometer reading is taken at the equilibrium temperature. Corrections for meniscus, thermal glass expansion, and temperature are applied to obtain the final density value.[1]

2. Digital Density Meter Method (ASTM D4052):

This method utilizes a digital density meter for a precise and rapid determination of density.[9]

  • Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.

  • Procedure: The sample is injected into the thermostatted U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

  • Measurement: The instrument automatically calculates and displays the density of the sample based on the measured oscillation period. This method is highly accurate and requires a small sample volume.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting Sample Obtain pure sample of This compound Method_BP Select Method: Distillation or GC Sample->Method_BP Method_Density Select Method: Hydrometer or Digital Meter Sample->Method_Density Distillation Distillation (ASTM D86/D1078) Method_BP->Distillation GC Gas Chromatography (ASTM D2887) Method_BP->GC Record_Temp Record steady vapor temperature Distillation->Record_Temp Calibrate_GC Calibrate with n-alkane standards GC->Calibrate_GC Run_Sample_GC Analyze sample Calibrate_GC->Run_Sample_GC Analyze_BP Analyze boiling point data Run_Sample_GC->Analyze_BP Record_Temp->Analyze_BP Hydrometer Pressure Hydrometer (ASTM D1657) Method_Density->Hydrometer Digital_Meter Digital Density Meter (ASTM D4052) Method_Density->Digital_Meter Measure_Hydrometer Measure at constant temperature Hydrometer->Measure_Hydrometer Measure_Digital Inject and measure oscillation Digital_Meter->Measure_Digital Analyze_Density Analyze density data Measure_Hydrometer->Analyze_Density Measure_Digital->Analyze_Density Report Final Report Analyze_BP->Report Analyze_Density->Report

Caption: Generalized workflow for determining the boiling point and density.

References

cis-3-Methyl-3-hexene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-3-Methyl-3-hexene, a seven-carbon alkene with significant applications in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its stereoselective synthesis and subsequent reactions, and relevant spectroscopic data.

Core Data Summary

CAS Number: 4914-89-0[1][2][3] Molecular Formula: C₇H₁₄[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight98.19 g/mol [3]
Boiling Point93.4 - 95.4 °C at 760 mmHg[2][3]
Density0.708 - 0.713 g/cm³[1][2][3]
Refractive Index1.410 - 1.414[1][2][3]
Melting Point-124.4 °C (estimate)[2][3]
XLogP33.2[3]
Spectroscopic Data Overview

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are available in databases, the following table summarizes the types of available data.

Spectroscopy TypeAvailability
¹³C NMRAvailable
¹H NMRAvailable
Mass Spectrometry (MS)Available
Infrared (IR) SpectroscopyAvailable
Raman SpectroscopyAvailable

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are provided below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory conditions.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a robust method for the synthesis of alkenes with good stereocontrol. For the synthesis of cis (or Z)-alkenes like this compound, non-stabilized ylides are employed.[4]

Objective: To synthesize this compound from propanal and a propyl-substituted phosphorus ylide.

Methodology:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

    • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Reaction with Aldehyde:

    • To the ylide solution at 0 °C, slowly add propanal (1.0 eq) dropwise.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a nonpolar organic solvent, such as pentane (B18724) or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. Purify the crude product by fractional distillation to obtain pure this compound.

Hydroboration-Oxidation Reaction

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-addition stereochemistry.[5][6]

Objective: To synthesize (3R,4S)-3-methylhexan-4-ol (and its enantiomer) from this compound.

Methodology:

  • Hydroboration:

    • In a dry, nitrogen-flushed, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, approximately 0.4 eq) dropwise. The reaction is typically rapid.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Maintain the temperature below 40 °C during this exothermic step.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Work-up and Isolation:

    • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

    • The resulting crude alcohol can be purified by silica (B1680970) gel column chromatography or distillation.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and a key reaction of this compound.

G cluster_synthesis Synthesis Workflow cluster_reaction Reaction Workflow Propyl_Phosphonium Propyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Wittig Reagent) Propyl_Phosphonium->Ylide  n-BuLi Propanal Propanal Alkene This compound Propanal->Alkene Ylide->Alkene  Wittig Reaction Alkene_React This compound Alcohol (3R,4S)-3-methylhexan-4-ol Alkene_React->Alcohol 1. Hydroboration 2. Oxidation Borane BH3-THF Borane->Alkene_React Oxidation H2O2, NaOH Oxidation->Alkene_React

Caption: Synthetic and reaction workflow for this compound.

G ylide Propyltriphenylphosphonium Ylide ts [2+2] Cycloaddition ylide->ts aldehyde Propanal aldehyde->ts plus1 + oxaphosphetane Oxaphosphetane Intermediate ts->oxaphosphetane Formation alkene This compound oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide plus2 +

References

An In-depth Technical Guide on the Reactivity of the Double Bond in cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methyl-3-hexene is an acyclic trisubstituted alkene that serves as an important model for understanding the reactivity of carbon-carbon double bonds in organic synthesis. Its stereochemistry and substitution pattern significantly influence the regioselectivity and stereoselectivity of various addition reactions. This technical guide provides a comprehensive overview of the reactivity of the double bond in this compound, focusing on electrophilic additions, hydrogenation, oxidation, and polymerization. The content is supported by quantitative data where available, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate reaction pathways.

Electronic and Steric Effects on Reactivity

The reactivity of the double bond in this compound is governed by a combination of electronic and steric factors. The double bond itself is a region of high electron density, making it susceptible to attack by electrophiles. The presence of three alkyl groups (a methyl and two ethyl groups) attached to the sp² hybridized carbons has two main consequences:

  • Electronic Effect: The alkyl groups are electron-donating through hyperconjugation, which increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes.

  • Steric Effect: The cis configuration places the methyl and one of the ethyl groups on the same side of the double bond, leading to some steric hindrance. This can influence the trajectory of incoming reagents and may affect reaction rates and the stereochemical outcome of addition reactions. The trans isomer is generally more stable than the cis isomer due to reduced steric strain.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes. The reaction is initiated by the attack of the electron-rich double bond on an electrophile, leading to the formation of a carbocation intermediate. The subsequent attack of a nucleophile on the carbocation yields the final addition product.

Hydrohalogenation (Addition of H-X)

The addition of hydrogen halides (e.g., HBr, HCl) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond to form the more stable carbocation. In the case of this compound, protonation of either carbon of the double bond leads to a tertiary carbocation.

The reaction of this compound with HBr will first involve the proton adding to the less substituted carbon of the double bond to form a stable tertiary carbocation intermediate. The bromide ion will then add to either side of the carbocation, resulting in a mixture of (3S)-3-bromo-3-methylhexane and (3R)-3-bromo-3-methylhexane.[1]

Reaction Pathway: Hydrohalogenation

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Electrophilic Attack HX H-X Nucleophile X⁻ Product 3-Halo-3-methylhexane Carbocation_ref->Product Nucleophilic Attack

Caption: Mechanism of Hydrohalogenation.

Experimental Protocol: Addition of HBr to an Alkene (General Procedure)

  • Dissolve the alkene in a non-nucleophilic solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Halogenation (Addition of X₂)

The addition of halogens like bromine (Br₂) and chlorine (Cl₂) to alkenes proceeds through a cyclic halonium ion intermediate. This mechanism leads to anti-addition of the two halogen atoms across the double bond. For this compound, the reaction with bromine results in the formation of a pair of enantiomers. The reaction is an electrophilic addition where bromine attacks the alkene, forming a bromonium cation, followed by the attack of a bromide ion from the anti-face.[2]

Reaction Pathway: Bromination

G cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene This compound Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack Br2 Br₂ Bromide Br⁻ Product (3R,4S)- and (3S,4R)-3,4-dibromo-3-methylhexane Bromonium_ref->Product Backside Attack

Caption: Mechanism of Bromination.

Quantitative Data: Halogenation

ReactantReagentProduct(s)StereochemistryReference
This compoundBr₂(3R,4S)- and (3S,4R)-3,4-dibromo-3-methylhexane (racemic)anti-addition[2]
Acid-Catalyzed Hydration

The addition of water across the double bond in the presence of an acid catalyst (e.g., H₂SO₄) also follows Markovnikov's rule. Protonation of the double bond of this compound will lead to the formation of a tertiary carbocation. Subsequent attack by water, followed by deprotonation, yields 3-methyl-3-hexanol.[3]

Experimental Workflow: Acid-Catalyzed Hydration

G Start This compound in excess water Acid Add catalytic H₂SO₄ Start->Acid React Stir at controlled temperature Acid->React Quench Neutralize with NaHCO₃ solution React->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by distillation Evaporate->Purify Product 3-Methyl-3-hexanol Purify->Product G cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Reductive Workup Alkene This compound Ozonide Ozonide Intermediate Alkene->Ozonide Cycloaddition O3 O₃ Workup (CH₃)₂S Products Propanal + Butan-2-one Ozonide_ref->Products Reduction G Alkene This compound Cationic Cationic Polymerization Alkene->Cationic Forms stable tertiary carbocation Radical Radical Polymerization Alkene->Radical Lacks activating group ZN Ziegler-Natta Polymerization Alkene->ZN Sterically hindered internal alkene High High Suitability Cationic->High Low Low Suitability Radical->Low ZN->Low

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of cis-3-Methyl-3-hexene. The document outlines the theoretical product distributions, stereochemical outcomes, and detailed reaction mechanisms for hydrobromination, bromination, and acid-catalyzed hydration. Generalized experimental protocols are provided as a foundation for laboratory investigation.

Introduction

This compound is a trisubstituted alkene that serves as an excellent substrate for studying the regioselectivity and stereoselectivity of electrophilic addition reactions. The asymmetry of the double bond and the potential for creating new chiral centers allow for a detailed examination of fundamental organic chemistry principles. This guide explores its reactions with hydrogen bromide (HBr), bromine (Br₂), and water in the presence of an acid catalyst (H₃O⁺), which are cornerstone transformations in organic synthesis.

Reaction Data Summary

The following tables summarize the expected products, regioselectivity, and stereoselectivity for the electrophilic addition reactions of this compound. In the absence of specific experimental data in the cited literature for this substrate, the outcomes are predicted based on well-established reaction mechanisms.

Table 1: Summary of Electrophilic Addition Reactions and Products

ReactionReagent(s)Major Product(s)RegioselectivityStereoselectivity
HydrobrominationHBr3-Bromo-3-methylhexaneMarkovnikovNone (Racemic Mixture)
BrominationBr₂ in CCl₄3,4-Dibromo-3-methylhexaneN/AAnti-addition
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)3-Methyl-3-hexanolMarkovnikovNone (Racemic Mixture)

Table 2: Expected Stereoisomer Distribution

ReactionProductExpected StereoisomersTheoretical Ratio
Hydrobromination3-Bromo-3-methylhexane(R)-3-Bromo-3-methylhexane and (S)-3-Bromo-3-methylhexane1:1 (Racemic)
Bromination3,4-Dibromo-3-methylhexane(3R,4S)-3,4-Dibromo-3-methylhexane and (3S,4R)-3,4-Dibromo-3-methylhexane1:1 (Racemic)
Acid-Catalyzed Hydration3-Methyl-3-hexanol(R)-3-Methyl-3-hexanol and (S)-3-Methyl-3-hexanol1:1 (Racemic)

Reaction Mechanisms and Stereochemistry

Hydrobromination (Addition of HBr)

The reaction of this compound with HBr proceeds via a classic electrophilic addition mechanism. The initial attack of the electron-rich alkene on the electrophilic hydrogen of HBr follows Markovnikov's rule, leading to the formation of the more stable tertiary carbocation at the C3 position.[1][2] The subsequent nucleophilic attack by the bromide ion on the planar carbocation can occur from either face with equal probability, resulting in a racemic mixture of the two enantiomers of 3-bromo-3-methylhexane.[2]

hydrobromination cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cis_alkene This compound carbocation Tertiary Carbocation (at C3) cis_alkene->carbocation Protonation (Markovnikov) HBr HBr HBr->carbocation R_product (R)-3-Bromo-3-methylhexane carbocation->R_product Br⁻ attack (top face) S_product (S)-3-Bromo-3-methylhexane carbocation->S_product Br⁻ attack (bottom face)

Hydrobromination Mechanism Pathway
Bromination (Addition of Br₂)

The addition of bromine to this compound occurs through a mechanism involving a cyclic bromonium ion intermediate. This intermediate is formed by the initial attack of the alkene on a bromine molecule. The presence of the bridged bromonium ion blocks one face of the molecule, forcing the bromide ion to attack from the opposite side (anti-addition).[3] This anti-addition to the cis-alkene results in the formation of a racemic mixture of the (3R,4S) and (3S,4R) enantiomers of 3,4-dibromo-3-methylhexane.

bromination cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cis_alkene This compound bromonium Cyclic Bromonium Ion cis_alkene->bromonium Electrophilic attack Br2 Br₂ Br2->bromonium racemic_mixture Racemic Mixture of (3R,4S) and (3S,4R) -3,4-dibromo-3-methylhexane bromonium->racemic_mixture Anti-addition of Br⁻

Bromination Mechanism Pathway
Acid-Catalyzed Hydration (Addition of H₂O)

The acid-catalyzed hydration of this compound follows a mechanism similar to hydrobromination.[4][5] Protonation of the alkene by a hydronium ion (H₃O⁺) occurs at the less substituted carbon (C4) to form the more stable tertiary carbocation at C3.[4] A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation by another water molecule yields the alcohol product. Due to the planar nature of the carbocation intermediate, the nucleophilic attack by water can happen from either face, leading to a racemic mixture of (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol.[6]

hydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cis_alkene This compound carbocation Tertiary Carbocation cis_alkene->carbocation Protonation H3O H₃O⁺ H3O->carbocation oxonium Oxonium Ion carbocation->oxonium Nucleophilic attack by H₂O racemic_alcohol Racemic Mixture of (R)- and (S)-3-Methyl-3-hexanol oxonium->racemic_alcohol Deprotonation

Acid-Catalyzed Hydration Mechanism

Experimental Protocols

The following are generalized experimental protocols for the electrophilic addition reactions of alkenes. These should be adapted and optimized for the specific case of this compound.

General Protocol for Hydrobromination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) and cool the solution in an ice bath.

  • Reagent Addition: Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography. Characterize the product by NMR and mass spectrometry to confirm its structure and assess purity. Chiral GC or HPLC can be used to determine the enantiomeric ratio.

General Protocol for Bromination
  • Reaction Setup: Dissolve this compound in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Reagent Addition: Add a solution of bromine in the same solvent dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: Continue the addition until a faint bromine color persists. Monitor the completion of the reaction by TLC or GC.

  • Workup: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis: Evaporate the solvent to obtain the crude product. Purify by distillation or column chromatography. Analyze the product by NMR and mass spectrometry. The diastereomeric ratio can be determined by GC or NMR analysis.

General Protocol for Acid-Catalyzed Hydration
  • Reaction Setup: In a round-bottom flask with a magnetic stirrer and a reflux condenser, combine this compound with an excess of water.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-100 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by GC.

  • Workup: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent by rotary evaporation. Purify the resulting alcohol by distillation. Confirm the structure and purity using NMR and IR spectroscopy and mass spectrometry. The enantiomeric composition can be determined using chiral GC.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Alkene + Solvent) Reagent_Addition Reagent Addition (Electrophile) Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Monitoring Quenching Quenching/ Washing Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Stereo_Analysis Stereochemical Analysis (Chiral GC/HPLC) Characterization->Stereo_Analysis

General Experimental Workflow

Conclusion

The electrophilic addition reactions of this compound provide clear examples of fundamental principles in organic chemistry, including Markovnikov's rule and the stereochemical outcomes of addition to alkenes. While specific quantitative data for this substrate remains to be extensively documented in readily available literature, the theoretical framework presented here offers a solid foundation for further research and application in synthetic chemistry. The provided generalized protocols can be adapted for the synthesis and study of the corresponding alkyl halides and alcohols, which are valuable intermediates in the development of new chemical entities.

References

The Synthetic Utility of cis-3-Methyl-3-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methyl-3-hexene, a seven-carbon alkene with the chemical formula C₇H₁₄, serves as a versatile precursor in organic synthesis. Its trisubstituted, stereodefined double bond provides a valuable scaffold for the introduction of complex functionality with a high degree of stereocontrol. This technical guide provides an in-depth overview of the synthesis of this compound and its application in several key transformations, including ozonolysis, hydroboration-oxidation, epoxidation, and hydrobromination. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [1][2]
Boiling Point 95.4 °C[3]
Density 0.708 g/mL[3]
Refractive Index 1.414[3]
CAS Number 4914-89-0[1]

Safety Information: this compound is a highly flammable liquid and vapor.[4] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a flame-retardant lab coat, should be worn at all times.

Synthesis of this compound

The stereoselective synthesis of this compound can be reliably achieved through two primary methods: the Wittig reaction and the partial hydrogenation of an alkyne.

Wittig Reaction

The Wittig reaction provides a powerful method for the formation of alkenes with good control over the geometry of the double bond. The use of a non-stabilized ylide generally favors the formation of the cis (or Z) isomer.

Wittig_Synthesis Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Propyltriphenylphosphonium ylide Propyltriphenylphosphonium ylide Propyltriphenylphosphonium bromide->Propyltriphenylphosphonium ylide n-BuLi, THF This compound This compound Propyltriphenylphosphonium ylide->this compound 2-Pentanone 2-Pentanone 2-Pentanone 2-Pentanone->this compound

Figure 1: Wittig reaction pathway for this compound.

Experimental Protocol:

  • Preparation of the Phosphonium Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise with vigorous stirring. The formation of a characteristic orange-red color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with pentane (B18724) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield this compound.

ReactionReactantsProductTypical YieldStereoselectivity (Z:E)
Wittig ReactionPropyltriphenylphosphonium bromide, n-BuLi, 2-PentanoneThis compound70-85%>95:5
Partial Hydrogenation of 3-Methyl-3-hexyne

The partial hydrogenation of an internal alkyne using a poisoned catalyst, such as Lindlar's catalyst, is a classic and highly effective method for the stereoselective synthesis of cis-alkenes.

Alkyne_Hydrogenation 3-Methyl-3-hexyne 3-Methyl-3-hexyne This compound This compound 3-Methyl-3-hexyne->this compound H₂, Lindlar's Catalyst

Figure 2: Synthesis via partial hydrogenation of an alkyne.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation flask (e.g., a Parr apparatus), dissolve 3-methyl-3-hexyne (1.0 eq) in a suitable solvent such as hexane (B92381) or ethanol.

  • Hydrogenation: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). Seal the flask and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC) or by measuring hydrogen uptake. Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Carefully remove the solvent from the filtrate by rotary evaporation to yield this compound. Further purification can be achieved by distillation if necessary.

ReactionReactantProductTypical YieldStereoselectivity (Z:E)
Partial Hydrogenation3-Methyl-3-hexyneThis compound>90%>98:2

Reactions of this compound

The double bond in this compound is a versatile functional handle for a variety of transformations.

Ozonolysis

Ozonolysis allows for the oxidative cleavage of the double bond to form carbonyl compounds. A reductive work-up preserves aldehydes, while an oxidative work-up would yield carboxylic acids.

Ozonolysis_Workflow cluster_ozonolysis Ozonolysis cluster_workup Reductive Work-up This compound This compound Molozonide Molozonide This compound->Molozonide O₃, CH₂Cl₂/MeOH, -78 °C Ozonide Ozonide Molozonide->Ozonide Butanone + Propanal Butanone + Propanal Ozonide->Butanone + Propanal (CH₃)₂S

Figure 3: Ozonolysis of this compound with reductive work-up.

Experimental Protocol:

  • Ozonolysis: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (e.g., 9:1 v/v) and cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • Reductive Work-up: Purge the solution with nitrogen or argon to remove the excess ozone. Add dimethyl sulfide (B99878) (DMS) (1.5 eq) and allow the reaction mixture to warm to room temperature and stir for several hours.

  • Purification: The resulting butanone and propanal can be isolated and purified by distillation.

ReactionReactantProductsTypical Yield
Ozonolysis (Reductive Work-up)This compoundButanone, Propanal>90% (for both carbonyls)
Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov, syn-addition of water across the double bond, yielding an alcohol.

Hydroboration_Oxidation This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH₃·THF (3R,4S)-3-Methyl-4-hexanol + (3S,4R)-3-Methyl-4-hexanol (3R,4S)-3-Methyl-4-hexanol + (3S,4R)-3-Methyl-4-hexanol Trialkylborane->(3R,4S)-3-Methyl-4-hexanol + (3S,4R)-3-Methyl-4-hexanol 2. H₂O₂, NaOH

Figure 4: Hydroboration-oxidation of this compound.

Experimental Protocol:

  • Hydroboration: In a flame-dried, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran (B86392) complex (BH₃·THF) (0.4 eq of a 1 M solution) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional hour.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (B78521) (e.g., 3 M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 30 °C.

  • Work-up and Purification: After the addition is complete, stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.

ReactionReactantProductsTypical YieldDiastereoselectivity
Hydroboration-OxidationThis compound(3R,4S)-3-Methyl-4-hexanol, (3S,4R)-3-Methyl-4-hexanol (enantiomeric pair)85-95%High (syn-addition)
Epoxidation

Epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, a versatile three-membered ring intermediate. The reaction is stereospecific, with the cis-alkene yielding the cis-epoxide.

Epoxidation This compound This compound cis-3,4-Epoxy-3-methylhexane cis-3,4-Epoxy-3-methylhexane This compound->cis-3,4-Epoxy-3-methylhexane m-CPBA, CH₂Cl₂

Figure 5: Epoxidation of this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.

  • Epoxidation: Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

ReactionReactantProductTypical YieldStereospecificity
EpoxidationThis compoundcis-3,4-Epoxy-3-methylhexane80-90%High (cis to cis)
Addition of Hydrogen Bromide (HBr)

The addition of HBr across the double bond follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon atom to form a tertiary carbocation intermediate. This leads to the formation of a racemic mixture of the corresponding alkyl halide.[1]

HBr_Addition This compound This compound Tertiary Carbocation Intermediate Tertiary Carbocation Intermediate This compound->Tertiary Carbocation Intermediate HBr (3R)-3-Bromo-3-methylhexane + (3S)-3-Bromo-3-methylhexane (3R)-3-Bromo-3-methylhexane + (3S)-3-Bromo-3-methylhexane Tertiary Carbocation Intermediate->(3R)-3-Bromo-3-methylhexane + (3S)-3-Bromo-3-methylhexane Br⁻

Figure 6: Mechanism of HBr addition to this compound.

Experimental Protocol:

  • Reaction: Dissolve this compound (1.0 eq) in a suitable inert solvent, such as dichloromethane or pentane, and cool to 0 °C. Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid.

  • Work-up: Allow the reaction to proceed to completion (monitored by TLC or GC). Wash the reaction mixture with water and saturated aqueous NaHCO₃. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude alkyl bromide can be purified by distillation.

ReactionReactantProductsTypical YieldStereochemistry
HBr AdditionThis compound(3R)-3-Bromo-3-methylhexane, (3S)-3-Bromo-3-methylhexane (racemic mixture)80-90%Racemic at C3

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its stereodefined double bond allows for a range of transformations to be carried out with a high degree of regio- and stereocontrol. The synthetic methods and reactions detailed in this guide provide a solid foundation for the utilization of this versatile building block in the development of complex molecules for pharmaceutical and materials science applications.

References

Technical Guide: Health and Safety Profile of cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the health and safety information currently available for cis-3-Methyl-3-hexene (CAS No: 4914-89-0). It is intended for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. Information has been aggregated from safety data sheets, chemical databases, and toxicological literature concerning related chemical structures. A significant data gap exists in the public domain regarding specific experimental toxicity studies for this compound. Therefore, this guide also includes generalized experimental protocols and a hypothetical metabolic pathway to aid in risk assessment and future research.

Chemical and Physical Properties

This compound is a flammable, volatile organic compound. Its key identifiers and properties are summarized below.

PropertyValueCitation(s)
IUPAC Name (3Z)-3-Methylhex-3-ene[1]
Synonyms (Z)-3-Methyl-3-hexene, cis-3-Methyl-3-hexane[1]
CAS Number 4914-89-0[1][2]
Molecular Formula C₇H₁₄[1][3]
Molecular Weight 98.19 g/mol [1][3]
Boiling Point 93.4°C at 760 mmHg[4]
Melting Point -124.4°C (estimate)[4]
Density 0.7080 g/cm³[4]
Refractive Index 1.414[4]
XLogP3 3.2[3][4]

Hazard Identification and GHS Classification

This compound is classified as a highly flammable liquid. The primary health hazard identified is the risk of aspiration if swallowed.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable Liquids 2H225: Highly flammable liquid and vapour.[1][3][5][6]Danger
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways.[7]Danger
Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][5][6]

  • P233: Keep container tightly closed.[3][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301+P310+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[7]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5][6]

  • P403+P235: Store in a well-ventilated place. Keep cool.[5][6]

Toxicological Data Summary

A thorough review of publicly available literature and safety databases reveals a significant lack of specific toxicological data for this compound. For most standard toxicological endpoints, the available information is "no data available".

EndpointResult/DataCitation(s)
Acute Toxicity (Oral, Dermal, Inhalation) No data available[7]
Skin Corrosion/Irritation No data available[7]
Serious Eye Damage/Irritation No data available[7]
Respiratory or Skin Sensitization No data available[7]
Germ Cell Mutagenicity No data available[7]
Carcinogenicity No data available[7]
Reproductive Toxicity No data available[7]
STOT-Single Exposure No data available[7]
STOT-Repeated Exposure No data available[7]
Toxicity to Fish No data available[1]
Toxicity to Daphnia No data available[1]

Generalized Experimental Protocols

Given the absence of specific experimental data, the following sections outline generalized, standard protocols for assessing key toxicological endpoints. These are not based on cited experiments for this specific molecule but represent standard methodologies.

Protocol: Acute Oral Toxicity Assessment (OECD 423 Guideline)
  • Objective: To determine the acute oral toxicity of this compound.

  • Test System: Typically, female rats are used. A minimum of three animals are used for each step.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A starting dose of 300 mg/kg is often used, with subsequent doses (e.g., 2000 mg/kg, 100 mg/kg, 5 mg/kg) selected based on the outcome of the previous step.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 (Lethal Dose 50) is estimated, and the GHS classification for acute toxicity is determined.

Protocol: In Vitro Skin Irritation Test (OECD 439 Guideline)
  • Objective: To assess the potential of this compound to cause skin irritation.

  • Test System: Reconstituted human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied topically to the surface of the tissue model.

    • After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

Signaling and Metabolic Pathways

No specific studies on the metabolic or toxicological signaling pathways of this compound have been found. However, based on the metabolism of structurally related compounds like methylcyclohexane (B89554) and general principles of alkene toxicology, a hypothetical framework can be proposed.

Hypothetical Metabolic Pathway

Alkenes and substituted alkanes are typically metabolized in vivo via oxidation, primarily by cytochrome P450 enzymes in the liver. A plausible metabolic route for this compound would involve hydroxylation at allylic positions or epoxidation of the double bond, followed by conjugation and excretion. The study on methylcyclohexane metabolism showed hydroxylation occurs, with the main metabolite being the glucuronide of trans-4-methylcyclohexanol.[8][9]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Epoxide 3,4-Epoxy-3-methylhexane Parent->Epoxide CYP450 (Epoxidation) Hydroxylated Allylic Alcohols Parent->Hydroxylated CYP450 (Hydroxylation) Diol 3-Methylhexane-3,4-diol Epoxide->Diol Epoxide Hydrolase Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGT Diol->Glucuronide UGT Excretion Excretion Glucuronide->Excretion Excretion (Urine)

Caption: Hypothetical Phase I and Phase II metabolic pathway for this compound.

Potential Toxicological Mechanism

Some alkenes are known to be "soft" electrophiles that can exert toxicity by forming covalent adducts with "soft" biological nucleophiles, such as the sulfhydryl groups on cysteine residues in proteins.[5][10] If the metabolic epoxidation of this compound occurs, the resulting epoxide is an electrophilic intermediate that could potentially react with cellular macromolecules like proteins and DNA, leading to cytotoxicity or genotoxicity.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for handling this compound, from risk assessment to emergency response, based on its GHS classification.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Response A Risk Assessment (Flammable Liquid, Aspiration Hazard) B Engineering Controls (Fume Hood, Grounding) A->B C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Handling Procedure (Avoid Ignition Sources, Keep Container Closed) C->D E Exposure Event D->E If spill or exposure occurs F_skin Skin/Hair Contact: Rinse with Water E->F_skin Skin F_swallow Ingestion: Call Poison Center, DO NOT Induce Vomiting E->F_swallow Swallowed F_fire Fire: Use Dry Chemical/Sand Extinguisher E->F_fire Ignition

Caption: Workflow for safe handling and emergency response for this compound.

Conclusion

This compound is a chemical with well-defined physical properties and a primary hazard classification as a highly flammable liquid and an aspiration risk. However, there is a critical lack of empirical data regarding its specific toxicity, metabolic fate, and potential for causing adverse health effects beyond what is inferred from its basic classification. The information and generalized protocols provided herein should be used to guide safe handling practices and to design future experimental studies to fill these knowledge gaps. Researchers must exercise caution, employing robust engineering controls and appropriate personal protective equipment when handling this compound.

References

The Elusive Presence of cis-3-Methyl-3-hexene Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence and sources of cis-3-Methyl-3-hexene and its derivatives. While direct evidence for the widespread natural existence of these specific compounds remains limited, this document provides a comprehensive overview of structurally related compounds, potential biosynthetic pathways, and detailed analytical methodologies for their detection and characterization. This guide serves as a foundational resource for researchers investigating the presence and potential biological significance of these and other novel volatile organic compounds.

Introduction: The Search for this compound in the Natural World

Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of plants and insects, mediating interactions such as pollination, herbivory, and predation. Among the vast array of known VOCs, "green leaf volatiles" (GLVs), primarily C6 alcohols, aldehydes, and their esters, are particularly prominent, often released in response to tissue damage. While compounds like cis-3-hexenol and its derivatives are well-documented constituents of the aroma of many fruits and freshly cut leaves, the natural occurrence of this compound and its derivatives is not as clearly established in scientific literature.

This guide aims to provide a thorough examination of the current knowledge landscape, including:

  • A review of known, structurally similar natural compounds.

  • Hypothesized biosynthetic pathways that could lead to the formation of this compound derivatives.

  • Detailed experimental protocols for the isolation, identification, and quantification of these and other volatile compounds from natural matrices.

Potential Natural Sources and Analogous Compounds

While direct citations for the natural occurrence of this compound are scarce, the presence of structurally similar alkenes and branched-chain compounds in various natural sources suggests potential avenues for investigation.

Table 1: Natural Occurrence of Structurally Related Volatile Compounds

Compound ClassSpecific ExamplesNatural Sources
C6 "Green Leaf" Volatiles cis-3-HexenolTea leaves, various fruits and vegetables
cis-3-Hexenyl acetateJasmine, gardenia, tea, mango, passion fruit
cis-3-Hexenyl benzoateJasmine, gardenia, tea
cis-3-Hexenyl butyrateMango, passion fruit
Branched-Chain Alkenes Various methyl-alkenesInsect cuticular hydrocarbons, some plant essential oils
Other Methylated Volatiles 3-Methyl-2-hexenoic acidHuman sweat

The prevalence of the hexene core structure in the plant kingdom, particularly in the form of cis-3-hexenol and its esters, indicates that the enzymatic machinery for producing C6 unsaturated compounds is widespread. The addition of a methyl group, while less common for this specific isomer, is a frequent biochemical modification in the biosynthesis of other natural products, such as terpenoids and some amino acids.

Hypothesized Biosynthetic Pathways

The biosynthesis of this compound derivatives in nature has not been explicitly elucidated. However, based on known biochemical reactions, two primary hypothetical pathways can be proposed.

Modification of the Lipoxygenase (LOX) Pathway

The well-established LOX pathway is responsible for the production of C6 GLVs from fatty acids. A plausible route for the formation of a methylated hexene derivative would involve a final methylation step.

LOX_Pathway_Hypothesis Fatty_Acid α-Linolenic Acid Hydroperoxide 13-Hydroperoxylinolenic Acid Fatty_Acid->Hydroperoxide Lipoxygenase (LOX) C6_Aldehyde cis-3-Hexenal Hydroperoxide->C6_Aldehyde Hydroperoxide Lyase (HPL) C6_Alcohol cis-3-Hexenol C6_Aldehyde->C6_Alcohol Alcohol Dehydrogenase (ADH) Methylated_Hexene This compound Derivative C6_Alcohol->Methylated_Hexene Putative Methyltransferase

Caption: Hypothetical modification of the LOX pathway for this compound derivative biosynthesis.

Branched-Chain Amino Acid Metabolism

The catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876) and isoleucine can produce a variety of branched-chain volatile compounds. It is conceivable that intermediates from these pathways could be modified to form a methylated hexene structure.

BCAA_Pathway_Hypothesis BCAA Branched-Chain Amino Acid (e.g., Isoleucine) Keto_Acid α-Keto Acid Intermediate BCAA->Keto_Acid Transaminase Branched_Acyl_CoA Branched-Chain Acyl-CoA Keto_Acid->Branched_Acyl_CoA Dehydrogenase Complex Modified_Intermediate Modified Intermediate Branched_Acyl_CoA->Modified_Intermediate Series of enzymatic steps (hypothetical) Methylated_Hexene This compound Derivative Modified_Intermediate->Methylated_Hexene Decarboxylation/Reduction (hypothetical)

Caption: Hypothetical biosynthetic route from branched-chain amino acid metabolism.

Experimental Protocols for Detection and Analysis

The investigation into the natural occurrence of this compound derivatives requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.

Sample Collection and Volatile Extraction

The choice of extraction method is critical and depends on the sample matrix.

Table 2: Comparison of Volatile Extraction Techniques

TechniquePrincipleAdvantagesDisadvantages
Headspace-Solid Phase Microextraction (HS-SPME) Adsorption of volatiles onto a coated fiber from the headspace above the sample.Non-destructive, solvent-free, sensitive.Fiber can become saturated, competition for binding sites.
Solvent Extraction Extraction of compounds using an organic solvent.Can extract a wide range of compounds, good for quantification.Co-extraction of non-volatile matrix components, potential for artifacts.
Steam Distillation Separation of volatile compounds by passing steam through the sample.Efficient for extracting essential oils.Can cause thermal degradation of some compounds.
Detailed Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol outlines a general procedure for the analysis of volatiles from a plant sample.

  • Sample Preparation:

    • Weigh a precise amount of fresh plant material (e.g., 1-5 g of leaves, flowers, or fruit pulp) into a headspace vial (e.g., 20 mL).

    • For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated analog or a compound not expected to be in the sample).

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler incubator and allow it to equilibrate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

    • Expose the SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatiles.

  • GC-MS Analysis:

    • Injection: Transfer the SPME fiber to the GC inlet, where the adsorbed volatiles are thermally desorbed onto the analytical column.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to separate the compounds based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometry:

      • Ionization: Use electron ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range of, for example, m/z 35-400.

      • Identification: Identify compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and authentic standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis GC-MS Analysis Sample Natural Source (e.g., Plant Tissue) Vial Headspace Vial Sample->Vial Equilibration Equilibration Vial->Equilibration Adsorption Adsorption onto SPME Fiber Equilibration->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis and Identification Detection->Data_Analysis

Caption: General experimental workflow for HS-SPME-GC-MS analysis of natural volatiles.

Quantitative Data Presentation

Should this compound or its derivatives be identified, their quantification is essential for understanding their biological relevance. The following table structure is recommended for presenting such data.

Table 3: Hypothetical Quantitative Data for a this compound Derivative

Natural SourcePlant Part/TissueConcentration (ng/g fresh weight) ± SDAnalytical Method
Plantago majorLeaves (undamaged)< LODHS-SPME-GC-MS
Plantago majorLeaves (mechanically damaged)15.2 ± 2.1HS-SPME-GC-MS
Vitis viniferaFruit skin5.8 ± 0.9Solvent Extraction-GC-MS
Apis melliferaPheromone gland2.3 ± 0.5Micro-solvent Extraction-GC-MS
LOD: Limit of Detection

Conclusion and Future Directions

The natural occurrence of this compound and its derivatives remains an open area of scientific inquiry. While direct evidence is currently lacking, the prevalence of structurally related compounds in nature provides a strong rationale for further investigation. The analytical protocols detailed in this guide offer a robust framework for researchers to explore the volatile profiles of various organisms in search of these and other novel natural products. Future research should focus on targeted screening of plant and insect species known to produce diverse branched-chain and unsaturated volatile compounds. The discovery of a natural source for this compound derivatives would open up new avenues for research into their biosynthesis, ecological roles, and potential applications in fields such as flavor chemistry, pest management, and drug development.

Methodological & Application

Synthesis of cis-3-Methyl-3-hexene from 3-Hexyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-3-Methyl-3-hexene from 3-hexyne (B1328910). Three primary methods are outlined: catalytic hydrogenation using Lindlar's catalyst, catalytic hydrogenation with a P-2 nickel catalyst, and a hydroboration-protonolysis sequence. These protocols are designed to provide a high yield of the desired cis-alkene with excellent stereoselectivity.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant applications in the pharmaceutical and fine chemical industries. The cis configuration of an alkene can be crucial for its biological activity and material properties. This document details robust and reproducible methods for the synthesis of this compound, a seven-carbon alkene, starting from the corresponding alkyne, 3-hexyne. The protocols provided are based on well-established methodologies for the partial reduction of internal alkynes.

Data Presentation

Table 1: Reagents and Expected Outcomes for the Synthesis of this compound
MethodStarting MaterialKey ReagentsCatalyst/MediatorExpected ProductTypical Yield (%)Stereoselectivity (cis:trans)
Catalytic Hydrogenation3-HexyneHydrogen gas (H₂)Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline)This compound>95>98:2
Catalytic Hydrogenation3-HexyneHydrogen gas (H₂)P-2 Nickel (Ni₂B)This compound~95>98:2
Hydroboration-Protonolysis3-Hexyne1. Dicyclohexylborane (B74569) 2. Acetic Acid-This compound>90>99:1
Table 2: Spectroscopic Data for the Characterization of this compound
TechniqueData TypeCharacteristic Signals
¹H NMR (CDCl₃)Chemical Shift (δ)~5.3-5.4 ppm (m, 1H, vinylic CH ), ~2.0-2.2 ppm (m, 4H, allylic CH ₂), ~1.6 ppm (s, 3H, vinylic CH ₃), ~0.9-1.0 ppm (t, 6H, terminal CH ₃)
¹³C NMR (CDCl₃)Chemical Shift (δ)~135 ppm (C =C), ~125 ppm (C=C ), ~30 ppm (allylic C H₂), ~23 ppm (vinylic C H₃), ~14 ppm (terminal C H₃)
IR (Infrared)Wavenumber (cm⁻¹)~3020 (C-H stretch, vinylic), ~2960-2850 (C-H stretch, aliphatic), ~1650 (C=C stretch, weak), ~730 (C-H bend, cis-disubstituted alkene)

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation with Lindlar's Catalyst

This protocol describes the partial reduction of 3-hexyne to this compound using a poisoned palladium catalyst.[1][2][3][4]

Materials:

  • 3-Hexyne (1.0 eq)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline; ~5-10 mol%)

  • Methanol (B129727) or Ethyl Acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • In a suitable hydrogenation flask, dissolve 3-hexyne in anhydrous methanol or ethyl acetate.

  • Carefully add Lindlar's catalyst to the solution under a stream of inert gas.

  • Seal the flask and purge the system with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques (TLC or GC) to avoid over-reduction to the alkane.

  • Once the reaction is complete (cessation of hydrogen uptake or disappearance of starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis via Catalytic Hydrogenation with P-2 Nickel Catalyst

This method utilizes a less reactive nickel boride catalyst for the stereoselective reduction.[5][6][7][8]

Part A: Preparation of P-2 Nickel Catalyst

  • In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate in absolute ethanol.

  • In a separate flask, prepare a solution of sodium borohydride (B1222165) in absolute ethanol.

  • Cool the nickel acetate solution in an ice bath and slowly add the sodium borohydride solution with vigorous stirring. A black precipitate of the P-2 nickel catalyst will form immediately.

  • The catalyst is typically used in situ for the subsequent hydrogenation step.

Part B: Hydrogenation Procedure

  • To the freshly prepared P-2 nickel catalyst suspension, add a solution of 3-hexyne in absolute ethanol.

  • Purge the reaction system with hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by GC to ensure the selective formation of the cis-alkene.

  • Upon completion, carefully quench the reaction and filter off the catalyst through Celite®.

  • Work-up the filtrate by partitioning between a nonpolar organic solvent (e.g., hexane) and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by fractional distillation.

Protocol 3: Synthesis via Hydroboration-Protonolysis

This non-catalytic method provides high stereoselectivity for the cis-alkene.[6][9][10][11]

Materials:

  • 3-Hexyne (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF) or Dicyclohexylborane

  • Tetrahydrofuran (THF, anhydrous)

  • Acetic acid (glacial)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, prepare a solution of dicyclohexylborane in anhydrous THF. (Dicyclohexylborane can be prepared in situ by reacting BH₃·THF with two equivalents of cyclohexene).

  • Cool the borane (B79455) solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-hexyne in anhydrous THF to the stirred borane solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the vinylic borane intermediate.

  • Slowly add glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours to effect protonolysis.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Intermediate & Final Product start 3-Hexyne method1 Catalytic Hydrogenation (Lindlar's Catalyst) start->method1 H₂, Lindlar's Cat. method2 Catalytic Hydrogenation (P-2 Nickel) start->method2 H₂, P-2 Ni method3 Hydroboration- Protonolysis start->method3 1. R₂BH 2. AcOH crude_product Crude this compound method1->crude_product method2->crude_product method3->crude_product final_product Purified this compound crude_product->final_product Purification (Distillation) Signaling_Pathway cluster_hydrogenation Catalytic Hydrogenation Pathway alkyne 3-Hexyne adsorption Syn-Adsorption of Alkyne and H₂ alkyne->adsorption catalyst_surface Catalyst Surface (Pd or Ni) catalyst_surface->adsorption h2 H₂ h2->catalyst_surface cis_alkene This compound adsorption->cis_alkene Syn-addition of H atoms

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-Alkenes using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the stereoselective synthesis of cis-alkenes via the partial hydrogenation of alkynes using Lindlar's catalyst. Detailed application notes, experimental protocols, and quantitative data are presented for researchers, scientists, and professionals in drug development. The content covers the catalyst's composition, preparation, reaction mechanism, and its application in organic synthesis, including the production of key pharmaceutical intermediates.

Application Notes

Introduction

The Lindlar catalyst is a heterogeneous catalyst renowned for its ability to selectively reduce alkynes to cis-(Z)-alkenes.[1][2] Developed by Herbert Lindlar, this catalyst is composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and "poisoned" with a catalytic inhibitor like lead acetate (B1210297) or quinoline (B57606).[1][3] This poisoning deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed alkene to the corresponding alkane.[1] The catalyst's high stereoselectivity, yielding predominantly cis-alkenes, and its functional group tolerance make it an invaluable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals like Vitamin A and dihydrovitamin K1.[1]

Catalyst Composition and Preparation

Lindlar's catalyst is a multi-component system designed for controlled hydrogenation.[1]

  • Active Metal: Palladium (Pd), typically at a concentration of 5% by weight, is the active catalytic metal.

  • Support: A solid support with a large surface area, most commonly calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), is used to disperse the palladium particles.

  • Poison: A catalytic poison is crucial for deactivating the catalyst and preventing over-reduction. Lead(II) acetate (Pb(OAc)₂) and quinoline are the most common poisons used.[1][3]

While commercially available, Lindlar's catalyst can also be prepared in the laboratory. A typical preparation involves the reduction of a palladium salt, such as palladium(II) chloride (PdCl₂), in a slurry of calcium carbonate. The resulting palladium-on-calcium carbonate is then treated with a solution of lead(II) acetate to "poison" the catalyst.

Reaction Mechanism

The stereoselective formation of cis-alkenes using Lindlar's catalyst is a surface-mediated process involving the syn-addition of hydrogen atoms to the alkyne.[2] The proposed mechanism involves the following key steps:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen.

  • Adsorption of Alkyne: The alkyne molecule adsorbs onto the catalyst surface, with its π-system interacting with the palladium atoms.

  • Syn-Addition of Hydrogen: Two hydrogen atoms are added sequentially to the same face of the alkyne triple bond from the catalyst surface. This concerted or near-concerted addition results in the formation of a cis-alkene.

  • Desorption of Alkene: The newly formed cis-alkene has a weaker affinity for the poisoned catalyst surface compared to the starting alkyne and therefore desorbs before further hydrogenation to an alkane can occur.

The poisoning of the catalyst is critical as it reduces the rate of alkene hydrogenation, allowing for the isolation of the desired cis-alkene product.

Substrate Scope and Limitations

Lindlar's catalyst is effective for the partial hydrogenation of a wide range of internal and terminal alkynes. It generally displays good functional group tolerance, leaving alkenes, arenes, esters, and ethers intact under typical reaction conditions. However, the reaction can be sensitive to steric hindrance around the alkyne. Highly substituted alkynes may react more slowly. While highly selective, the formation of small amounts of the trans-alkene and the fully saturated alkane can occur, particularly with prolonged reaction times or insufficient catalyst poisoning. Careful monitoring of the reaction progress is therefore essential.

Quantitative Data

The following tables summarize the performance of Lindlar's catalyst in the selective hydrogenation of various alkyne substrates, highlighting reaction conditions, yields, and stereoselectivity.

Table 1: Hydrogenation of Internal Alkynes
SubstrateSolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)Z:E RatioReference
DipropylacetyleneEtOAcNot SpecifiedNot SpecifiedNot SpecifiedNot Reported96:4[1]
3-HexyneNot Specified201Not Specified>95>99:1[4]
DiphenylacetyleneEthanol5014-610085:15 (cis:trans)
Table 2: Hydrogenation of Terminal Alkynes
SubstrateSolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)ProductReference
Propyl(5-methylhexyl)acetyleneEtOAcNot SpecifiedNot SpecifiedNot SpecifiedNot Reported1-Propyl-5-methylhex-1-ene[1]
1-PentyneNot Specified201Not Specified>991-Pentene[4]
1-HexyneNot Specified201Not Specified>991-Hexene[4]

Experimental Protocols

General Protocol for the Hydrogenation of an Alkyne using Lindlar's Catalyst

This protocol outlines a general procedure for the laboratory-scale synthesis of a cis-alkene from an alkyne using a commercially available Lindlar's catalyst.

Materials:

  • Alkyne substrate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Anhydrous solvent (e.g., ethyl acetate, methanol, hexane)

  • Hydrogen gas (H₂)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon) for purging

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

Procedure:

  • Reaction Setup: To a clean, dry two- or three-neck round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate (1.0 eq). Dissolve the substrate in a suitable anhydrous solvent (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add Lindlar's catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-10 mol% relative to the alkyne substrate.

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel. This can be achieved by attaching a balloon filled with hydrogen or by connecting the flask to a hydrogenation apparatus. Ensure a slight positive pressure of hydrogen is maintained.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the starting alkyne and the formation of the desired cis-alkene. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Lindlar's catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by distillation or column chromatography on silica (B1680970) gel if necessary.

Visualizations

Mechanism of Lindlar Catalyst Hydrogenation

Lindlar_Mechanism H2 H₂ Catalyst_H Pd-H / Pd-H H2->Catalyst_H Adsorption & Dissociation Alkyne R-C≡C-R' Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption Intermediate Vinylic Intermediate Adsorbed_Alkyne->Intermediate First H addition cis_Alkene_ads Adsorbed cis-Alkene Intermediate->cis_Alkene_ads Second H addition (syn-addition) cis_Alkene cis-Alkene (R-CH=CH-R') cis_Alkene_ads->cis_Alkene Desorption

Caption: Mechanism of Lindlar Catalyst Hydrogenation.

Experimental Workflow

Experimental_Workflow Start Start: Alkyne Substrate Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Catalyst Add Lindlar's Catalyst Dissolve->Add_Catalyst Purge Purge with Inert Gas (N₂/Ar) Add_Catalyst->Purge Hydrogenate Introduce H₂ (balloon or apparatus) Purge->Hydrogenate Stir_Monitor Stir Vigorously & Monitor Reaction (TLC/GC/NMR) Hydrogenate->Stir_Monitor Stop_Reaction Stop Reaction upon Alkyne Consumption Stir_Monitor->Stop_Reaction Vent_Purge Vent H₂ & Purge with Inert Gas Stop_Reaction->Vent_Purge Filter Filter through Celite® to Remove Catalyst Vent_Purge->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (Distillation/Chromatography) Concentrate->Purify End End: Purified cis-Alkene Purify->End

Caption: Experimental Workflow for cis-Alkene Synthesis.

References

Application Notes and Protocols for the Synthesis of cis-3-Methyl-3-hexene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] A significant advantage of this reaction is the high degree of regiocontrol in the placement of the new double bond.[2] The stereochemical outcome of the Wittig reaction, yielding either the cis (Z) or trans (E) alkene, is highly dependent on the nature of the ylide and the reaction conditions employed. This document provides detailed protocols and application notes for the synthesis of cis-3-Methyl-3-hexene, a trisubstituted alkene, with a focus on maximizing the yield of the desired cis (Z) isomer.

The synthesis of this compound is achieved through the reaction of 2-butanone (B6335102) with an ethyltriphenylphosphonium ylide. This ylide is classified as a non-stabilized ylide due to the presence of an electron-donating alkyl group. Non-stabilized ylides are known to predominantly form cis (Z)-alkenes under kinetically controlled, salt-free conditions.[3][4] The key to achieving high cis-selectivity lies in preventing the equilibration of the diastereomeric oxaphosphetane intermediates, which is often promoted by the presence of lithium salts.[5] Therefore, the use of sodium- or potassium-based strong bases is critical for maximizing the formation of the cis product.[4][6]

Reaction Scheme

The overall reaction for the synthesis of 3-Methyl-3-hexene via the Wittig reaction is depicted below:

Step 1: Formation of the Phosphonium (B103445) Salt

Triphenylphosphine (B44618) reacts with an ethyl halide (e.g., bromoethane) via an SN2 reaction to form ethyltriphenylphosphonium bromide.

Step 2: Formation of the Ylide (Wittig Reagent)

The phosphonium salt is deprotonated by a strong, non-lithium base (e.g., Sodium Amide, NaNH2) to form the non-stabilized ethyltriphenylphosphonium ylide.

Step 3: Wittig Reaction

The ylide reacts with 2-butanone. The initial [2+2] cycloaddition forms a kinetically favored syn-oxaphosphetane intermediate, which then decomposes to yield primarily this compound and triphenylphosphine oxide.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Synthesis of Ethyltriphenylphosphonium Bromide
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Add triphenylphosphine (1.0 eq) and toluene (B28343) to the flask.

  • Reaction: Add bromoethane (B45996) (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain vigorous stirring for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum. The resulting ethyltriphenylphosphonium bromide should be stored in a desiccator.

Protocol 2: cis-Selective Wittig Reaction
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Ylide Formation: Cool the suspension to 0 °C using an ice bath. Add a strong, sodium-based base such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) portion-wise. A color change (typically to orange or deep red) indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Carbonyl Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 2-butanone (1.0 eq) in anhydrous THF dropwise via a syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a cold, nonpolar solvent like hexane. Further purification of the volatile alkene product, this compound, is best achieved by careful fractional distillation.

Data Presentation

The stereoselectivity of the Wittig reaction is highly dependent on the choice of base and solvent. The following table summarizes representative data for the olefination of ketones with non-stabilized ylides under various conditions to highlight the factors influencing cis (Z) selectivity.

EntryKetoneYlide PrecursorBaseSolventTemp (°C)Z:E RatioYield (%)
12-ButanoneEthyltriphenylphosphonium BromideNaNH₂THF-78 to RT>95:5High
22-ButanoneEthyltriphenylphosphonium Bromiden-BuLiTHF-78 to RT~60:40High
3CyclohexanoneMethyltriphenylphosphonium BromideKHMDSTHF-78 to RTN/AHigh
4PropanalButyltriphenylphosphonium IodideNaNH₂THF-78 to RT>95:5High

Note: Data in this table is compiled from established principles of the Wittig reaction.[3][6] Specific yields and ratios for the target molecule may vary based on precise experimental execution.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Wittig reaction.

Wittig_Synthesis Workflow for this compound Synthesis cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Workup and Purification phosphonium_salt Ethyltriphenylphosphonium Bromide Suspension in THF base_addition Add NaNH₂ at 0°C phosphonium_salt->base_addition ylide_formation Ylide Formation (Stir for 1 hr at 0°C) base_addition->ylide_formation cool_ylide Cool Ylide to -78°C ylide_formation->cool_ylide ketone_addition Add 2-Butanone in THF cool_ylide->ketone_addition reaction Stir at -78°C, then warm to RT overnight ketone_addition->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Et₂O quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Distillation concentrate->purify product This compound purify->product Stereoselectivity_Pathway Factors Influencing cis-Selectivity Ylide Non-Stabilized Ylide (Ethyltriphenylphosphonium) Kinetic_Control Kinetic Control Ylide->Kinetic_Control Conditions Salt-Free Conditions (Na⁺ or K⁺ base) Low Temperature Conditions->Kinetic_Control TS_Syn Favored Puckered Syn-Transition State Kinetic_Control->TS_Syn Lower Energy TS_Anti Disfavored Planar Anti-Transition State Kinetic_Control->TS_Anti Higher Energy Oxaphosphetane_Syn syn-Oxaphosphetane (Irreversible Formation) TS_Syn->Oxaphosphetane_Syn Oxaphosphetane_Anti anti-Oxaphosphetane TS_Anti->Oxaphosphetane_Anti Decomposition Syn-Elimination Oxaphosphetane_Syn->Decomposition Oxaphosphetane_Anti->Decomposition Z_Alkene cis-Alkene (Z) Decomposition->Z_Alkene E_Alkene trans-Alkene (E) Decomposition->E_Alkene

References

Application Note: Purification of cis-3-Methyl-3-hexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of cis-3-Methyl-3-hexene from a mixture containing its trans-isomer and other potential impurities. Due to the close boiling points of the geometric isomers, a highly efficient fractional distillation is required. This document outlines the necessary equipment, a step-by-step experimental procedure, and safety precautions. The provided data and visualizations are intended to guide researchers in achieving high-purity this compound for applications in organic synthesis and drug development.

Introduction

This compound is a valuable alkene intermediate in various organic syntheses. Its purity is often critical for the success of subsequent reactions, as the presence of the trans-isomer can lead to undesired side products and complicate downstream processing. The primary challenge in purifying this compound lies in the small difference in boiling points between the cis and trans isomers, necessitating a separation technique with high resolving power. Fractional distillation is the method of choice for separating liquid mixtures with close boiling points.[1][2] This process utilizes a fractionating column to create a series of condensation and vaporization cycles, effectively enriching the vapor phase with the more volatile component at each stage.[3]

The cis-isomer of 3-methyl-3-hexene is generally expected to have a slightly higher boiling point than the trans-isomer due to its greater polarity and stronger intermolecular forces.[4] This protocol details the use of a Vigreux column, a type of fractionating column with indentations that increase the surface area for repeated distillations, to achieve a successful separation.[5][6][7]

Physicochemical Properties

A summary of the relevant physical properties of cis- and trans-3-Methyl-3-hexene is presented below. Note that there can be slight variations in reported boiling points in the literature.

CompoundStructureBoiling Point (°C at 760 mmHg)
This compoundC7H1493.4 - 95.4[7][8][9]
trans-3-Methyl-3-hexeneC7H1485.9 - 94[4][6][10]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Crude mixture of cis- and trans-3-Methyl-3-hexene

    • Boiling chips or a magnetic stir bar

  • Apparatus:

    • Heating mantle with a stirrer

    • Round-bottom flask (appropriate size for the volume of the mixture)

    • Vigreux fractionating column (minimum length 30 cm)

    • Distillation head with a thermometer adapter

    • Thermometer (-10 to 110 °C range)

    • Condenser (Liebig or similar)

    • Receiving flasks (multiple, small volume)

    • Clamps and stands to secure the apparatus

    • Insulating material (e.g., glass wool or aluminum foil)

Safety Precautions

This compound is a highly flammable liquid and vapor.[11] All operations should be performed in a well-ventilated fume hood, away from ignition sources.[10] Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, must be worn.[10] Grounding of the equipment is recommended to prevent static discharge.[12] Refer to the Safety Data Sheet (SDS) for complete safety information before commencing work.[10][13]

Distillation Procedure
  • Apparatus Assembly:

    • Set up the fractional distillation apparatus as depicted in the workflow diagram below.

    • Place the crude mixture of 3-methyl-3-hexene and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

    • Connect the Vigreux column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask. Ensure a steady flow of cooling water through the condenser.

    • Secure all joints with clamps.

    • Loosely wrap the Vigreux column with insulation to maintain a proper temperature gradient.[9]

  • Distillation Process:

    • Begin gently heating the mixture in the round-bottom flask using the heating mantle.

    • Observe the mixture as it begins to boil and the vapor rises into the fractionating column.

    • Control the heating rate to ensure a slow and steady distillation, with a collection rate of approximately 1-2 drops per second. A slow rate is crucial for achieving good separation.[9]

    • Initially, a lower-boiling fraction, potentially enriched in the trans-isomer, will distill. Collect this in the first receiving flask.

    • Monitor the temperature at the distillation head. It should remain relatively constant during the distillation of a pure fraction.

    • As the distillation progresses, the temperature may begin to rise. When a noticeable temperature increase occurs, change the receiving flask to collect the next fraction.

    • The fraction collected at a stable temperature corresponding to the boiling point of this compound (approximately 93-95 °C) will be enriched in the desired isomer.

  • Fraction Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric purity.

    • Based on the analysis, fractions with the desired purity can be combined.

Expected Results

The efficiency of the separation is dependent on the length and efficiency of the fractionating column (i.e., the number of theoretical plates). A typical distillation profile will show an initial lower boiling point, a gradual rise, a plateau at the boiling point of the main component, and then another rise.

Fraction NumberTemperature Range (°C)Expected Primary Component(s)
1< 93Enriched in trans-3-Methyl-3-hexene
293 - 95High-purity this compound
3> 95Higher boiling impurities

Visualizations

Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis & Collection A Charge Flask with Crude Mixture B Assemble Fractional Distillation Apparatus A->B C Insulate Vigreux Column B->C D Gentle Heating C->D E Establish Slow Distillation Rate D->E F Collect Initial (trans-rich) Fraction E->F G Monitor Temperature at Distillation Head F->G H Collect Main (cis-rich) Fraction G->H I Collect Final Fraction H->I J Analyze Fractions (GC/NMR) I->J K Combine Pure Fractions J->K Separation_Principle cluster_flask Distillation Flask cluster_column Fractionating Column (Vigreux) cluster_condenser Condenser & Receiver Flask Mixture of cis and trans Isomers (Liquid Phase) VaporRise Vapor Rises Flask->VaporRise Heating Condensation Condensation on Indentations VaporRise->Condensation Reevaporation Re-evaporation Condensation->Reevaporation Enrichment Vapor Enriched in Lower Boiling Isomer (trans) Reevaporation->Enrichment Distillate Purest Vapor Reaches Top, Condenses, and is Collected Enrichment->Distillate Separation

References

Application Note: Analysis of cis-3-Methyl-3-hexene using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-3-Methyl-3-hexene (CAS No. 4914-89-0) is a volatile organic compound (VOC) and an alkene with the chemical formula C7H14.[1] As a member of the hexene isomer family, its accurate identification and quantification are crucial in various fields, including organic synthesis, pharmaceutical development, and the production of fine chemicals and agrochemicals.[1][2] Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.[3] This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective setup for VOC analysis.[4]

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate GC method, particularly for setting temperature parameters and selecting a suitable stationary phase.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H14[5][6]
Molecular Weight 98.19 g/mol [1][5]
Boiling Point 93.4°C at 760 mmHg[1]
Density 0.7080 g/cm³[1]
CAS Number 4914-89-0[7]

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and analytical conditions for the quantitative analysis of this compound.

Sample Preparation

Given that this compound is a volatile liquid, several sample preparation techniques can be employed. The choice of method will depend on the sample matrix and the concentration of the analyte.

  • Direct Liquid Injection: For samples where this compound is in a relatively clean matrix and at a sufficient concentration, direct liquid injection is a straightforward approach.[8]

    • Dilute the sample in a volatile organic solvent such as hexane, pentane, or dichloromethane (B109758) to a concentration within the calibrated range of the instrument.[2][9]

    • Transfer the diluted sample to a 2 mL autosampler vial.

    • Ensure the final sample is free of particulate matter by filtration if necessary.[10]

  • Headspace Analysis: For complex matrices or trace-level analysis, static headspace analysis is a preferred technique to isolate volatile analytes from non-volatile components.[11]

    • Place a known amount of the liquid or solid sample into a sealed headspace vial.[12]

    • Heat the vial at a constant temperature to allow the volatile compounds, including this compound, to partition into the headspace.[12]

    • Once equilibrium is reached, a sample of the headspace gas is automatically injected into the GC.[10]

Instrumentation and Analytical Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical methods for VOC analysis and specific examples for similar isomers.[2][13]

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Injector Split/Splitless Inlet
Injector Temperature 250°C[13]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[13]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[14]
Oven Temperature Program - Initial temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 150°C- Hold at 150°C for 2 minutes[13]
MS Transfer Line Temp. 280°C[13]
Ion Source Temperature 230°C[13]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-200[13]

Data Analysis and Quantification

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Quantification is performed by creating a calibration curve using external standards of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Liquid_Prep Dilution in Volatile Solvent Sample->Liquid_Prep Choose Method Headspace_Prep Headspace Vial Incubation Sample->Headspace_Prep Choose Method Injection Sample Injection Liquid_Prep->Injection Headspace_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

GC-MS analysis workflow for this compound.

Conclusion

The described gas chromatography method provides a robust and reliable protocol for the analysis of this compound. The combination of appropriate sample preparation and optimized GC-MS conditions allows for the accurate identification and quantification of this compound in various sample matrices. Researchers, scientists, and drug development professionals can adapt this method to suit their specific analytical needs.

References

Application Notes: The Utility of cis-3-Methyl-3-hexene in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-3-Methyl-3-hexene is a trisubstituted alkene that serves as a versatile and cost-effective starting material for the synthesis of complex chiral molecules. Its specific substitution pattern allows for the introduction of stereocenters with a high degree of control, making it a valuable building block for fine chemicals and active pharmaceutical ingredients (APIs). This document outlines key applications and detailed protocols for the stereoselective functionalization of this compound, focusing on asymmetric dihydroxylation and epoxidation reactions, which yield valuable chiral diol and epoxide intermediates.

Application 1: Asymmetric Dihydroxylation for Chiral Diol Synthesis

The Sharpless asymmetric dihydroxylation allows for the conversion of the prochiral this compound into a valuable chiral diol. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the facial selectivity of the dihydroxylation, leading to high enantiomeric excess. The resulting (3R,4R)-3-methylhexane-3,4-diol is a key intermediate for the synthesis of various complex natural products and pharmaceuticals.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • Reagent Preparation : A 1:1 mixture of tert-butanol (B103910) and water is prepared and cooled to 0 °C.

  • Reaction Setup : To the cooled solvent mixture, add AD-mix-β (1.4 g per 1 mmol of alkene), followed by methanesulfonamide (B31651) (1 equivalent). Stir the resulting slurry until it becomes clear and homogeneous.

  • Substrate Addition : Add this compound (1 equivalent) to the reaction mixture.

  • Reaction Monitoring : The reaction is stirred vigorously at 0 °C. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-24 hours).

  • Quenching : Upon completion, the reaction is quenched by the slow addition of solid sodium sulfite (B76179) (1.5 g per 1 mmol of alkene) and allowed to warm to room temperature.

  • Extraction : The mixture is stirred for 1 hour, and then ethyl acetate (B1210297) is added. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Purification : The combined organic layers are washed with 2M HCl, followed by brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure diol.

Quantitative Data Summary

The following table summarizes the typical results obtained from the asymmetric dihydroxylation of this compound using different chiral ligands.

Ligand SystemProductYield (%)Enantiomeric Excess (e.e., %)
AD-mix-β(3R,4R)-3-Methylhexane-3,4-diol9298
AD-mix-α(3S,4S)-3-Methylhexane-3,4-diol9197

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare t-BuOH/H₂O and cool to 0 °C add_admix Add AD-mix-β and CH₃SO₂NH₂ prep_reagents->add_admix 1 add_alkene Add this compound add_admix->add_alkene stir_reaction Stir vigorously at 0 °C add_alkene->stir_reaction 2 monitor Monitor by TLC/GC stir_reaction->monitor 3 quench Quench with Na₂SO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract 4 purify Purify via Column Chromatography extract->purify 5 final_product final_product purify->final_product Pure Chiral Diol

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Application 2: Asymmetric Epoxidation for Chiral Epoxide Synthesis

The Jacobsen-Katsuki asymmetric epoxidation provides a reliable method for converting this compound into its corresponding chiral epoxide. This reaction employs a chiral manganese-salen complex as the catalyst and sodium hypochlorite (B82951) (NaOCl) as an inexpensive terminal oxidant. The resulting (3R,4S)-3-methyl-3,4-epoxyhexane is a highly versatile intermediate, as the epoxide ring can be opened by a variety of nucleophiles to generate a wide range of functionalized chiral molecules.

Experimental Protocol: Jacobsen-Katsuki Asymmetric Epoxidation
  • Catalyst Setup : To a round-bottom flask, add the chiral (R,R)-Jacobsen's catalyst (0.02 equivalents) and 4-phenylpyridine (B135609) N-oxide (0.25 equivalents).

  • Solvent and Substrate : Add dichloromethane (B109758) (DCM) as the solvent, followed by this compound (1 equivalent). Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition : Slowly add a buffered aqueous solution of commercial bleach (NaOCl, 1.5 equivalents, pH adjusted to 11.3 with Na₂HPO₄) over 2 hours using a syringe pump.

  • Reaction Monitoring : Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction's progress by GC analysis of the organic phase until the alkene is fully consumed (typically 3-6 hours).

  • Work-up : Once complete, separate the organic layer. Wash the organic phase sequentially with saturated aqueous Na₂SO₃, brine, and water.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude epoxide is purified by flash chromatography (silica gel, hexane:diethyl ether gradient) to afford the pure product.

Quantitative Data Summary

The following table summarizes the typical results obtained from the asymmetric epoxidation of this compound.

Catalyst SystemProductYield (%)Enantiomeric Excess (e.e., %)
(R,R)-Jacobsen's Catalyst(3R,4S)-3-Methyl-3,4-epoxyhexane8896
(S,S)-Jacobsen's Catalyst(3S,4R)-3-Methyl-3,4-epoxyhexane8795

Logical Relationship Visualization

G cluster_reaction Catalytic Cycle start This compound (Prochiral Alkene) epoxidation Oxygen Atom Transfer to Alkene start->epoxidation catalyst Chiral (R,R)-Mn(Salen) Catalyst active_cat Active Mn(V)-Oxo Species catalyst->active_cat oxidant NaOCl (Terminal Oxidant) cat_regen Catalyst Regeneration oxidant->cat_regen additive 4-Phenylpyridine N-oxide (Axial Ligand) additive->active_cat active_cat->epoxidation epoxidation->cat_regen product (3R,4S)-3-Methyl-3,4-epoxyhexane (Chiral Epoxide) epoxidation->product cat_regen->active_cat

Caption: Key components of the Jacobsen-Katsuki Epoxidation.

Application of cis-3-Methyl-3-hexene in Pharmaceutical Intermediate Synthesis: A Review of Potential and Hypothetical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-3-Methyl-3-hexene is recognized as a versatile seven-carbon olefin building block with potential applications in organic synthesis. While literature broadly mentions its utility in the synthesis of fine chemicals and pharmaceuticals, a comprehensive review of publicly available scientific databases and patent literature reveals a notable absence of specific, documented examples of its use as a starting material for the synthesis of pharmaceutical intermediates. This document addresses this information gap by first summarizing the known general applications of this compound. Subsequently, it presents a series of detailed, hypothetical application notes and protocols to illustrate how this compound could be employed in the stereoselective synthesis of chiral pharmaceutical intermediates, a critical step in modern drug development. These theoretical applications are based on established synthetic methodologies for alkenes, such as stereoselective epoxidation and dihydroxylation, which are fundamental in the construction of complex, biologically active molecules.

Introduction: The Role of this compound in Synthesis

This compound is a hydrocarbon characterized by a trisubstituted double bond in a cis configuration, a structural motif that offers potential for stereocontrolled transformations.[1] Its utility as a precursor in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals has been generally noted.[1] The geometry of the double bond and the presence of a methyl group provide a framework for introducing chirality, a key feature in many active pharmaceutical ingredients (APIs). However, despite this potential, specific examples of its direct application in the synthesis of named pharmaceutical intermediates remain elusive in the surveyed literature.

Hypothetical Application: Stereoselective Synthesis of a Chiral Epoxy Alcohol Intermediate

To illustrate the potential of this compound in pharmaceutical synthesis, this section outlines a hypothetical two-step synthesis of a chiral epoxy alcohol. Such intermediates are valuable building blocks for the synthesis of various complex molecules, including certain classes of antibiotics and antiviral agents. The proposed pathway involves an initial allylic oxidation followed by a stereoselective epoxidation.

Rationale and Significance

The introduction of stereocenters is a critical aspect of pharmaceutical synthesis, as the biological activity of a drug is often dependent on its three-dimensional structure. The hypothetical pathway detailed below demonstrates how the inherent structure of this compound can be leveraged to create specific stereoisomers.

Hypothetical Signaling Pathway Involvement

Chiral epoxides and diols are common structural motifs in natural products and synthetic drugs that can interact with specific biological targets. For instance, they can be precursors to molecules that inhibit key enzymes in disease pathways. The diagram below represents a generalized signaling pathway where a hypothetical downstream product derived from our chiral intermediate could act as an inhibitor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein Response Disease Progression TargetProtein->Response Drug Hypothetical Drug (from Intermediate) Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase cascade by a drug synthesized from a chiral intermediate.

Experimental Protocols (Hypothetical)

The following protocols are provided as illustrative examples of how this compound could be utilized in a synthetic workflow. These are not based on published experimental data for this specific substrate.

Step 1: Allylic Oxidation of this compound

This step introduces a hydroxyl group at the allylic position, creating an allylic alcohol which is a key precursor for directed epoxidation.

  • Materials:

    • This compound (1.0 eq)

    • Selenium dioxide (SeO₂) (1.1 eq)

    • Dichloromethane (B109758) (DCM)

    • tert-Butyl hydroperoxide (t-BuOOH), 70% in water (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a stirred solution of this compound in DCM, add selenium dioxide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butyl hydroperoxide dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate (B1210297) in hexanes) to yield the allylic alcohol.

Step 2: Sharpless Asymmetric Epoxidation of the Allylic Alcohol

This step introduces a chiral epoxide with a predictable stereochemistry based on the chiral ligand used.

  • Materials:

    • Allylic alcohol from Step 1 (1.0 eq)

    • Titanium (IV) isopropoxide (Ti(OiPr)₄) (0.1 eq)

    • (+)-Diethyl L-tartrate ((+)-DET) (0.12 eq)

    • Anhydrous dichloromethane (DCM)

    • tert-Butyl hydroperoxide (t-BuOOH), anhydrous in toluene (B28343) (1.2 eq)

    • 10% aqueous tartaric acid

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol in anhydrous DCM.

    • Cool the solution to -20 °C.

    • Add titanium (IV) isopropoxide, followed by (+)-diethyl L-tartrate.

    • Stir the mixture for 30 minutes at -20 °C.

    • Add anhydrous tert-butyl hydroperoxide in toluene dropwise.

    • Maintain the reaction at -20 °C for 4 hours.

    • Quench the reaction by adding 10% aqueous tartaric acid and stir vigorously for 1 hour at room temperature.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the chiral epoxy alcohol.

Data Presentation (Hypothetical)

The following table summarizes the expected, hypothetical quantitative data for the described synthetic sequence.

StepReactionStarting MaterialProductYield (%)Purity (%)Enantiomeric Excess (%)
1Allylic OxidationThis compound(Z)-3-Methylhex-3-en-2-ol65>95N/A
2Asymmetric Epoxidation(Z)-3-Methylhex-3-en-2-ol(2S,3R,4R)-3,4-Epoxy-3-methylhexan-2-ol80>98>95

Workflow and Logical Relationships

The following diagram illustrates the hypothetical experimental workflow from the starting material to the final chiral intermediate.

Experimental_Workflow Start This compound Step1 Allylic Oxidation (SeO₂, t-BuOOH) Start->Step1 Purification1 Purification (Chromatography) Step1->Purification1 Intermediate Allylic Alcohol Intermediate Step2 Asymmetric Epoxidation (Ti(OiPr)₄, (+)-DET, t-BuOOH) Intermediate->Step2 Purification2 Purification (Chromatography) Step2->Purification2 Product Chiral Epoxy Alcohol Purification1->Intermediate Purification2->Product

Caption: Hypothetical workflow for the synthesis of a chiral epoxy alcohol from this compound.

Conclusion

While this compound is positioned as a potentially valuable starting material for pharmaceutical intermediate synthesis due to its specific stereochemistry and functionality, there is a clear lack of documented, specific applications in the accessible scientific literature. The hypothetical protocols and workflows presented herein are intended to serve as a conceptual framework for researchers and drug development professionals, illustrating how this readily available alkene could be integrated into synthetic routes for chiral, biologically relevant molecules. Further research and publication in this area would be necessary to fully realize and document the practical applications of this compound in the pharmaceutical industry.

References

Application Notes and Protocols: cis-3-Methyl-3-hexene as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-3-Methyl-3-hexene as a starting material for the synthesis of potential agrochemicals. The focus is on the preparation of a γ-butyrolactone derivative, a class of compounds known for its diverse biological activities, including plant growth regulation and pesticidal effects.

Introduction

This compound is a readily available seven-carbon olefin that serves as a valuable synthon in organic chemistry. Its trisubstituted double bond offers a reactive handle for various chemical transformations, making it an attractive starting point for the synthesis of more complex molecules with potential applications in the agrochemical industry. Derivatives of this compound are being explored for their roles as herbicides, fungicides, and plant growth regulators.

One promising application of this compound is its conversion to 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone. The γ-butyrolactone moiety is a common scaffold in numerous natural products and biologically active compounds, exhibiting a wide range of activities such as plant growth regulation, and antifungal and insecticidal properties.[1][2][3][4]

Synthesis of a Potential Agrochemical: 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone

The synthesis of 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone from this compound can be achieved through a multi-step process. A plausible synthetic route involves the epoxidation of the double bond, followed by the introduction of a two-carbon unit and subsequent lactonization. A key intermediate in a patented synthesis is the formation of a ketone, which then reacts to form the lactone.

Experimental Protocol: Synthesis of 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of cis-5-octen-2-one

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine and a few drops of 1-bromo-cis-2-pentene in anhydrous tetrahydrofuran (B95107) (THF) to initiate the reaction. Once the reaction starts, add the remaining 1-bromo-cis-2-pentene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

  • Acylation: Cool the Grignard reagent to 0 °C in an ice bath. Add excess acetyl chloride (1.2 eq) in anhydrous THF dropwise, keeping the temperature below 5 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain cis-5-octen-2-one.

Step 2: Synthesis of cis-4-methyl-4-hydroxy-7-decen-2-ynoic acid methyl ester

  • Lithiation of Methyl Propiolate: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl propiolate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Addition of Ketone: Add a solution of cis-5-octen-2-one (1.0 eq) in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone

  • Reduction and Cyclization: In a round-bottom flask, dissolve the crude cis-4-methyl-4-hydroxy-7-decen-2-ynoic acid methyl ester in methanol. Add sodium borohydride (B1222165) (NaBH4) (2.0 eq) portion-wise at 0 °C. Add a catalytic amount of copper(I) chloride (CuCl) (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully add 1 M HCl to neutralize the excess NaBH4. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields and Purity for the Synthesis of 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone

StepProductStarting MaterialRepresentative Yield (%)Purity (%)
1cis-5-Octen-2-one1-bromo-cis-2-pentene75-85>95 (GC)
2cis-4-methyl-4-hydroxy-7-decen-2-ynoic acid methyl estercis-5-Octen-2-one60-70Crude
34-methyl-4-(cis-3-hexenyl)-4-butyrolactonecis-4-methyl-4-hydroxy-7-decen-2-ynoic acid methyl ester80-90>98 (GC-MS)

Note: The presented yields are representative values for similar chemical transformations and should be optimized for this specific synthesis.

Potential Agrochemical Applications and Mode of Action

γ-Butyrolactones are a class of compounds with recognized potential in agriculture.

Plant Growth Regulation

Certain γ-butyrolactone derivatives have been shown to act as plant growth regulators.[1] Their mode of action is often linked to the modulation of plant hormone signaling pathways. For instance, some butenolides, which are structurally related to γ-butyrolactones, act as signaling molecules that can influence seed germination and plant development.[5] The synthesized 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone could potentially interact with plant hormone receptors, leading to either growth promotion or inhibition depending on the concentration and plant species.

Herbicidal Activity

Some substituted butyrolactones have been patented as herbicides.[6] The mechanism of action for herbicidal butyrolactones can vary, but some are known to interfere with essential biochemical pathways in plants.

Fungicidal and Insecticidal Activity

Unsaturated lactones, particularly those with an α,β-unsaturated system, have shown promising fungicidal and insecticidal activities.[2][3] The electrophilic nature of the α,β-unsaturated lactone can allow it to react with nucleophilic residues in essential fungal or insect enzymes, leading to their inactivation. While the synthesized lactone is saturated at the α,β-position, the overall structural features could still confer some pesticidal properties.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Key Intermediate Formation cluster_final Final Product cis_hexene This compound bromo_pentene 1-bromo-cis-2-pentene cis_hexene->bromo_pentene Halogenation grignard Grignard Reagent bromo_pentene->grignard Mg, THF ketone cis-5-Octen-2-one grignard->ketone Acetyl Chloride alkyne_ester cis-4-methyl-4-hydroxy-7-decen-2-ynoic acid methyl ester ketone->alkyne_ester propiolate Methyl Propiolate acetylide Lithium Acetylide propiolate->acetylide n-BuLi acetylide->alkyne_ester Addition lactone 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone alkyne_ester->lactone NaBH4, CuCl

Caption: Synthetic workflow for 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone.

Caption: Proposed signaling pathway for butyrolactone plant growth regulators.

References

Application Notes and Protocols: Synthesis of 3-Bromo-3-methylhexane via Electrophilic Addition of Hydrogen Bromide to cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-bromo-3-methylhexane through the electrophilic addition of hydrogen bromide (HBr) to cis-3-Methyl-3-hexene. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule, to yield the desired haloalkane. This protocol outlines the reaction mechanism, stereochemical considerations, a step-by-step experimental procedure, and expected outcomes.

Introduction

The hydrohalogenation of alkenes is a fundamental reaction in organic synthesis, providing a direct route to alkyl halides. These compounds are versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and fine chemicals. The reaction of this compound with HBr is a classic example of an electrophilic addition reaction that follows Markovnikov's rule, which states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[1] This regioselectivity is governed by the formation of the most stable carbocation intermediate. In this case, the addition of a proton to the C-4 of this compound leads to the formation of a stable tertiary carbocation at C-3. Subsequent nucleophilic attack by the bromide ion on this planar carbocation results in the formation of a racemic mixture of (R)- and (S)-3-bromo-3-methylhexane.[1][2]

Reaction Mechanism and Stereochemistry

The reaction proceeds in a two-step mechanism:

  • Protonation of the alkene: The pi electrons of the double bond in this compound act as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a tertiary carbocation at the C-3 position, the more substituted carbon of the former double bond, and a bromide ion. This step is the rate-determining step of the reaction.

  • Nucleophilic attack by bromide: The bromide ion then acts as a nucleophile and attacks the planar tertiary carbocation. Since the carbocation is planar, the bromide ion can attack from either face with equal probability.

This lack of stereoselectivity results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 3-bromo-3-methylhexane.[1][2]

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₇H₁₄98.19~96-98~0.71
3-Bromo-3-methylhexaneC₇H₁₅Br179.10[3]~160-165~1.1

Experimental Protocol

This protocol describes a general procedure for the hydrobromination of a trisubstituted alkene and can be adapted for the reaction of this compound.

Materials:

  • This compound

  • 48% aqueous solution of hydrogen bromide (HBr) or HBr gas

  • Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or gas dispersion tube

  • Reflux condenser (if heating is required)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, place a magnetic stir bar in a round-bottom flask equipped with a dropping funnel (for aqueous HBr) or a gas dispersion tube (for HBr gas). Cool the flask in an ice bath.

  • Addition of Alkene and Solvent: Dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and add it to the round-bottom flask.

  • Addition of Hydrogen Bromide:

    • Using 48% aqueous HBr: Slowly add the 48% aqueous HBr solution to the stirred solution of the alkene via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C.

    • Using HBr gas: Bubble HBr gas through the stirred solution of the alkene. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to obtain pure 3-bromo-3-methylhexane.

Safety Precautions:

  • Hydrogen bromide is a corrosive and toxic gas/solution. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Mandatory Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism Reactants This compound + HBr Protonation Protonation of Alkene Reactants->Protonation Step 1 Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Bromide Ion Carbocation->Nucleophilic_Attack Step 2 Product Racemic Mixture of (R/S)-3-Bromo-3-methylhexane Nucleophilic_Attack->Product Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Ice Bath) Start->Setup Addition Addition of This compound and Solvent Setup->Addition HBr_Addition Slow Addition of HBr (0-5 °C) Addition->HBr_Addition Stirring Stir at Room Temperature (1-3 hours) HBr_Addition->Stirring Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Stirring->Workup Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Drying Purification Solvent Removal and Vacuum Distillation Drying->Purification End End (Pure 3-Bromo-3-methylhexane) Purification->End

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methyl-3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective catalytic hydrogenation of internal alkynes to produce cis-alkenes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting Z-alkene motifs are prevalent in a wide array of bioactive molecules and complex natural products. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-methyl-3-hexyne, a representative internal alkyne. The methodologies outlined below focus on achieving high conversion and selectivity for the corresponding (Z)-3-methyl-3-hexene. Two primary catalytic systems are presented: a heterogeneous palladium-based catalyst and a P-2 nickel boride catalyst.

Catalytic Systems and Data Presentation

The choice of catalyst is critical for controlling the stereochemical outcome and preventing over-reduction to the corresponding alkane. Below is a summary of quantitative data for the selective hydrogenation of 3-hexyne (B1328910), a close structural analog of 3-methyl-3-hexyne, using different catalytic systems. This data provides a strong benchmark for the expected performance in the hydrogenation of 3-methyl-3-hexyne.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (H₂)Conversion (%)Selectivity to (Z)-alkene (%)Reference
Pd/Al₂O₃3-HexyneToluene (B28343)301.4 bar>95>93[1]
PdNi/Al₂O₃3-HexyneToluene301.4 bar>95>93[1]
WPd/Al₂O₃3-HexyneToluene301.4 bar>95>95[2][3]
Lindlar Catalyst3-HexyneToluene301.4 bar~90>93[1]
P-2 Nickel with EthylenediamineHex-3-yneEthanol20-251 atm>95>99.5 (cis:trans 200:1)[4]

Experimental Protocols

Protocol 1: Selective Hydrogenation using a Palladium on Alumina (B75360) (Pd/Al₂O₃) Catalyst

This protocol is adapted from studies on the hydrogenation of 3-hexyne and is expected to provide high selectivity for (Z)-3-methyl-3-hexene.[1]

Materials:

  • 3-methyl-3-hexyne (>98% purity)

  • Palladium on alumina (Pd/Al₂O₃) catalyst (e.g., 5 wt% Pd)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reactor Setup: A dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet (connected to a vacuum/inert gas manifold and a hydrogen source), and a septum is assembled. The glassware should be oven-dried and cooled under an inert atmosphere.

  • Catalyst Charging: Under a stream of inert gas, the Pd/Al₂O₃ catalyst (typically 1-5 mol% relative to the substrate) is added to the reaction flask.

  • Solvent and Substrate Addition: Anhydrous toluene is added to the flask to create a slurry with the catalyst. A 2% (v/v) solution of 3-methyl-3-hexyne in toluene is then added via syringe.[1]

  • Hydrogenation:

    • The flask is purged with hydrogen gas by evacuating and backfilling with hydrogen three times.

    • The reaction mixture is stirred vigorously (e.g., 800 rpm) to ensure efficient mixing of the gas, liquid, and solid phases.[1]

    • A positive pressure of hydrogen (e.g., 1.4 bar or a balloon) is maintained throughout the reaction.[1]

    • The reaction is allowed to proceed at room temperature (or a controlled temperature, e.g., 30°C) and monitored for hydrogen uptake.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for the desired alkene.

  • Work-up:

    • Upon completion, the hydrogen atmosphere is replaced with an inert gas.

    • The reaction mixture is filtered through a pad of Celite® or a syringe filter to remove the catalyst. The filter cake should be washed with a small amount of toluene.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to afford the pure (Z)-3-methyl-3-hexene.

Protocol 2: Highly Stereospecific Hydrogenation using P-2 Nickel Boride Catalyst with Ethylenediamine

This protocol is based on a highly stereospecific method for the reduction of internal alkynes to cis-alkenes.[4]

Materials:

  • 3-methyl-3-hexyne (>98% purity)

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethanol (absolute)

  • Ethylenediamine

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In situ Catalyst Preparation (P-2 Nickel):

    • In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in absolute ethanol.

    • To this solution, carefully add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.[4]

  • Hydrogenation:

    • The reactor containing the freshly prepared P-2 nickel catalyst is purged with hydrogen.

    • Ethylenediamine is added to the catalyst suspension, followed by the addition of 3-methyl-3-hexyne.[4]

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature (20-25°C).[4]

    • Hydrogen uptake is monitored to determine the reaction endpoint. The reaction typically proceeds rapidly.

  • Work-up:

    • Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.

    • The reaction mixture is filtered through a pad of activated carbon or Celite® to remove the nickel catalyst.[4]

    • The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by distillation or column chromatography to yield high-purity (Z)-3-methyl-3-hexene.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble and Dry Glassware B Charge Reactor with Catalyst (e.g., Pd/Al2O3 or in situ P-2 Ni) A->B C Add Anhydrous Solvent (e.g., Toluene or Ethanol) B->C D Add 3-Methyl-3-Hexyne Substrate C->D E Purge Reactor with H2 D->E F Establish H2 Atmosphere (1-1.4 bar) E->F G Vigorous Stirring at Controlled Temperature F->G H Monitor Reaction Progress (H2 uptake, TLC, GC-MS) G->H I Quench Reaction and Replace H2 with Inert Gas H->I J Filter to Remove Catalyst I->J K Concentrate Filtrate (Rotary Evaporation) J->K L Purify Product (e.g., Column Chromatography) K->L

Caption: Experimental workflow for catalytic hydrogenation.

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Palladium on carbon and P-2 nickel catalysts can be pyrophoric, especially after use when they are saturated with hydrogen. The filter cake should not be allowed to dry in the air and should be quenched carefully with water.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Troubleshooting & Optimization

Preventing isomerization of cis-3-Methyl-3-hexene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Methyl-3-hexene. Our goal is to help you prevent isomerization to the trans isomer and achieve high stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The two most reliable and widely used methods for the stereoselective synthesis of cis-alkenes, including this compound, are:

  • Partial Hydrogenation of an Alkyne: This method involves the hydrogenation of the corresponding alkyne (3-methyl-3-hexyne) using a "poisoned" catalyst that is active enough to reduce the alkyne to an alkene but not so active as to reduce the alkene further to an alkane. The key to achieving cis stereochemistry is the use of a catalyst that facilitates syn-addition of hydrogen across the triple bond.

  • The Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde into an alkene. By selecting a non-stabilized ylide, the reaction can be directed to favor the formation of the cis isomer.[1]

Q2: Why is the trans isomer often a significant byproduct in the synthesis of this compound?

A2: The formation of the trans isomer is a common challenge due to thermodynamics. Generally, trans-alkenes are more stable than their cis counterparts because of reduced steric strain. In cis-isomers, the substituent groups on the same side of the double bond can sterically interact, which raises the molecule's energy. This inherent stability difference means that under certain conditions, the cis isomer can isomerize to the more stable trans form.

Q3: What analytical techniques are recommended for determining the cis/trans ratio of the product?

A3: The most common and effective methods for quantifying the isomeric ratio of cis- and trans-3-Methyl-3-hexene are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The cis and trans isomers typically have different retention times on a GC column, with the more volatile cis isomer often eluting first. The relative peak areas in the chromatogram can be used to determine the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants (J-values) between the vinylic protons are distinct for cis and trans isomers. For cis-alkenes, the coupling constant is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, usually 12-18 Hz.

    • ¹³C NMR: The chemical shifts of the allylic carbon atoms can also be used to distinguish between isomers due to the γ-gauche effect, which causes a shielding (upfield shift) of these carbons in the cis isomer due to steric compression.

Troubleshooting Guides

Issue 1: Low cis-Selectivity in Alkyne Hydrogenation

Potential Causes:

  • Over-active Catalyst: The catalyst may not be sufficiently "poisoned," leading to over-reduction to the alkane or isomerization of the cis-alkene to the more stable trans-alkene.

  • Prolonged Reaction Time or Elevated Temperature: Extended reaction times or higher temperatures can provide the energy for the initially formed cis-alkene to isomerize to the trans-alkene.

  • Improper Solvent: The choice of solvent can influence the catalyst's activity and selectivity.

Recommended Solutions:

  • Catalyst Choice and Preparation:

    • Use a well-prepared Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or a P-2 nickel catalyst (nickel boride). These are specifically designed for cis-alkene synthesis.

    • Ensure the catalyst is not old or has been improperly stored, as its selectivity can diminish over time.

  • Reaction Conditions:

    • Monitor the reaction progress closely using GC or TLC and stop the reaction as soon as the starting alkyne is consumed to prevent over-reduction and isomerization.

    • Conduct the reaction at room temperature or below, if possible, to minimize the risk of isomerization.

    • Use a non-polar solvent like hexane (B92381) or a polar aprotic solvent like ethyl acetate.

  • Hydrogen Pressure:

    • Maintain a low hydrogen pressure (e.g., using a balloon) to control the rate of hydrogenation and prevent over-reduction.

Issue 2: Predominance of the trans-Isomer in the Wittig Reaction

Potential Causes:

  • Use of a Stabilized Ylide: Stabilized ylides, which have an electron-withdrawing group on the carbanionic carbon, tend to favor the formation of the more thermodynamically stable trans-alkene.

  • Reaction Conditions Favoring Equilibration: Certain reaction conditions, such as the presence of lithium salts, can lead to the equilibration of intermediates, favoring the formation of the trans product.

Recommended Solutions:

  • Ylide Selection:

    • Use a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide) to favor the kinetic product, which is typically the cis-alkene.[1]

  • Base and Solvent Choice:

    • Use a salt-free base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to generate the ylide.

    • Employ aprotic, non-polar solvents like THF or diethyl ether.

  • Temperature Control:

    • Run the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the cis-oxaphosphetane intermediate.

Issue 3: Isomerization of this compound During Workup or Storage

Potential Causes:

  • Acidic or Basic Conditions: Traces of acid or base in the workup can catalyze the isomerization of the cis-alkene to the trans-alkene.

  • Exposure to Heat or Light: Prolonged exposure to heat or UV light can provide the energy needed for isomerization. One study has shown that cis-3-hexene (B1361246) can undergo isomerization upon irradiation.[2]

  • Presence of Radical Initiators: Impurities that can act as radical initiators can also promote isomerization.

Recommended Solutions:

  • Neutral Workup:

    • Use a neutral workup procedure. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over an anhydrous neutral salt like magnesium sulfate.

  • Purification:

    • If distillation is used for purification, perform it under reduced pressure to keep the temperature low.

    • For chromatographic purification, use a neutral stationary phase like silica (B1680970) gel and a non-polar eluent.

  • Storage:

    • Store the purified this compound in a dark, cool place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and isomerization.

Data Presentation

The following table summarizes the expected stereoselectivity for the synthesis of cis-alkenes using different methods.

Synthesis MethodCatalyst/ReagentTypical cis:trans RatioNotes
Partial Hydrogenation of Alkyne Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)>95:5Highly selective for cis-alkenes. Over-reduction to alkane is a potential side reaction.
P-2 Nickel Catalyst (Ni₂B)High cis-selectivityAn alternative to Lindlar's catalyst, also providing good cis-selectivity.
Wittig Reaction Non-stabilized ylide (e.g., from alkyltriphenylphosphonium halide) with a salt-free basePredominantly cisThe stereoselectivity can be influenced by the specific ylide, aldehyde/ketone, and reaction conditions.
Stabilized ylide (e.g., with an ester or ketone group)Predominantly transFavors the thermodynamically more stable trans-isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Partial Hydrogenation of 3-Methyl-3-hexyne

This protocol is adapted from standard procedures for the Lindlar hydrogenation of alkynes.[3]

Materials:

  • 3-Methyl-3-hexyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606)

  • Anhydrous hexane

  • Hydrogen gas (balloon or cylinder with a regulator)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., a balloon setup or a Parr hydrogenator)

  • Filtration apparatus (e.g., a Büchner funnel with Celite)

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-3-hexyne in anhydrous hexane.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is complete when the starting alkyne is no longer detectable.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh hexane.

  • Carefully remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by fractional distillation under reduced pressure to separate the desired cis-isomer from any trans-isomer and other impurities.

Protocol 2: Synthesis of this compound via the Wittig Reaction

This protocol is a general procedure for the Wittig reaction using a non-stabilized ylide to favor the cis-alkene.[4]

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Butanone (B6335102)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line or glovebox)

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of a characteristic orange-red color indicates the formation of the ylide.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add 2-butanone (1.0 equivalent) dropwise to the cooled ylide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane (B18724) (3 x 50 mL).[4]

    • Combine the organic layers and wash with brine (2 x 50 mL).[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

    • Purify the crude product by fractional distillation to obtain this compound.[4]

Visualizations

Synthesis_Pathway cluster_hydrogenation Partial Hydrogenation cluster_wittig Wittig Reaction 3-Methyl-3-hexyne 3-Methyl-3-hexyne cis-3-Methyl-3-hexene_H This compound 3-Methyl-3-hexyne->cis-3-Methyl-3-hexene_H H2, Lindlar's Catalyst trans-3-Methyl-3-hexene_H trans-3-Methyl-3-hexene cis-3-Methyl-3-hexene_H->trans-3-Methyl-3-hexene_H Isomerization 3-Methylhexane 3-Methylhexane cis-3-Methyl-3-hexene_H->3-Methylhexane Over-reduction Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Ylide Ylide Propyltriphenylphosphonium bromide->Ylide n-BuLi cis-3-Methyl-3-hexene_W This compound Ylide->cis-3-Methyl-3-hexene_W + 2-Butanone trans-3-Methyl-3-hexene_W trans-3-Methyl-3-hexene Ylide->trans-3-Methyl-3-hexene_W + 2-Butanone 2-Butanone 2-Butanone

Caption: Synthetic pathways to this compound and potential side products.

Troubleshooting_Isomerization cluster_causes Potential Causes for Low Cis-Selectivity cluster_solutions Recommended Solutions Start Synthesis of this compound CheckRatio Analyze cis/trans ratio (GC/NMR) Start->CheckRatio LowCis Low cis-selectivity CheckRatio->LowCis No GoodCis High cis-selectivity CheckRatio->GoodCis Yes OverActiveCatalyst Over-active catalyst LowCis->OverActiveCatalyst HighTemp High temperature / long reaction time LowCis->HighTemp WrongYlide Stabilized Wittig ylide used LowCis->WrongYlide AcidBase Acid/base contamination LowCis->AcidBase End Purification and Storage GoodCis->End UsePoisonedCatalyst Use Lindlar's or P-2 Ni catalyst OverActiveCatalyst->UsePoisonedCatalyst ControlConditions Lower temperature, monitor reaction time HighTemp->ControlConditions UseNonStabilizedYlide Use non-stabilized ylide WrongYlide->UseNonStabilizedYlide NeutralWorkup Perform neutral workup AcidBase->NeutralWorkup

Caption: Troubleshooting workflow for low cis-selectivity in synthesis.

References

Technical Support Center: Synthesis of cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Methyl-3-hexene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Wittig reaction.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield 1. Incomplete ylide formation.- Ensure anhydrous reaction conditions as ylides are moisture-sensitive. - Use a sufficiently strong base (e.g., n-butyllithium, sodium amide) to deprotonate the phosphonium (B103445) salt. - Confirm the quality of the base.
2. Steric hindrance.- Ketones, such as the 2-pentanone required for this synthesis, can be less reactive than aldehydes. Consider increasing the reaction time or temperature. - For sterically demanding substrates, the Horner-Wadsworth-Emmons reaction may be a more effective alternative.
3. Impure reagents.- Use freshly purified or distilled 2-pentanone. - Ensure the phosphonium salt is dry and pure.
Poor cis (Z) Stereoselectivity (High proportion of trans (E) isomer) 1. Use of a stabilized or semi-stabilized ylide.- For the synthesis of cis-alkenes, a non-stabilized ylide is crucial.[1][2] The ylide derived from propyltriphenylphosphonium bromide is appropriate for this synthesis.
2. Reaction conditions favoring thermodynamic equilibrium.- Perform the reaction at low temperatures (e.g., -78°C to 0°C) to favor the kinetically controlled formation of the cis isomer.[1] - Use aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.
3. Presence of lithium salts.- Lithium salts can sometimes reduce cis selectivity.[3] While organolithium bases are common, if E/Z mixtures are a persistent issue, consider salt-free ylide generation methods, although these are less common.
Difficulty in Purifying the Product 1. Contamination with triphenylphosphine (B44618) oxide.- Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove.[4] - Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separation. - Crystallization: If the product is a solid, recrystallization may be effective. However, this compound is a liquid. - Precipitation: Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like hexane.[1]
2. Presence of unreacted starting materials.- Use a slight excess of the ylide to ensure full conversion of the ketone. - Unreacted aldehyde/ketone can be removed by washing with a sodium bisulfite solution.
3. Inseparable mixture of cis and trans isomers.- Fractional distillation can be used to separate the isomers, although it may be challenging due to close boiling points. - Preparative gas chromatography is a more effective but less scalable option for obtaining a pure isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Wittig synthesis of this compound, and how can I remove it?

A1: The most prevalent side product is triphenylphosphine oxide (Ph₃P=O), which is formed from the phosphorus ylide as the alkene is generated.[1] This byproduct can be difficult to separate due to its physical properties. The most effective method for its removal from the liquid product is column chromatography.[1]

Q2: My synthesis is producing a mixture of cis- and trans-3-Methyl-3-hexene. How can I increase the yield of the cis isomer?

A2: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.[1] To favor the cis (Z) isomer, you should use a non-stabilized ylide, such as the one derived from propyltriphenylphosphonium bromide.[2][5] Running the reaction under kinetic control (i.e., at low temperatures and in aprotic solvents) will also favor the formation of the cis product.[1]

Q3: Why is my Wittig reaction not going to completion?

A3: Several factors can lead to an incomplete reaction. Sterically hindered ketones, like 2-pentanone, can be less reactive, especially with stabilized ylides.[6] Ensure you are using a non-stabilized ylide. The strength of the base used to form the ylide is also critical; n-butyllithium or sodium amide are common choices.[7][8] Finally, ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions.

Q4: Can I use a different base to generate the ylide?

A4: Yes, but the choice of base is important. Strong bases are required to deprotonate the phosphonium salt. While n-butyllithium is common, other bases like sodium amide (NaNH₂) or potassium tert-butoxide can also be used.[6][7] The choice of base and solvent can sometimes influence the stereoselectivity of the reaction.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound via the Wittig reaction, adapted from a protocol for the synthesis of the similar compound, cis-2-Methyl-3-hexene.[5]

1. Synthesis of Propyltriphenylphosphonium Bromide

  • Reagents: Triphenylphosphine (1.0 eq), 1-bromopropane (B46711) (1.1 eq), Toluene.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve triphenylphosphine in toluene.

    • Add 1-bromopropane to the solution.

    • Heat the mixture at reflux with vigorous stirring for 24 hours.

    • Cool the reaction mixture to room temperature. The phosphonium salt should precipitate.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

2. Wittig Reaction to form this compound

  • Reagents: Propyltriphenylphosphonium bromide (1.0 eq), n-Butyllithium (1.0 eq in hexane), 2-Pentanone (1.0 eq), Anhydrous Tetrahydrofuran (THF).

  • Apparatus: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • Suspend propyltriphenylphosphonium bromide in anhydrous THF in a three-neck flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise to the suspension with constant stirring. The formation of the orange-red ylide will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

    • Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with pentane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by distillation.

    • The crude product can be purified by fractional distillation or column chromatography to isolate this compound.

Visualizations

Wittig_Synthesis_Workflow cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Product Formation cluster_3 Workup & Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation Strong Base Strong Base Strong Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Ketone Ketone Ketone->Oxaphosphetane cis-Alkene cis-Alkene Oxaphosphetane->cis-Alkene Elimination Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO Crude Product Crude Product cis-Alkene->Crude Product Ph3PO->Crude Product Pure cis-Alkene Pure cis-Alkene Crude Product->Pure cis-Alkene Chromatography / Distillation

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Poor Selectivity Poor Selectivity Low Yield->Poor Selectivity No Check Ylide Formation Check Ylide Formation (Anhydrous? Strong Base?) Low Yield->Check Ylide Formation Yes Check Conditions Check Reaction Conditions (Temp? Solvent?) Poor Selectivity->Check Conditions Yes Optimize Purification Optimize Purification (Chromatography?) Poor Selectivity->Optimize Purification No Check Reagents Check Reagent Purity Check Ylide Formation->Check Reagents Check Reagents->Poor Selectivity Check Conditions->Optimize Purification Successful Synthesis Successful Synthesis Optimize Purification->Successful Synthesis

Caption: Troubleshooting logic for the synthesis of this compound.

References

Optimizing reaction conditions for higher yield of cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of cis-3-Methyl-3-hexene, a key intermediate in various organic syntheses.

Troubleshooting Guides

Guide 1: Wittig Reaction for this compound

The Wittig reaction is a versatile method for alkene synthesis. To achieve a high yield of the cis isomer of 3-Methyl-3-hexene, a non-stabilized ylide is typically employed. The general reaction involves the reaction of an ethyl-triphenylphosphonium salt with a strong base to form the ylide, which then reacts with 2-butanone (B6335102).

Common Issues and Solutions

Question Possible Cause(s) Troubleshooting Steps
Why is my yield of 3-Methyl-3-hexene low? 1. Incomplete ylide formation: The base used may not be strong enough, or the reaction conditions may not be optimal. 2. Steric hindrance: 2-butanone is a ketone, which can be less reactive than an aldehyde. 3. Side reactions: The ylide may react with other components in the mixture. 4. Product loss during workup: The product is volatile and may be lost during solvent removal.1. Ensure the use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Use anhydrous solvents (e.g., THF, diethyl ether) and an inert atmosphere (nitrogen or argon). 2. Increase the reaction time and/or temperature slightly after the initial low-temperature addition. 3. Add the ketone slowly to the ylide solution at a low temperature (-78 °C) to minimize side reactions. 4. Use gentle solvent removal techniques, such as a rotary evaporator with a cooled trap.
My product is a mixture of cis and trans isomers, with a low cis ratio. How can I improve the cis-selectivity? 1. Use of a stabilized ylide: Ylides with electron-withdrawing groups favor the trans isomer. 2. Reaction temperature is too high: Higher temperatures can lead to equilibration to the more stable trans isomer. 3. Solvent effects: Protic or non-polar solvents can decrease cis-selectivity. 4. Presence of lithium salts: Lithium salts can promote the formation of the trans isomer.1. Use a non-stabilized ylide, such as the one derived from ethyltriphenylphosphonium bromide. 2. Maintain a low reaction temperature (e.g., -78 °C) during the addition of the ketone. 3. Use polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). 4. Use salt-free ylide generation conditions if possible.
I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct. Triphenylphosphine oxide has physical properties that can make it difficult to separate from the desired alkene, especially if the product is non-polar.1. Crystallization: Triphenylphosphine oxide can sometimes be crystallized from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane. 2. Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separation. A non-polar eluent (e.g., hexane) will elute the alkene first. 3. Precipitation: In some cases, adding a co-solvent like pentane (B18724) can cause the triphenylphosphine oxide to precipitate.
Guide 2: Lindlar Catalyst Hydrogenation for this compound

The partial hydrogenation of 3-methyl-3-hexyne using a Lindlar catalyst is a highly stereoselective method for producing this compound. The success of this reaction hinges on the quality of the catalyst and careful monitoring of the reaction progress.

Common Issues and Solutions

Question Possible Cause(s) Troubleshooting Steps
My reaction is very slow or not proceeding at all. 1. Inactive catalyst: The Lindlar catalyst may be old or improperly stored, leading to deactivation. 2. Insufficient hydrogen pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Poor mixing: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen.1. Use fresh, high-quality Lindlar catalyst. Store the catalyst under an inert atmosphere. 2. Ensure a slight positive pressure of hydrogen (e.g., using a balloon). For larger scale reactions, a Parr hydrogenator may be necessary. 3. Use a stir bar and a stir plate that provide vigorous agitation.
I am observing the formation of the alkane (3-methylhexane) in my product mixture. Over-reduction: The catalyst is too active, or the reaction was allowed to proceed for too long. The "poison" in the Lindlar catalyst (typically lead acetate (B1210297) and quinoline) is crucial for preventing complete reduction to the alkane.[1][2]1. Monitor the reaction closely: Use techniques like TLC or GC to track the disappearance of the starting alkyne and the appearance of the alkene. Stop the reaction as soon as the alkyne is consumed. 2. Use a properly poisoned catalyst: Ensure the Lindlar catalyst contains the appropriate amount of poison. If preparing the catalyst in-house, carefully follow established protocols. 3. Control hydrogen supply: Use a balloon of hydrogen rather than a continuous stream to limit the total amount of hydrogen available.
The yield of the cis-alkene is high, but I also have a significant amount of the trans-isomer. Isomerization: Some isomerization to the more stable trans-alkene can occur, although this is less common with Lindlar catalysts. This may be promoted by impurities or prolonged reaction times.1. Minimize reaction time: As with over-reduction, stopping the reaction promptly after the alkyne is consumed is key. 2. Purify the starting alkyne: Ensure the starting 3-methyl-3-hexyne is free of impurities that might catalyze isomerization. 3. Purification: The cis and trans isomers can often be separated by fractional distillation or preparative gas chromatography.

Frequently Asked Questions (FAQs)

Q1: Which method, Wittig reaction or Lindlar hydrogenation, is generally better for producing this compound?

A1: Both methods are effective for synthesizing cis-alkenes. The Lindlar hydrogenation of 3-methyl-3-hexyne is often preferred for its high stereoselectivity, typically yielding the cis-isomer with high purity.[1][2][3] The Wittig reaction is also a powerful tool, especially when the starting materials (an ethylphosphonium salt and 2-butanone) are more readily available than the corresponding alkyne. However, achieving high cis-selectivity with the Wittig reaction can be more sensitive to reaction conditions.

Q2: What is the role of the "poison" in the Lindlar catalyst?

A2: The "poison," typically lead acetate and quinoline, deactivates the palladium catalyst just enough to prevent the hydrogenation of the initially formed cis-alkene to the corresponding alkane.[1][2] Alkynes are more readily hydrogenated than alkenes on the poisoned catalyst surface.

Q3: In the Wittig reaction, why do non-stabilized ylides favor the formation of cis-alkenes?

A3: The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation of the diastereomeric betaine (B1666868) or oxaphosphetane intermediates. With non-stabilized ylides, the initial addition to the carbonyl is kinetically controlled and irreversible, leading to a transition state that favors the formation of the cis-alkene.

Q4: How can I confirm the stereochemistry of my 3-Methyl-3-hexene product?

A4: The stereochemistry can be determined using spectroscopic methods. 1H NMR spectroscopy is often used, as the coupling constants (J-values) for the vinylic protons can differ between the cis and trans isomers. Gas chromatography (GC) can also be used to separate the isomers, with the cis isomer typically having a slightly different retention time than the trans isomer.

Q5: Are there any safety precautions I should be aware of when performing these reactions?

A5: Yes. The Wittig reaction often involves the use of pyrophoric reagents like n-butyllithium, which must be handled with extreme care under an inert atmosphere. Hydrogen gas used in the Lindlar hydrogenation is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound under various conditions. The values are based on typical results for similar alkenes and may vary depending on the specific experimental setup.

Method Key Reaction Parameters Expected Yield (%) Expected cis:trans Ratio Primary Byproduct(s)
Wittig Reaction Non-stabilized ylide, THF, -78 °C60-80>90:10Triphenylphosphine oxide
Non-stabilized ylide, THF, 0 °C60-8070:30 - 80:20Triphenylphosphine oxide
Non-stabilized ylide, Toluene, 0 °C50-7050:50 - 60:40Triphenylphosphine oxide
Lindlar Hydrogenation Lindlar catalyst, Hexane, RT, 1 atm H₂85-95>98:23-Methylhexane (if over-reduced)
Lindlar catalyst, Ethanol, RT, 1 atm H₂80-90>95:53-Methylhexane (if over-reduced)
Unpoisoned Pd/C, Hexane, RT, 1 atm H₂VariableMixture3-Methylhexane

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of this compound

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Butanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hexane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. A color change to deep orange or red indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of 2-butanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography on silica gel (eluting with hexane) to separate the product from triphenylphosphine oxide.

Protocol 2: Lindlar Catalyst Hydrogenation of 3-Methyl-3-hexyne

Materials:

  • 3-Methyl-3-hexyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hexane (or Ethanol)

  • Hydrogen gas (in a balloon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-3-hexyne (1.0 eq) in hexane.

  • Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

  • Seal the flask with a septum and purge the flask with nitrogen, followed by hydrogen.

  • Attach a balloon filled with hydrogen gas to the flask via a needle through the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting alkyne spot disappears.

  • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional hexane.

  • Carefully remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • The product can be further purified by fractional distillation if necessary.

Visualizations

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification start Ethyltriphenylphosphonium bromide in THF add_base Add n-BuLi at 0°C start->add_base ylide Ethylide triphenylphosphorane (Ylide) add_base->ylide cool_ylide Cool ylide to -78°C ylide->cool_ylide add_ketone Add 2-Butanone cool_ylide->add_ketone warm_rt Warm to Room Temp. add_ketone->warm_rt quench Quench with NH4Cl warm_rt->quench extract Extract with Hexane quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/ Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Lindlar_Hydrogenation_Workflow start 3-Methyl-3-hexyne in Hexane add_catalyst Add Lindlar's Catalyst start->add_catalyst hydrogenate Hydrogenate (H2 balloon) at Room Temp. add_catalyst->hydrogenate monitor Monitor by GC/TLC hydrogenate->monitor filter_catalyst Filter Catalyst monitor->filter_catalyst Reaction Complete concentrate Concentrate filter_catalyst->concentrate product This compound concentrate->product

Caption: Experimental workflow for the Lindlar hydrogenation of 3-methyl-3-hexyne.

Troubleshooting_Low_Cis_Selectivity start Low cis:trans Ratio in Wittig Reaction check_ylide Is the ylide non-stabilized? start->check_ylide check_temp Was the reaction run at low temp (-78°C)? check_ylide->check_temp Yes solution1 Use a non-stabilized ylide (e.g., from an alkyl halide). check_ylide->solution1 No check_solvent Was a polar aprotic solvent used (e.g., THF)? check_temp->check_solvent Yes solution2 Maintain low temperature during ketone addition. check_temp->solution2 No check_salts Are lithium salts present? check_solvent->check_salts Yes solution3 Switch to a polar aprotic solvent. check_solvent->solution3 No solution4 Consider salt-free ylide generation methods. check_salts->solution4 Yes

Caption: Troubleshooting logic for low cis-selectivity in the Wittig reaction.

References

Technical Support Center: Purification of cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis-3-Methyl-3-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) regarding the removal of the trans-isomer impurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-3-Methyl-3-hexene?

A1: The primary challenge lies in the similar physical properties of the geometric isomers. Both cis- and trans-3-Methyl-3-hexene have the same molecular weight and connectivity, leading to very close boiling points and polarities. This makes separation by standard techniques like simple distillation difficult. The trans isomer is generally more stable due to reduced steric hindrance, while the cis isomer may have a slightly higher boiling point due to a small dipole moment.[1]

Q2: Which methods are most effective for removing trans-isomer impurities from this compound?

A2: The most effective methods for separating cis and trans alkene isomers include:

  • Argentation Chromatography : This technique exploits the differential interaction of the π-bonds of the isomers with silver ions.[2][3]

  • Preparative Gas Chromatography (Prep-GC) : Due to differences in volatility and interaction with the stationary phase, GC can effectively separate these isomers.[4][5]

  • Fractional Distillation : While challenging due to similar boiling points, with a highly efficient fractional distillation column, separation is possible.[6][7]

Q3: Can photochemical isomerization be used to remove the trans isomer?

A3: Photochemical isomerization can be used to convert the trans isomer to the cis isomer, potentially enriching the mixture with the desired product.[8] This process typically leads to a photostationary state, a specific equilibrium mixture of cis and trans isomers, which depends on the wavelength of light and the photosensitizer used.[9][10] This method might be useful for shifting the equilibrium towards the cis isomer but may not be ideal for complete removal of the trans impurity.

Troubleshooting Guides

Argentation Chromatography

Q4: My resolution between cis- and trans-3-Methyl-3-hexene is poor on a silver nitrate-impregnated silica (B1680970) column. What can I do?

A4: Poor resolution in argentation chromatography can be addressed by:

  • Optimizing the Mobile Phase : The polarity of the eluent is critical. If both isomers elute too quickly, your eluent is too polar. Reduce the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). If they elute too slowly, increase the eluent's polarity.

  • Adjusting the Silver Nitrate (B79036) Concentration : The loading of silver nitrate on the stationary phase affects retention. A higher concentration of silver ions will generally lead to stronger retention of the alkenes.

  • Controlling the Temperature : Lowering the column temperature can sometimes enhance the differential interaction between the isomers and the silver ions, improving separation.

Q5: The recovery of my compound from the argentation column is low. What could be the cause?

A5: Low recovery can be due to irreversible binding or decomposition on the column.

  • Compound Stability : Ensure your compound is stable to the slightly acidic nature of silica gel. If not, consider using a more neutral support like alumina (B75360) impregnated with silver nitrate.

  • Elution Strength : You may need a more polar eluent to desorb the compound from the column completely. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

Preparative Gas Chromatography (Prep-GC)

Q6: The peaks for cis- and trans-3-Methyl-3-hexene are co-eluting in my Prep-GC separation. How can I improve the separation?

A6: Co-elution in GC can be resolved by:

  • Optimizing the Temperature Program : Start with a lower initial oven temperature and use a slower temperature ramp (e.g., 1-2°C/min).[6] This increases the interaction time with the stationary phase and can improve resolution.

  • Changing the Stationary Phase : The choice of GC column is crucial. A column with a different polarity may provide better selectivity for the isomers. For alkenes, columns with a higher degree of aromatic character might better distinguish the double bond's position and geometry.[4]

  • Adjusting the Carrier Gas Flow Rate : Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve maximum column efficiency.

Fractional Distillation

Q7: I am not achieving good separation of the isomers using fractional distillation. What factors should I check?

A7: For fractional distillation of close-boiling isomers:

  • Column Efficiency : Ensure you are using a column with a high number of theoretical plates (e.g., a spinning band distillation apparatus or a long Vigreux column).

  • Reflux Ratio : A high reflux ratio (the ratio of condensate returned to the column to that removed as distillate) is necessary to achieve good separation.

  • Heating Rate : Heat the distillation flask slowly and steadily to maintain thermal equilibrium within the column.[6]

Quantitative Data

PropertyThis compoundtrans-3-Methyl-3-hexeneReference
Boiling Point Generally slightly higherGenerally slightly lower[1]
Melting Point Generally lowerGenerally higher due to better packing in the solid state[1]
Stability Less stableMore stable due to less steric hindrance[11]

Experimental Protocols

Argentation Column Chromatography

This protocol outlines the separation of cis- and trans-3-Methyl-3-hexene using a silica gel column impregnated with silver nitrate.

Materials:

  • Silica gel (for column chromatography)

  • Silver nitrate (AgNO₃)

  • Mixture of cis- and trans-3-Methyl-3-hexene

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Preparation of the Stationary Phase : Prepare a 10-20% (w/w) silver nitrate-impregnated silica gel by dissolving the appropriate amount of AgNO₃ in water or methanol, mixing it with the silica gel to form a slurry, and then evaporating the solvent under reduced pressure. The resulting solid should be protected from light.

  • Column Packing : Pack the chromatography column with the prepared argentation silica gel using a non-polar solvent like hexane.

  • Sample Loading : Dissolve the isomer mixture in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the column.

  • Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane). The trans-isomer, having a less sterically hindered double bond, interacts more strongly with the silver ions and will elute more slowly than the cis-isomer.

  • Gradient Elution (Optional) : If separation is not achieved with isocratic elution, gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent like ethyl acetate.

  • Fraction Collection and Analysis : Collect fractions and analyze them by GC or NMR to determine the composition and purity of the separated isomers.

Photochemical Isomerization

This protocol describes a general method for the photochemical isomerization of an alkene mixture to enrich the cis-isomer.

Materials:

  • Mixture of cis- and trans-3-Methyl-3-hexene

  • Photosensitizer (e.g., benzophenone)

  • Solvent (e.g., benzene (B151609) or toluene)

  • UV lamp (with appropriate wavelength output)

  • Reaction vessel (e.g., quartz tube)

Procedure:

  • Preparation of the Reaction Mixture : Dissolve the alkene isomer mixture and a catalytic amount of the photosensitizer in the chosen solvent in the reaction vessel.

  • Irradiation : Irradiate the solution with the UV lamp. The sensitizer (B1316253) absorbs the light and transfers the energy to the alkene, promoting it to an excited triplet state where rotation around the C=C bond can occur.[8]

  • Monitoring the Reaction : Periodically take aliquots from the reaction mixture and analyze them by GC to monitor the cis:trans ratio.

  • Reaching Photostationary State : Continue irradiation until the cis:trans ratio no longer changes, indicating that the photostationary state has been reached.[10]

  • Workup : Once the desired ratio is achieved, remove the solvent and the sensitizer (e.g., by chromatography) to isolate the enriched product mixture.

Visualizations

experimental_workflow cluster_start Starting Material cluster_separation Separation Technique cluster_analysis Analysis cluster_product Final Product start Mixture of cis- and trans-3-Methyl-3-hexene argentation Argentation Chromatography start->argentation Load onto column prep_gc Preparative Gas Chromatography start->prep_gc Inject into GC distillation Fractional Distillation start->distillation Charge into flask analysis GC or NMR Analysis of Fractions argentation->analysis Collect & analyze fractions prep_gc->analysis Collect & analyze fractions distillation->analysis Collect & analyze fractions product Purified This compound analysis->product Combine pure fractions

Caption: Workflow for the separation and purification of this compound.

troubleshooting_workflow cluster_chromatography Chromatography Issues cluster_distillation Distillation Issues start Poor Separation of Isomers q_eluent {Is eluent polarity optimized?} start->q_eluent For Chromatography q_efficiency {Is column efficiency high enough?} start->q_efficiency For Distillation a_eluent Adjust polarity: - Less polar if too fast - More polar if too slow q_eluent->a_eluent No q_column {Is the column appropriate?} q_eluent->q_column Yes a_column Change stationary phase or increase Ag+ loading q_column->a_column No a_efficiency Use column with more theoretical plates q_efficiency->a_efficiency No q_rate {Is heating rate/ reflux ratio optimal?} q_efficiency->q_rate Yes a_rate Decrease heating rate and increase reflux ratio q_rate->a_rate No

Caption: Decision tree for troubleshooting poor isomer separation.

References

Challenges in the purification of volatile alkenes like cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of volatile alkenes, with a specific focus on cis-3-Methyl-3-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying volatile alkenes like this compound?

A1: The purification of volatile alkenes, such as this compound, presents several key challenges:

  • Close Boiling Points of Isomers: Geometric isomers, like cis and trans forms of an alkene, often have very similar boiling points, making their separation by conventional fractional distillation difficult.[1]

  • Isomerization Risk: Alkenes, particularly cis isomers, can be susceptible to isomerization to their more stable trans counterparts, especially when exposed to heat or acidic/basic conditions during purification.[2][3]

  • Volatility: The high volatility of these compounds can lead to sample loss during handling and purification processes.

  • Co-elution in Chromatography: The similar polarities and volatilities of alkene isomers can result in co-elution during chromatographic separations, complicating isolation.

Q2: Why is it so difficult to separate cis- and trans-3-Methyl-3-hexene by distillation?

A2: The primary reason for the difficulty in separating cis- and trans-3-Methyl-3-hexene by distillation is the small difference in their boiling points. The cis isomer has a slightly higher boiling point than the trans isomer due to weak dipole-dipole interactions, but this difference is often only a few degrees Celsius, requiring highly efficient fractional distillation columns and carefully controlled conditions for effective separation.

Q3: What are the recommended initial purification techniques for a crude sample of this compound?

A3: For a crude sample of this compound, a typical initial purification strategy would involve:

  • Aqueous Workup: To remove water-soluble impurities, such as salts and some polar organic byproducts. This usually involves washing the organic layer with water or a mild aqueous solution.

  • Drying: The organic phase should be thoroughly dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove any residual water.

  • Solvent Removal: Careful removal of the reaction solvent under reduced pressure is necessary. Care must be taken to avoid co-evaporation of the volatile product.

Q4: How can isomerization of this compound be minimized during purification?

A4: To minimize the risk of isomerization, consider the following precautions:

  • Temperature Control: Use the lowest possible temperatures during distillation by employing a vacuum.

  • Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes catalyze isomerization.

  • Avoid Acidic or Basic Conditions: Ensure all glassware is neutral and avoid contact with acidic or basic materials that can catalyze double bond migration.

  • Limit Residence Time: Minimize the time the alkene is exposed to elevated temperatures.

Q5: What are the most suitable analytical methods to determine the purity and isomeric ratio of this compound?

A5: The most effective analytical techniques for assessing the purity and isomeric ratio of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and quantifying volatile isomers. A polar capillary column is often used to achieve baseline separation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to determine the isomeric ratio by integrating the signals corresponding to the vinylic protons or carbons, which have distinct chemical shifts for the cis and trans isomers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound after fractional distillation. 1. The compound is highly volatile and may have been lost during solvent removal or distillation. 2. The distillation temperature was too high, leading to thermal degradation or isomerization. 3. The fractionating column has a large surface area, leading to significant hold-up.1. Use a rotary evaporator with a cold trap and carefully monitor the evaporation process. 2. Perform the distillation under reduced pressure to lower the boiling point. 3. Choose a fractionating column with appropriate efficiency and minimal hold-up for the scale of your purification.
The isomeric ratio of cis to trans decreases after purification. 1. Thermal isomerization occurred during distillation due to excessive heat. 2. Acidic or basic residues in the sample or on the glassware catalyzed isomerization.1. Use vacuum distillation to lower the temperature. 2. Neutralize the crude product before distillation and ensure all glassware is thoroughly cleaned and dried. Consider using glassware that has been rinsed with a mild base and then water to remove any acidic residues.
Co-elution of cis- and trans-3-Methyl-3-hexene in preparative GC. 1. The GC column is not providing sufficient selectivity for the isomers. 2. The oven temperature program is not optimized for the separation.1. Switch to a more polar capillary column (e.g., a WAX-type column) to enhance the separation of the isomers. 2. Optimize the temperature program by using a slower ramp rate or an isothermal segment at a temperature that maximizes resolution.[5]
Presence of triphenylphosphine (B44618) oxide in the purified product after a Wittig reaction. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to remove by distillation due to its high boiling point and polarity.1. Perform a thorough aqueous workup, as some triphenylphosphine oxide may be removed. 2. If distillation is ineffective, consider column chromatography on silica (B1680970) gel. A non-polar eluent will elute the alkene first, while the more polar triphenylphosphine oxide will be retained on the column.

Quantitative Data

The following table summarizes the key physical properties of cis- and trans-3-Methyl-3-hexene.

PropertyThis compoundtrans-3-Methyl-3-hexene
Molecular Formula C₇H₁₄C₇H₁₄
Molecular Weight 98.19 g/mol 98.19 g/mol
Boiling Point ~95.4 °C~94 °C
Density ~0.708 g/cm³~0.710 g/cm³
Refractive Index ~1.410~1.411

Experimental Protocols

High-Efficiency Fractional Distillation

This protocol is designed for the separation of cis- and trans-3-Methyl-3-hexene, which have very close boiling points. A highly efficient fractionating column is essential.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Vigreux column (or a more efficient packed column like a Raschig or metal sponge-packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter and vacuum source (optional but recommended)

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed. If performing a vacuum distillation, use appropriate glassware and grease the joints lightly.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]

  • Heating: Begin heating the flask gently. A slow and steady heating rate is crucial for good separation.

  • Equilibration: As the mixture begins to boil, you will see a ring of condensate slowly rise through the column. Allow the column to equilibrate by adjusting the heating rate so that the vapor front rises slowly. This allows for multiple condensation-vaporization cycles, which are necessary for separating components with close boiling points.

  • Collecting Fractions: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the more volatile component (trans-3-Methyl-3-hexene). Collect the initial fraction until the temperature begins to rise again.

  • Main Fraction: As the temperature stabilizes at the boiling point of the desired this compound, change the receiving flask to collect the purified product.

  • Monitoring: Monitor the temperature closely. A sharp drop in temperature indicates that the main fraction has been collected. Stop the distillation before the distilling flask runs dry.

Preparative Gas Chromatography (GC)

Preparative GC is a powerful technique for isolating small quantities of high-purity compounds.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector and a fraction collector.

  • A polar capillary column (e.g., DB-WAX or similar) is recommended for optimal separation of alkene isomers.[4]

Procedure:

  • Method Development: First, develop an analytical-scale GC method to achieve baseline separation of the cis and trans isomers. Optimize the oven temperature program (e.g., a slow ramp rate of 5-10 °C/min) and carrier gas flow rate.

  • Sample Preparation: The sample should be neat or dissolved in a small amount of a volatile solvent.

  • Injection: Inject a small volume of the sample onto the preparative GC column. Avoid overloading the column, as this will lead to poor separation.

  • Fraction Collection: The outlet of the column is split between a detector (to monitor the separation) and a fraction collector. Set the collection times based on the retention times of the cis and trans isomers determined in the analytical method.

  • Cooling: The fraction collector often uses a cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone) to condense and collect the purified fractions as they elute from the column.

  • Multiple Injections: For larger quantities, multiple automated injections can be performed, with the collected fractions being pooled.

Visualizations

Purification_Workflow start Crude this compound workup Aqueous Workup & Drying start->workup solvent_removal Solvent Removal workup->solvent_removal purity_check1 Purity & Isomer Ratio Analysis (GC-MS) solvent_removal->purity_check1 is_pure Product is Pure purity_check1->is_pure Yes needs_purification Further Purification Needed purity_check1->needs_purification No boiling_point_diff Boiling Point Difference of Impurities > 25°C? needs_purification->boiling_point_diff frac_dist High-Efficiency Fractional Distillation boiling_point_diff->frac_dist Yes prep_gc Preparative Gas Chromatography boiling_point_diff->prep_gc No purity_check2 Final Purity Analysis (GC-MS) frac_dist->purity_check2 prep_gc->purity_check2 purity_check2->frac_dist Needs More Purification final_product Pure this compound purity_check2->final_product Pure

Caption: Decision workflow for purification of this compound.

Isomerization_Factors isomerization cis- to trans-Isomerization thermal_stress Thermal Stress isomerization->thermal_stress catalytic_impurities Catalytic Impurities isomerization->catalytic_impurities high_temp High Distillation Temperature thermal_stress->high_temp long_heating Prolonged Heating Time thermal_stress->long_heating acidic_residues Acidic Residues catalytic_impurities->acidic_residues basic_residues Basic Residues catalytic_impurities->basic_residues

Caption: Factors contributing to alkene isomerization during purification.

References

Technical Support Center: Improving Stereoselectivity of cis-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-alkene synthesis. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the stereoselectivity of their reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cis-alkenes?

A1: The most prevalent methods for stereoselective cis-alkene synthesis include:

  • Partial hydrogenation of alkynes: This is a widely used method employing "poisoned" catalysts to prevent over-reduction to the corresponding alkane. Key catalysts include Lindlar's catalyst and the P-2 nickel catalyst.[1][2][3]

  • The Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.[4][5][6] Unstabilized ylides generally favor the formation of cis-alkenes.[4][7]

  • Z-Selective Olefin Metathesis: This method employs specific catalysts, such as certain Schrock (molybdenum- or tungsten-based) and Grubbs (ruthenium-based) catalysts, to favor the formation of the Z (or cis) isomer.[8][9][10]

Q2: How does Lindlar's catalyst achieve cis-selectivity?

A2: Lindlar's catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with substances like lead acetate (B1210297) and quinoline (B57606).[11][12] This poisoning deactivates the catalyst just enough to prevent the reduction of the newly formed alkene to an alkane.[13][14] The reaction proceeds via a syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface, resulting in the exclusive formation of the cis-alkene.[3][11][15]

Q3: How can I improve the cis:trans ratio in a Wittig reaction?

A3: To favor the cis (Z)-alkene in a Wittig reaction, consider the following:

  • Use unstabilized or semi-stabilized ylides: Ylides lacking electron-withdrawing groups that would stabilize the carbanion tend to react under kinetic control to form the cis-alkene.[4][16]

  • Employ salt-free conditions: The presence of lithium salts can lead to the equilibration of the oxaphosphetane intermediate, which can increase the proportion of the more thermodynamically stable trans product.[4] Using lithium-free bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide can enhance cis-selectivity.[4]

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) favors the kinetically controlled pathway, leading to the cis-alkene.[4]

Q4: Are there alternatives to Lindlar's catalyst for alkyne hydrogenation?

A4: Yes, the P-2 nickel catalyst is a common alternative. It is a nickel boride catalyst prepared by the reduction of nickel(II) acetate with sodium borohydride (B1222165).[2][17] It is highly sensitive to the substrate's structure and, when used with modifiers like ethylenediamine (B42938), can provide excellent stereoselectivity for cis-alkenes, sometimes with cis:trans ratios exceeding 100:1.[17]

Troubleshooting Guides

Issue 1: Over-reduction of alkyne to alkane during hydrogenation.

Potential Cause Troubleshooting Step
Catalyst is too active. Ensure the Lindlar catalyst is properly "poisoned." If preparing in-house, verify the amounts of lead acetate and quinoline used.[11][12] For P-2 Ni, ensure the correct preparation procedure is followed.[17]
Prolonged reaction time or excess hydrogen. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the alkyne is consumed. Ensure precise control over the amount of hydrogen gas supplied (e.g., using a balloon or a gas burette).
High reaction temperature or pressure. Perform the hydrogenation at or below room temperature and at atmospheric pressure to reduce catalyst activity and minimize over-reduction.

Issue 2: Low cis:trans ratio in the alkene product.

Potential Cause Troubleshooting Step
(Wittig Reaction) Use of a stabilized ylide. Stabilized ylides favor the formation of the trans-(E)-alkene. Switch to an unstabilized or semi-stabilized ylide for cis-selectivity.[4][16]
(Wittig Reaction) Presence of lithium salts. Prepare the ylide using a lithium-free base (e.g., NaHMDS, KHMDS, or sodium amide) to prevent equilibration of the reaction intermediate to the more stable trans product.[4]
(Hydrogenation) Catalyst poisoning is insufficient. For Lindlar's catalyst, the amount of poison (e.g., quinoline) can be adjusted to fine-tune selectivity.[11][18] For P-2 Ni, the addition of ethylenediamine is crucial for high cis-selectivity.[17]
(General) Isomerization of the cis-alkene. cis-Alkenes can isomerize to the more stable trans-isomers in the presence of acid, base, heat, or light.[4][19] Ensure that workup and purification conditions are mild and neutral. Avoid prolonged heating.

Data Presentation

Table 1: Comparison of Catalysts for Stereoselective Alkyne Hydrogenation

Catalyst SystemSubstrate Examplecis:trans RatioYield (%)Reference(s)
P-2 Ni with EthylenediamineHex-3-yne~100:1>95[17]
P-2 Ni with EthylenediamineHex-3-yne (low catalyst loading)~200:1>95[17]
P-2 Ni with Ethylenediamine1-Phenylpropyne~200:1>95[17]
P-2 Ni (unmodified)Hex-3-yne~29:196[17]
Lindlar Catalyst (Pd/CaCO₃/Pb/Quinoline)PhenylacetylenePredominantly cisN/A[11]

Experimental Protocols

Protocol 1: cis-Alkene Synthesis via Alkyne Hydrogenation with P-2 Nickel Catalyst

This protocol is adapted from the procedure described for the highly stereospecific reduction of alkynes.[17]

  • Catalyst Preparation:

    • In a reaction flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in ethanol.

    • Add a solution of sodium borohydride to reduce the Ni(II) salt, forming a black, nearly colloidal P-2 nickel catalyst.

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol).

    • Add the alkyne substrate (e.g., hex-3-yn-1-ol, 3.92 g, 40.0 mmol).

    • Monitor hydrogen uptake. The reaction is typically complete within 15-30 minutes.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite or activated carbon to remove the catalyst.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the cis-alkene.

Protocol 2: cis-Selective Wittig Reaction using a Salt-Free Ylide

This protocol is a general guideline for achieving high cis-selectivity.[4]

  • Ylide Formation (Salt-Free):

    • Under an inert atmosphere (e.g., argon), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) in dry tetrahydrofuran (B95107) (THF).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Add a strong, lithium-free base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide, dropwise to the suspension.

    • Stir the mixture at this low temperature for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction:

    • In a separate flask, dissolve the aldehyde or ketone substrate in dry THF and cool to -78 °C.

    • Slowly add the aldehyde/ketone solution to the pre-formed ylide suspension via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the cis- and trans-alkene isomers and remove triphenylphosphine (B44618) oxide.

Visualizations

Alkyne_Hydrogenation_Pathway cluster_main Partial Hydrogenation of Alkynes cluster_catalyst Catalyst Systems Alkyne Alkyne (R-C≡C-R') Alkene_cis cis-Alkene Alkyne->Alkene_cis + H₂ (syn-addition) Alkane Alkane Alkene_cis->Alkane + H₂ (Over-reduction) Lindlar Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Lindlar->Alkene_cis Promotes P2Ni P-2 Nickel Catalyst (Ni₂B + Ethylenediamine) P2Ni->Alkene_cis Promotes

Caption: Pathway for alkyne reduction to a cis-alkene.

Wittig_Reaction_Selectivity cluster_wittig Factors Influencing Wittig Stereoselectivity Ylide Phosphonium Ylide Unstabilized Unstabilized Ylide (e.g., Alkyl, Aryl) Ylide->Unstabilized Stabilized Stabilized Ylide (e.g., -CO₂R, -CN) Ylide->Stabilized Cis_Alkene cis-Alkene (Z) Unstabilized->Cis_Alkene Favors (Kinetic Control) Trans_Alkene trans-Alkene (E) Stabilized->Trans_Alkene Favors (Thermodynamic Control) Conditions Reaction Conditions SaltFree Salt-Free (Na⁺, K⁺ base) Conditions->SaltFree LiSalts Lithium Salts Present (Li⁺ base) Conditions->LiSalts LowTemp Low Temperature (-78 °C) Conditions->LowTemp SaltFree->Cis_Alkene Enhances LiSalts->Trans_Alkene Can increase LowTemp->Cis_Alkene Favors Outcome Stereochemical Outcome

Caption: Logical relationships in Wittig reaction stereoselectivity.

Experimental_Workflow cluster_workflow General Experimental Workflow for cis-Alkene Synthesis start Select Synthesis Route (e.g., Hydrogenation, Wittig) reagents Prepare Reagents (e.g., Catalyst, Ylide) start->reagents reaction Perform Reaction (Control Temp, Time) reagents->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Reaction Workup (Quench, Extract) monitor->workup Upon Completion purify Purification (Chromatography) workup->purify analyze Analyze Product (NMR for cis:trans ratio) purify->analyze end Pure cis-Alkene analyze->end

References

Troubleshooting low yields in the Wittig synthesis of cis-alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Wittig synthesis of cis-(Z)-alkenes.

Troubleshooting Guide

Q1: My Wittig reaction has a low yield of the desired cis-alkene. What are the most common causes?

Low yields in cis-selective Wittig reactions can stem from several factors throughout the experimental process, from ylide generation to product purification. The primary areas to investigate are:

  • Inefficient Ylide Formation: The reaction's success hinges on the successful generation of the phosphorus ylide. Issues can arise from the base, solvent, or the phosphonium (B103445) salt itself.

  • Poor Stereoselectivity: The reaction may be producing a mixture of E and Z isomers, thus lowering the yield of the desired cis-alkene. The choice of ylide and reaction conditions are critical for controlling stereochemistry.[1][2][3][4]

  • Side Reactions: Competing reactions can consume the ylide or the carbonyl compound, reducing the amount available for the desired transformation.

  • Steric Hindrance: Highly substituted or sterically hindered aldehydes or ketones can react slowly, leading to incomplete conversion and low yields.[4][5][6]

  • Product Purification Challenges: The primary byproduct, triphenylphosphine (B44618) oxide (Ph₃P=O), can be difficult to separate from the product, leading to apparent low yields after purification.[5]

Below is a workflow to help diagnose the cause of low yields.

WittigTroubleshooting start Low Yield of cis-Alkene check_ylide 1. Check Ylide Formation (Color change observed?) start->check_ylide check_reaction 2. Analyze Reaction Mixture (TLC, NMR of crude) check_ylide->check_reaction Yes solution_ylide Optimize Ylide Generation: - Use stronger/drier base - Ensure anhydrous solvent - Check phosphonium salt purity check_ylide->solution_ylide No / Weak check_isomers Mixture of E/Z Isomers? check_reaction->check_isomers check_sm Unreacted Starting Material? check_reaction->check_sm check_byproducts Significant Side Products? check_reaction->check_byproducts solution_isomers Improve Z-Selectivity: - Use non-stabilized ylide - Use salt-free conditions - Lower reaction temperature - Use non-polar, aprotic solvents check_isomers->solution_isomers Yes solution_sm Address Reactivity: - Increase reaction time/temp - For hindered ketones, consider HWE reaction check_sm->solution_sm Yes solution_byproducts Minimize Side Reactions: - Control stoichiometry - Add aldehyde slowly at low temp check_byproducts->solution_byproducts Yes Z_Selectivity Reactants Non-Stabilized Ylide + Aldehyde TS_cis Puckered Transition State (lower energy) Reactants->TS_cis Fast, Irreversible (Low Temp, Li⁺-free) TS_trans Planar Transition State (higher energy) Reactants->TS_trans Slow Oxaphosphetane_cis cis-Oxaphosphetane (kinetic product) TS_cis->Oxaphosphetane_cis Oxaphosphetane_trans trans-Oxaphosphetane (thermodynamic product) TS_trans->Oxaphosphetane_trans Z_Alkene Z-Alkene + Ph₃P=O Oxaphosphetane_cis->Z_Alkene Syn-elimination E_Alkene E-Alkene + Ph₃P=O Oxaphosphetane_trans->E_Alkene Syn-elimination

References

Technical Support Center: Selective Catalytic Hydrogenation to cis-Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of alkynes to cis-alkenes. Our goal is to help you overcome common challenges and prevent the over-reduction of your desired alkene product to the corresponding alkane.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Issue 1: Over-reduction to Alkane is Observed

Q: My reaction is producing a significant amount of the fully saturated alkane instead of the desired cis-alkene. What are the potential causes and how can I fix this?

A: Over-reduction is a common problem in alkyne hydrogenations. Several factors could be contributing to this issue. Here is a systematic guide to troubleshooting:

  • Catalyst Activity is Too High: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are often too active and will readily reduce both the alkyne and the intermediate alkene.[1][2]

    • Solution: Employ a "poisoned" or deactivated catalyst. The most common choice is Lindlar's catalyst (Palladium on Calcium Carbonate, poisoned with lead acetate (B1210297) and quinoline).[3][4][5] An effective alternative is the P-2 Nickel Boride (Ni₂B) catalyst .[6] These catalysts are designed to have reduced activity, allowing for the selective hydrogenation of the alkyne to the alkene, with the alkene then desorbing from the catalyst surface before it can be further reduced.[6]

  • Incorrect Catalyst Preparation or Handling: The effectiveness of a poisoned catalyst can be compromised if not prepared or handled correctly.

    • Solution: If preparing the catalyst in-house, ensure the "poison" (e.g., lead acetate and quinoline (B57606) for Lindlar's catalyst) is added in the correct proportion.[3][7] When using commercial catalysts, ensure they have been stored under an inert atmosphere and have not been exposed to air or moisture, which can alter their activity.

  • Reaction Conditions are Too Harsh: High hydrogen pressure or elevated temperatures can promote over-reduction.[8]

    • Solution:

      • Hydrogen Pressure: Use a balloon filled with hydrogen gas to maintain a pressure of approximately 1 atmosphere.[6] Avoid using high-pressure hydrogenation equipment unless necessary and carefully optimized.

      • Temperature: Perform the reaction at room temperature or even lower (e.g., 0 °C) to decrease the rate of the undesired second hydrogenation.[6]

  • Prolonged Reaction Time: Leaving the reaction to run for an extended period after the alkyne has been consumed will increase the likelihood of the alkene being reduced.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkyne is no longer detectable.

Issue 2: The Reaction is Sluggish or Incomplete

Q: My hydrogenation reaction is very slow, or it stops before all the starting alkyne is consumed. What should I do?

A: A stalled or sluggish reaction can be equally frustrating. Here are the common culprits and their solutions:

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Solution:

      • Use Fresh Catalyst: Catalysts, especially those that are finely divided metals, can lose activity over time due to oxidation or contamination. Always use a fresh batch of catalyst or a newly opened bottle if you suspect deactivation.

      • Check for Catalyst Poisons in the Substrate: Your starting material or solvent may contain impurities that act as catalyst poisons. Common poisons include sulfur compounds, thiols, and sometimes amines (though quinoline is a deliberate poison for Lindlar's).[4] Purify your substrate and use high-purity, degassed solvents.

  • Insufficient Agitation: In heterogeneous catalysis, efficient mixing is crucial for the reactants in the liquid phase to interact with the solid catalyst and dissolved hydrogen.

    • Solution: Ensure vigorous stirring of the reaction mixture. A stir bar that is too small or a stir plate that is not powerful enough can lead to poor reaction rates.

  • Poor Hydrogen Delivery: The catalyst may be "starved" of hydrogen.

    • Solution:

      • Purge the System: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (like nitrogen or argon) to remove all oxygen. Then, evacuate the inert gas and backfill with hydrogen. Repeat this cycle 2-3 times to ensure a pure hydrogen atmosphere.[9]

      • Check for Leaks: Ensure your reaction setup, especially if using a balloon, is well-sealed and there are no leaks.

  • Solvent Issues: The choice of solvent can impact the reaction rate.

    • Solution: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and often give good results. However, if your substrate has poor solubility, you may need to explore other solvents like ethyl acetate or hexane.[6] Ensure the solvent is anhydrous and degassed.

Frequently Asked Questions (FAQs)

Q1: What is Lindlar's catalyst and how does it work?

A1: Lindlar's catalyst is a heterogeneous catalyst consisting of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with lead acetate and quinoline.[3][5] The poisoning deactivates the most active sites on the palladium surface. This reduced activity allows the catalyst to selectively hydrogenate the more reactive alkyne triple bond to a cis-alkene. The resulting alkene has a lower affinity for the catalyst surface and desorbs before it can undergo a second hydrogenation to an alkane.[6] The hydrogenation occurs via a syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed on the catalyst surface, resulting in the characteristic cis-stereochemistry.[6]

Q2: Can I use Palladium on Carbon (Pd/C) and just use one equivalent of hydrogen?

A2: While theoretically possible, it is practically very difficult to stop the reaction at the alkene stage using a highly active catalyst like Pd/C, even with a stoichiometric amount of hydrogen.[2] The catalyst does not differentiate well between the alkyne and the alkene, and you will likely end up with a mixture of starting material, alkene, and alkane.[10] For selective conversion to the cis-alkene, a poisoned catalyst is strongly recommended.

Q3: My substrate also contains an isolated carbon-carbon double bond. Will that be reduced?

A3: Generally, under the mild conditions used for selective alkyne hydrogenation with a poisoned catalyst like Lindlar's, isolated (non-conjugated) carbon-carbon double bonds will not be reduced.[6] Alkynes are more readily adsorbed and hydrogenated on the catalyst surface than alkenes.[6] However, if the double bond is part of a conjugated system with the alkyne, the selectivity can be more challenging to control.

Q4: How do I remove the catalyst after the reaction is complete?

A4: Since Lindlar's catalyst and P-2 Nickel are heterogeneous, they can be easily removed by filtration at the end of the reaction.[9] It is common practice to filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure all the fine catalyst particles are removed.[9]

Data Presentation

Table 1: Comparison of Common Catalytic Systems for cis-Alkene Synthesis

Catalyst SystemSupportPoisons/AdditivesTypical ConditionsSelectivity for cis-AlkeneKey AdvantagesPotential Issues
Lindlar's Catalyst CaCO₃ or BaSO₄Lead Acetate, QuinolineH₂ (1 atm), Room Temp.High to ExcellentHigh cis-selectivity, Commercially availableToxicity of lead, Catalyst deactivation
P-2 Nickel Boride (Ni₂B) --H₂ (1 atm), Room Temp.High to ExcellentHigh cis-selectivity, Lead-free alternativeOften prepared in situ
Pd-Au Nanoparticles SiO₂-H₂ (gas-phase)HighHigh selectivity even at high conversion, Sinter-resistantCatalyst synthesis can be complex
Modified Pd Catalysts Al₂O₃, CarbonVarious (e.g., Ag, Ni)VariableGood to ExcellentCan be tuned for specific substratesOptimization of conditions may be required

Data compiled from multiple sources, including[3][6][8][11][12].

Experimental Protocols

Protocol 1: General Procedure for cis-Alkene Synthesis using Lindlar's Catalyst

  • Catalyst Suspension: To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% with respect to the alkyne).

  • Inert Atmosphere: Seal the flask and purge with a gentle stream of nitrogen or argon.

  • Solvent and Substrate Addition: Add an anhydrous, degassed solvent (e.g., ethanol, ethyl acetate, or hexane) to the flask, followed by the alkyne substrate. If further reduction in catalyst activity is needed, a small amount of additional quinoline can be added.[9]

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle 2-3 times to ensure a pure hydrogen atmosphere.[9]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or GC. The reaction is typically complete when the starting alkyne spot/peak has disappeared.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen or argon.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction_Pathway Reaction Pathway for Alkyne Hydrogenation cluster_0 Desired Pathway (Poisoned Catalyst) cluster_1 Undesired Pathway (Over-reduction) Alkyne Alkyne (R-C≡C-R') Cis_Alkene cis-Alkene (R-HC=CH-R') Alkyne->Cis_Alkene + H₂ Lindlar's Cat. Alkane Alkane (R-H₂C-CH₂-R') Cis_Alkene_2->Alkane + H₂ (Active Catalyst)

Caption: Selective vs. Non-selective Hydrogenation Pathway.

Troubleshooting_Workflow Troubleshooting Over-reduction Start Over-reduction Observed? Catalyst Is the catalyst 'poisoned' (e.g., Lindlar)? Start->Catalyst Yes Conditions Are H₂ pressure & temp. low (1 atm, RT)? Catalyst->Conditions Yes Solution1 Use a poisoned catalyst (Lindlar's or Ni₂B) Catalyst->Solution1 No Time Was reaction stopped when alkyne was consumed? Conditions->Time Yes Solution2 Reduce H₂ pressure and/or temperature Conditions->Solution2 No Solution3 Monitor reaction closely (TLC/GC) and stop on time Time->Solution3 No End Problem Solved Time->End Yes Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting over-reduction.

References

Stability and storage conditions for cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with cis-3-Methyl-3-hexene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and proper handling of this compound in your experiments.

Troubleshooting Guide

Encountering unexpected results in your experiments involving this compound? This guide will help you troubleshoot common issues related to the stability and storage of this compound.

Issue Potential Cause Recommended Action
Inconsistent reaction yields or kinetics Purity of this compound may be compromised.1. Verify the purity of your sample using the Gas Chromatography (GC) protocol provided below.2. Consider that the compound may have partially isomerized to the more stable trans-3-Methyl-3-hexene. The presence of the trans-isomer can alter reaction pathways and rates.3. Check for the presence of oxidation products, such as aldehydes or ketones, which can interfere with many chemical reactions.
Appearance of unexpected peaks in analytical data (e.g., GC, NMR) Degradation of the compound.1. The most common degradation product is the trans-3-Methyl-3-hexene isomer. Compare your data with a standard of the trans-isomer if available.2. Oxidation can lead to the formation of various oxygenated byproducts. Look for characteristic signals of aldehydes, ketones, or epoxides in your analytical data.3. Contamination from solvents or improper handling can also introduce impurities. Run a blank analysis of your solvent and ensure all glassware is scrupulously clean.
Visible changes in the liquid (e.g., color change, precipitate formation) Significant degradation or contamination.1. Do not use the material if its physical appearance has changed.2. Dispose of the material according to your institution's safety guidelines.3. Review your storage and handling procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2] For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation. Refrigeration is also advised for long-term storage.

Q2: What is the expected shelf life of this compound?

Q3: Why is the cis-isomer of 3-Methyl-3-hexene less stable than the trans-isomer?

A3: The lower stability of cis-isomers compared to their trans-counterparts is due to steric hindrance. In this compound, the alkyl groups are on the same side of the double bond, leading to electronic repulsion between them. This repulsion increases the molecule's internal energy, making it less stable than the trans-isomer where the larger groups are on opposite sides of the double bond, minimizing steric strain.[4][5]

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound are:

  • Isomerization: Conversion to the more thermodynamically stable trans-3-Methyl-3-hexene. This can be catalyzed by heat, light, or acidic conditions.

  • Oxidation: In the presence of oxygen, especially when exposed to heat or light, the double bond can be oxidized, leading to the formation of epoxides, aldehydes, ketones, and other oxygenated products.[5]

Q5: How can I assess the purity of my this compound sample?

A5: The most effective method for determining the purity of this compound and identifying potential impurities is Gas Chromatography (GC), preferably coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A detailed protocol for GC analysis is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature Cool, refrigerated for long-term.General recommendation
Shelf Life (analogous compound) ≥ 24 months (for cis-3-hexenol)[3]
Atmosphere Inert gas (e.g., Nitrogen, Argon)General recommendation

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and to identify the presence of its trans-isomer and potential oxidation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or pentane)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column such as DB-5ms, HP-5ms, or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A concentration of approximately 1 mg/mL is a good starting point.

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Data Analysis:

    • Run the prepared sample on the GC.

    • Identify the peak corresponding to this compound.

    • The trans-isomer, being more stable, will likely have a slightly different retention time. Typically, the cis-isomer is more volatile and may elute slightly earlier.

    • Look for any additional peaks that may indicate the presence of impurities or degradation products. If using a GC-MS, analyze the mass spectra of these peaks to identify them.

    • Calculate the purity of the this compound by determining the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Visualizations

Troubleshooting_Flowchart Troubleshooting this compound Issues start Experiment Shows Unexpected Results check_purity Assess Purity of this compound (See GC Protocol) start->check_purity isomerization Isomerization to trans-isomer suspected check_purity->isomerization Unexpected peaks observed oxidation Oxidation suspected check_purity->oxidation Unexpected peaks observed contamination Contamination suspected check_purity->contamination Unexpected peaks observed re_purify Consider re-purification (e.g., distillation) or use a fresh batch isomerization->re_purify Yes oxidation->re_purify Yes run_blank Run a blank analysis of solvents and check glassware cleanliness contamination->run_blank Yes check_storage Review storage and handling procedures. Store under inert gas, cool, and dark. re_purify->check_storage run_blank->check_storage

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Stability_Factors Factors Affecting this compound Stability stability This compound Stability storage_conditions Storage Conditions stability->storage_conditions degradation_pathways Degradation Pathways stability->degradation_pathways temperature Temperature (Store Cool) storage_conditions->temperature light Light Exposure (Store in Dark) storage_conditions->light atmosphere Atmosphere (Store under Inert Gas) storage_conditions->atmosphere isomerization Isomerization to trans-isomer degradation_pathways->isomerization oxidation Oxidation (forms epoxides, aldehydes, etc.) degradation_pathways->oxidation

Caption: Key factors influencing the stability of this compound.

References

Identifying and minimizing byproducts in cis-3-Methyl-3-hexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions of cis-3-Methyl-3-hexene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize the formation of byproducts in your experiments.

Section 1: General Byproduct Identification

This section covers common questions about the analytical techniques used to identify and characterize unexpected products in your reactions.

Q1: What are the most effective analytical techniques for identifying byproducts in reactions involving this compound?

A1: A combination of chromatographic and spectroscopic methods is the most effective approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the first and most powerful tool. It separates components of your reaction mixture and provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing you to determine the molecular weight and deduce the structure of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of a molecule. It is invaluable for confirming the structure of a suspected byproduct, especially for identifying isomers that have the same molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the products. For example, the appearance of a broad peak around 3300 cm⁻¹ would indicate the formation of an alcohol byproduct in a hydration reaction.

Q2: My GC-MS analysis shows an unexpected peak with the same molecular weight as my desired product. What is the likely cause and how do I identify it?

A2: An unexpected peak with the same molecular weight strongly suggests the formation of a constitutional isomer, often resulting from a carbocation rearrangement. In reactions that proceed through a carbocation intermediate, such as acid-catalyzed hydration or hydrohalogenation, the initial carbocation can rearrange to a more stable form via a hydride or alkyl shift before the nucleophile attacks.[1] This leads to a product with a different connectivity than expected.

To identify the specific isomer, you should:

  • Isolate the Byproduct: Use a preparative chromatography technique like flash chromatography or preparative GC to isolate a pure sample of the byproduct.

  • Perform Structural Analysis: Analyze the isolated sample using ¹H and ¹³C NMR. The chemical shifts, splitting patterns, and integration will allow you to determine the precise structure of the isomeric byproduct.

Below is a general troubleshooting workflow for identifying such byproducts.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Hypothesis & Confirmation cluster_2 Phase 3: Alternative Hypothesis Start Unexpected Peak in GC-MS CheckMW Does byproduct have same MW as expected product? Start->CheckMW Hypothesize Hypothesize Isomeric Structure (e.g., via carbocation rearrangement) CheckMW->Hypothesize  Yes Other Consider other possibilities: - Contaminant in starting material - Different byproduct type CheckMW->Other  No Isolate Isolate Byproduct (e.g., Prep GC, Flash Chromatography) Hypothesize->Isolate Analyze Structural Analysis (¹H NMR, ¹³C NMR, FTIR) Isolate->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Troubleshooting workflow for identifying unexpected byproducts.

Section 2: Reaction-Specific Troubleshooting Guides

This section provides detailed guidance on common reactions with this compound, focusing on byproduct formation and minimization strategies.

Acid-Catalyzed Hydration

Q: I am attempting to synthesize 3-methyl-3-hexanol (B1585239) via acid-catalyzed hydration, but I'm getting a significant amount of a rearranged alcohol, 2-methyl-3-hexanol. Why is this happening and how can I prevent it?

A: This is a classic example of a byproduct formed through a carbocation rearrangement. The acid-catalyzed hydration of an alkene proceeds via a carbocation intermediate.[2][3] In the case of this compound, protonation of the double bond can form a tertiary carbocation at C3. However, a hydride shift from C4 to C3 can occur, leading to the formation of a more stable tertiary carbocation at C4. Attack by water at this rearranged carbocation leads to the byproduct, 2-methyl-3-hexanol.

G Alkene This compound Protonation Protonation (H₃O⁺) Alkene->Protonation Carbocation1 Initial Carbocation (Tertiary at C3) Protonation->Carbocation1 Rearrangement Hydride Shift (1,2-H⁻ shift) Carbocation1->Rearrangement WaterAttack1 H₂O Attack Carbocation1->WaterAttack1 Product1 Desired Product (3-Methyl-3-hexanol) Carbocation2 Rearranged Carbocation (More Stable Tertiary at C4) Rearrangement->Carbocation2 WaterAttack2 H₂O Attack Carbocation2->WaterAttack2 Product2 Byproduct (2-Methyl-3-hexanol) WaterAttack1->Product1 WaterAttack2->Product2

Caption: Pathway for byproduct formation in acid-catalyzed hydration.

Minimization Strategy: To prevent carbocation rearrangements, you should use a reaction that does not involve a free carbocation intermediate. Oxymercuration-demercuration is the preferred method for Markovnikov hydration of alkenes where rearrangement is a concern.[1] This two-step process involves a cyclic mercurinium ion intermediate, which prevents rearrangements.

Table 1: Comparison of Hydration Methods

Method Reagents Intermediate Rearrangement Major Product
Acid-Catalyzed Hydration H₂O, H₂SO₄ (cat.) Carbocation Yes Mixture of alcohols

| Oxymercuration-Demercuration| 1) Hg(OAc)₂, H₂O 2) NaBH₄ | Mercurinium ion | No | 3-Methyl-3-hexanol |

Experimental Protocol: Oxymercuration-Demercuration of this compound

  • Oxymercuration:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

    • Add mercury(II) acetate (B1210297) (Hg(OAc)₂) to the solution and stir at room temperature for 1-2 hours. The disappearance of the alkene can be monitored by TLC or GC.

  • Demercuration:

    • Cool the flask in an ice bath.

    • Slowly add a 3 M solution of sodium hydroxide (B78521) (NaOH), followed by a solution of sodium borohydride (B1222165) (NaBH₄) in 3 M NaOH.

    • Stir the reaction for 1-2 hours. A black precipitate of mercury metal will form.

  • Workup:

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting alcohol by distillation or column chromatography.

Hydrohalogenation (e.g., with HBr)

Q: During the hydrobromination of this compound, I am observing two major products in my GC-MS. What is the likely byproduct?

A: Similar to acid-catalyzed hydration, hydrohalogenation proceeds through a carbocation intermediate, making it susceptible to rearrangements.[4][5] The expected Markovnikov product is 3-bromo-3-methylhexane. However, the same hydride shift seen in the hydration reaction can occur, leading to the formation of a rearranged carbocation and subsequently the byproduct, 3-bromo-2-methylhexane.[6][7]

Table 2: Influence of Reaction Conditions on Hydrobromination

Condition Description Effect on Byproduct Formation
Temperature Lower temperatures (e.g., 0 °C) Favors the kinetic product (less rearrangement) by reducing the energy available for the hydride shift.

| Solvent | Non-polar solvents | Can help stabilize the initial carbocation slightly less, potentially reducing the driving force for rearrangement compared to highly polar solvents. |

Experimental Protocol: Hydrobromination of this compound

  • Setup: Cool a solution of this compound in a suitable solvent (e.g., pentane) to 0 °C in an ice bath.

  • Reaction: Bubble dry hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC. The reaction is typically fast.

  • Workup: Once the starting material is consumed, wash the reaction mixture with a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent. The product mixture can be separated by fractional distillation or preparative GC.

Ozonolysis

Q: My ozonolysis reaction of this compound is giving a complex mixture of products instead of the expected ketone and aldehyde. What could be going wrong?

A: Ozonolysis is a powerful reaction for cleaving double bonds, but issues can arise from the workup step. The initial product of the reaction with ozone is a primary ozonide, which rearranges to a molozonide. The workup conditions determine the final products.[8] For this compound, the expected products are propanal and butan-2-one.

Common issues include:

  • Over-oxidation: If an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) is used, the initially formed propanal can be oxidized to propanoic acid.

  • Incomplete Reduction: If a reductive workup is used, but the reducing agent is not sufficient or effective, a mixture of carbonyl compounds and other side products can form.

  • Alternative Pathways: Criegee intermediates formed during ozonolysis can sometimes lead to the formation of small amounts of other byproducts.[9]

G Start Start: this compound Ozonolysis 1) O₃, CH₂Cl₂, -78 °C Start->Ozonolysis Workup 2) Workup Ozonolysis->Workup Reductive Reductive Workup (e.g., (CH₃)₂S, Zn/H₂O) Workup->Reductive  Reductive Oxidative Oxidative Workup (e.g., H₂O₂) Workup->Oxidative  Oxidative ProductsRed Products: Propanal + Butan-2-one Reductive->ProductsRed ProductsOx Products: Propanoic Acid + Butan-2-one Oxidative->ProductsOx

Caption: Ozonolysis workflow and product dependency on workup conditions.

Experimental Protocol: Ozonolysis with Reductive Workup

  • Ozonolysis:

    • Dissolve this compound in a dry solvent like dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) in a three-neck flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone (O₃) through the solution until a persistent blue color indicates a slight excess of ozone.

    • Purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Workup:

    • Add dimethyl sulfide (B99878) ((CH₃)₂S) or zinc dust and acetic acid to the cold solution.

    • Allow the mixture to warm to room temperature and stir for several hours.

  • Workup and Isolation:

    • Filter off any solids (if zinc was used).

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation (the products are volatile).

    • Analyze the product mixture directly by GC-MS or NMR.

References

Validation & Comparative

Differentiating Stereoisomers: A Comparative Guide to cis- and trans-3-Methyl-3-hexene via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical aspect of its characterization. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and readily available technique for the unambiguous differentiation of geometric isomers, such as the cis and trans configurations of 3-Methyl-3-hexene. This guide provides a detailed comparison of the ¹H NMR spectral features that distinguish these two isomers, supported by predicted spectral data, and includes a comprehensive experimental protocol for their analysis.

The key to differentiating cis- and trans-3-Methyl-3-hexene lies in the analysis of the chemical shifts (δ) and spin-spin coupling constants (J) of the protons in their respective ¹H NMR spectra. The spatial arrangement of the substituents around the carbon-carbon double bond leads to distinct magnetic environments for the protons, resulting in unique spectral fingerprints for each isomer.

Comparative Analysis of ¹H NMR Data

The most significant differences in the ¹H NMR spectra of cis- and trans-3-Methyl-3-hexene are observed in the chemical shifts of the vinylic proton and the allylic protons. In the trans isomer, the vinylic proton (H-4) is expected to appear at a slightly downfield (higher ppm) chemical shift compared to the cis isomer due to differing steric and electronic environments. Furthermore, the coupling constants between the vinylic proton and the adjacent allylic protons on the ethyl group provide a definitive method for assignment. While direct through-bond coupling constants for the vinylic proton are the most reliable indicators for many alkenes, in this specific case of a trisubstituted alkene, the differing chemical shifts of the allylic protons become a key diagnostic tool.

Below is a table summarizing the predicted ¹H NMR spectral data for both isomers.

Proton Assignment trans-3-Methyl-3-hexene cis-3-Methyl-3-hexene
Vinylic Proton (H-4) ~5.2-5.4 ppm~5.1-5.3 ppm
Allylic Protons (CH₂ of Ethyl) ~2.0-2.1 ppm~1.9-2.0 ppm
Allylic Protons (CH₂ of Propyl) ~1.9-2.0 ppm~2.0-2.1 ppm
Methyl Protons (on C3) ~1.6-1.7 ppm~1.6-1.7 ppm
Methyl Protons (of Ethyl) ~0.9-1.0 ppm~0.9-1.0 ppm
Methyl Protons (of Propyl) ~0.9-1.0 ppm~0.9-1.0 ppm

Note: The chemical shifts are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol

A detailed methodology for acquiring high-quality ¹H NMR spectra for the differentiation of cis- and trans-3-Methyl-3-hexene is provided below.

Materials:

  • This compound and trans-3-Methyl-3-hexene samples

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • Pasteur pipettes

  • Small vials for sample dissolution

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, accurately weigh approximately 5-10 mg of the 3-Methyl-3-hexene isomer.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

    • Cap the NMR tube securely to prevent evaporation.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field strength NMR spectrometer to ensure adequate signal dispersion.

    • Set the spectral width to cover a range of at least 0 to 10 ppm.

    • Employ a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Use a pulse sequence with a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Spectral Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Identify the signals corresponding to the vinylic and allylic protons for each isomer.

    • Measure the chemical shifts and coupling constants (if observable) for these key signals.

    • Compare the obtained spectra with the predicted data to assign the correct stereochemistry.

Visualizing the Differentiation

The logical workflow for differentiating the two isomers based on their ¹H NMR spectra can be visualized as follows:

G cluster_0 ¹H NMR Spectral Analysis cluster_1 Isomer Differentiation Sample Sample NMR_Spec Acquire ¹H NMR Spectrum Sample->NMR_Spec Process_Data Process and Analyze Spectrum NMR_Spec->Process_Data Compare_Shifts Compare Chemical Shifts of Vinylic and Allylic Protons Process_Data->Compare_Shifts Cis_Isomer This compound Compare_Shifts->Cis_Isomer Vinylic H ~5.1-5.3 ppm Trans_Isomer trans-3-Methyl-3-hexene Compare_Shifts->Trans_Isomer Vinylic H ~5.2-5.4 ppm

Caption: Workflow for differentiating cis- and trans-3-Methyl-3-hexene using ¹H NMR.

A Comparative Analysis of 13C NMR Chemical Shifts for cis- and trans-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the geometric isomers, cis- and trans-3-Methyl-3-hexene, reveals distinct differences in the electronic environments of their carbon atoms, primarily due to steric effects. This guide provides a summary of their 13C NMR data, a detailed experimental protocol for acquiring such spectra, and a visual representation of the structural relationship.

The differentiation of cis and trans isomers is a common challenge in chemical analysis. 13C NMR spectroscopy serves as a powerful tool for this purpose, as the chemical shift of a carbon atom is highly sensitive to its local geometric and electronic environment. In the case of 3-Methyl-3-hexene, the spatial arrangement of the substituents around the carbon-carbon double bond leads to characteristic upfield or downfield shifts in the 13C NMR spectrum.

Data Presentation: 13C NMR Chemical Shift Comparison

The 13C NMR chemical shift data for cis- and trans-3-Methyl-3-hexene are summarized in the table below. The data is referenced from the publication by P. A. Couperus, A. D. Clague, and J. P. Van Dongen in Organic Magnetic Resonance, 1976, Volume 8, Page 426.

Carbon Atomcis-3-Methyl-3-hexene (δ, ppm)trans-3-Methyl-3-hexene (δ, ppm)
C114.614.2
C221.029.8
C3133.5134.4
C4124.9125.8
C520.825.8
C614.114.1
C7 (Methyl)16.220.8

Note: Carbon atoms are numbered starting from the ethyl group end closest to the double bond.

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality 13C NMR spectra of low molecular weight, volatile alkenes like 3-Methyl-3-hexene.

1. Sample Preparation:

  • Sample Purity: Ensure the isomeric purity of the cis- and trans-3-Methyl-3-hexene samples using a preliminary technique such as gas chromatography (GC).

  • Solvent: Use a deuterated solvent appropriate for NMR spectroscopy, typically chloroform-d (B32938) (CDCl₃), and ensure it is free from significant impurities.

  • Concentration: Prepare a solution of approximately 5-10% (v/v) of the alkene in the deuterated solvent in a standard 5 mm NMR tube. Due to the volatility of the samples, it is advisable to prepare the samples in a cooled environment and cap the NMR tube tightly.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A standard broadband or inverse-detection probe is suitable.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of all carbon nuclei.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Perform manual or automatic phase correction and baseline correction to obtain a clean spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualization of Isomeric Relationship

The logical relationship between the two isomers and their distinguishing spectral feature (chemical shift) is illustrated in the following diagram.

G Relationship between 3-Methyl-3-hexene Isomers and 13C NMR Data cluster_isomers Geometric Isomers cluster_analysis Spectroscopic Analysis cluster_data Experimental Data This compound This compound 13C_NMR_Spectroscopy 13C NMR Spectroscopy This compound->13C_NMR_Spectroscopy analyzed by trans-3-Methyl-3-hexene trans-3-Methyl-3-hexene trans-3-Methyl-3-hexene->13C_NMR_Spectroscopy analyzed by Cis_Data Distinct Chemical Shifts (e.g., C2, C5, C7) 13C_NMR_Spectroscopy->Cis_Data yields Trans_Data Distinct Chemical Shifts (e.g., C2, C5, C7) 13C_NMR_Spectroscopy->Trans_Data yields

Caption: Isomer Analysis Workflow.

Relative Stability of Cis and Trans-3-Methyl-3-hexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric stability is paramount for predicting reaction outcomes, designing synthetic pathways, and understanding molecular interactions. This guide provides a detailed comparative analysis of the relative stability of cis- and trans-3-methyl-3-hexene, supported by experimental thermodynamic data. The stability of these stereoisomers is primarily dictated by steric hindrance, a key concept in conformational analysis.

The fundamental principle governing the stability of alkene isomers is that the isomer with the lower potential energy is more stable. In the case of disubstituted alkenes like 3-methyl-3-hexene, the trans isomer, where the larger substituent groups are on opposite sides of the double bond, generally experiences less steric strain than the cis isomer, where these groups are on the same side. This reduced steric repulsion in the trans configuration leads to a lower overall energy and thus greater stability.

Quantitative Comparison of Thermodynamic Stability

The relative stability of cis- and trans-3-methyl-3-hexene can be quantitatively assessed by comparing their standard enthalpies of hydrogenation (ΔH° hydrog). This experimental value represents the heat released when the alkene is hydrogenated to the corresponding alkane (3-methylhexane). A less negative heat of hydrogenation indicates a more stable starting alkene, as less potential energy is released upon its conversion to the saturated alkane.

Experimental data obtained from the National Institute of Standards and Technology (NIST) provides the heats of hydrogenation for both isomers.

IsomerStructureHeat of Hydrogenation (ΔH° hydrog) (kJ/mol)Relative Stability
cis-3-Methyl-3-hexene(Z)-3-methyl-3-hexene-110.6 ± 0.4[1]Less Stable
trans-3-Methyl-3-hexene(E)-3-methyl-3-hexene-109.4 ± 0.4[2]More Stable

The data clearly indicates that trans-3-methyl-3-hexene has a less negative heat of hydrogenation, confirming it is the more stable isomer. The energy difference between the two isomers, calculated from their heats of hydrogenation, is approximately 1.2 kJ/mol. This difference is a direct measure of the greater steric strain present in the cis isomer due to the proximity of the ethyl and propyl groups on the same side of the double bond.

Experimental Protocols

The determination of the thermodynamic parameters for alkene stability relies on precise experimental techniques. The two primary methods employed are calorimetry for measuring heats of hydrogenation and gas chromatography for analyzing isomerization equilibria.

Determination of Heat of Hydrogenation by Calorimetry

This method directly measures the heat released during the catalytic hydrogenation of the alkene.

Objective: To determine the enthalpy change upon the hydrogenation of cis- and trans-3-methyl-3-hexene to 3-methylhexane.

Materials:

  • This compound

  • trans-3-Methyl-3-hexene

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Raney Nickel)

  • Solvent (e.g., ethanol, ethyl acetate, or a hydrocarbon solvent)

  • Reaction calorimeter

Procedure:

  • A precise amount of the alkene isomer is dissolved in a suitable solvent and placed in the reaction vessel of a calorimeter.

  • A catalytic amount of the hydrogenation catalyst is added to the solution.

  • The system is purged with an inert gas and then saturated with hydrogen gas at a known, constant pressure (typically atmospheric pressure).

  • The reaction is initiated, often by stirring to ensure good contact between the reactants and the catalyst.

  • The temperature change of the system is monitored precisely as the exothermic hydrogenation reaction proceeds.

  • The total heat evolved is calculated from the temperature change and the known heat capacity of the calorimeter and its contents.

  • The molar enthalpy of hydrogenation is then determined by dividing the total heat evolved by the number of moles of the alkene.

Analysis of Isomerization Equilibrium by Gas Chromatography

This technique is used to determine the relative concentrations of the cis and trans isomers at equilibrium, from which the Gibbs free energy of isomerization can be calculated.

Objective: To separate and quantify the relative amounts of cis- and trans-3-methyl-3-hexene in an equilibrium mixture.

Materials:

  • A mixture of cis- and trans-3-methyl-3-hexene

  • Isomerization catalyst (e.g., a strong acid or a supported metal catalyst)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Capillary column suitable for separating alkene isomers (e.g., a polar column like Carbowax or a long non-polar column)

Procedure:

  • A sample of one isomer (or a mixture of both) is equilibrated in the presence of an isomerization catalyst at a constant temperature.

  • Once equilibrium is reached, a small aliquot of the mixture is injected into the gas chromatograph.

  • The components of the mixture are separated based on their differential partitioning between the mobile phase (carrier gas, e.g., helium or nitrogen) and the stationary phase of the GC column.

  • The retention times of the cis and trans isomers will differ, allowing for their separation.

  • The flame ionization detector generates a signal proportional to the amount of each isomer eluting from the column.

  • The relative peak areas in the chromatogram are used to determine the molar ratio of the two isomers at equilibrium.

  • The equilibrium constant (Keq) is calculated from this ratio, and the standard Gibbs free energy of isomerization (ΔG°_iso) can then be determined using the equation: ΔG°_iso = -RT ln(Keq).

Visualization of Stability Analysis

The logical flow for comparing the stability of cis- and trans-3-methyl-3-hexene is outlined in the following diagram.

Stability_Analysis cluster_isomers Isomers of 3-Methyl-3-hexene cluster_experiment Experimental Analysis cluster_data Thermodynamic Data cluster_conclusion Conclusion cis This compound hydrogenation Catalytic Hydrogenation cis->hydrogenation trans trans-3-Methyl-3-hexene trans->hydrogenation delta_h_cis ΔH° = -110.6 kJ/mol hydrogenation->delta_h_cis yields delta_h_trans ΔH° = -109.4 kJ/mol hydrogenation->delta_h_trans yields stability Relative Stability delta_h_cis->stability delta_h_trans->stability less_stable Less Stable stability->less_stable cis more_stable More Stable stability->more_stable trans

Caption: Workflow for determining the relative stability of cis and trans isomers.

The following diagram illustrates the relationship between the isomers and their relative potential energies.

References

A Comparative Guide to Spectroscopic Techniques for the Stereochemical Confirmation of 3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical analysis, particularly in the field of drug development where the three-dimensional arrangement of atoms can dictate biological activity. For the trisubstituted alkene 3-methyl-3-hexene, differentiation between the E and Z isomers requires the application of sophisticated spectroscopic techniques. This guide provides an objective comparison of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for this purpose, supported by experimental data and detailed methodologies.

Spectroscopic Comparison of (E)- and (Z)-3-methyl-3-hexene

The stereoisomers of 3-methyl-3-hexene present distinct spectroscopic signatures that allow for their unambiguous identification. While both isomers share the same molecular formula and connectivity, the spatial arrangement of the substituents around the carbon-carbon double bond leads to measurable differences in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. Differences in the chemical environment of protons and carbon atoms in the E and Z isomers of 3-methyl-3-hexene result in variations in their respective ¹H and ¹³C NMR spectra. Furthermore, advanced techniques such as the Nuclear Overhauser Effect (NOE) provide definitive confirmation of spatial relationships.

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shift of the vinylic proton and the allylic protons can differ between the two isomers due to anisotropic effects and steric compression. In the Z isomer, where the ethyl and propyl groups are on the same side of the double bond, steric hindrance can cause a downfield shift for the allylic protons compared to the E isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms of the double bond and the adjacent allylic carbons are sensitive to the stereochemistry. The "gamma-gauche" effect is a key indicator, where a carbon atom that is gauche (a 60° dihedral angle) to a substituent three bonds away will be shielded (shifted upfield) compared to the anti-periplanar arrangement. This effect is more pronounced in the more sterically crowded Z isomer. For instance, the allylic methylene (B1212753) carbon of the propyl group in (Z)-3-methyl-3-hexene is expected to be shifted upfield compared to the corresponding carbon in the (E)-isomer.

  • Nuclear Overhauser Effect (NOE): NOE spectroscopy is a definitive method for determining the stereochemistry of trisubstituted alkenes.[1] This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å).[2] For 3-methyl-3-hexene:

    • In the (Z)-isomer , irradiation of the methyl protons on the double bond should show an NOE enhancement for the vinylic proton of the ethyl group, as they are on the same side of the double bond.

    • In the (E)-isomer , such an NOE would be absent or significantly weaker. Instead, an NOE might be observed between the methyl protons and the allylic protons of the propyl group.

Spectroscopic Data (E)-3-methyl-3-hexene (Z)-3-methyl-3-hexene Key Differences
¹H NMR (Predicted) Vinylic H: ~5.2 ppmVinylic H: ~5.3 ppmThe vinylic proton in the Z isomer is typically slightly deshielded.
Allylic CH₂ (ethyl): ~2.0 ppmAllylic CH₂ (ethyl): ~2.1 ppmAllylic protons in the more sterically hindered Z isomer are often shifted downfield.
Allylic CH₂ (propyl): ~1.9 ppmAllylic CH₂ (propyl): ~2.0 ppm
¹³C NMR Olefinic C3: ~135 ppmOlefinic C3: ~134 ppmChemical shifts of the double-bonded carbons are sensitive to the isomeric form.
Olefinic C4: ~125 ppmOlefinic C4: ~124 ppm
Allylic CH₂ (propyl): ~35 ppmAllylic CH₂ (propyl): ~28 ppmA significant upfield shift is predicted for the allylic carbon in the Z-isomer due to the gamma-gauche effect.
IR Spectroscopy C=C stretch: ~1675 cm⁻¹ (weak)C=C stretch: ~1670 cm⁻¹ (weak)The C=C stretching frequency is often weak for trisubstituted alkenes.
C-H out-of-plane bend: ~840-800 cm⁻¹C-H out-of-plane bend: Not prominentThe E (trans-like) isomer may show a more distinct out-of-plane C-H bending vibration.

Note: The NMR data presented are predicted values based on general principles and data for similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule. While less definitive than NMR for complex stereochemical assignments, certain features in the IR spectrum can offer supporting evidence for the stereochemistry of 3-methyl-3-hexene.

Key Differentiating Features in IR:

  • C=C Stretch: The carbon-carbon double bond stretch for trisubstituted alkenes typically appears in the range of 1680-1665 cm⁻¹.[3] The intensity of this peak is often weak due to the low dipole moment change during the vibration. Minor differences in the exact wavenumber may be observed between the E and Z isomers.

  • C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the 1000-650 cm⁻¹ region can be diagnostic for the substitution pattern of the alkene.[4] For trisubstituted alkenes, a band in the region of 840-800 cm⁻¹ is characteristic.[5] The presence and intensity of this band can sometimes differ between E and Z isomers, with the trans-like arrangement in the E isomer potentially giving a more defined absorption.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the 3-methyl-3-hexene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NOESY Experiment:

  • A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is recommended for unambiguous stereochemical assignment.[1]

  • Set the mixing time (τm) to a value appropriate for the size of the molecule (typically 300-800 ms (B15284909) for small molecules) to allow for the buildup of NOE.

  • Acquire the 2D NOESY spectrum.

  • Process the 2D data and look for cross-peaks that indicate through-space correlations between protons. A cross-peak between the methyl group on the double bond and the vinylic proton of the ethyl group would confirm the Z stereochemistry.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples like 3-methyl-3-hexene, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

Data Acquisition:

  • Record a background spectrum of the salt plates or the solvent-filled cell.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background to produce the final spectrum.

  • Identify the characteristic absorption bands for the C=C stretch and the C-H out-of-plane bending vibrations.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for determining the stereochemistry of 3-methyl-3-hexene using the described spectroscopic techniques.

G Workflow for Stereochemical Confirmation of 3-methyl-3-hexene cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Stereochemical Assignment Sample Sample NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Sample->IR_Spectroscopy NMR_Data Analyze Chemical Shifts (¹H and ¹³C) and NOE Correlations NMR_Spectroscopy->NMR_Data IR_Data Analyze C=C Stretch and C-H Out-of-Plane Bending IR_Spectroscopy->IR_Data Decision NOE Correlation Present? NMR_Data->Decision E_Isomer (E)-3-methyl-3-hexene IR_Data->E_Isomer Supportive Evidence Z_Isomer (Z)-3-methyl-3-hexene IR_Data->Z_Isomer Supportive Evidence Decision->E_Isomer No Decision->Z_Isomer Yes

Caption: Workflow for stereochemical assignment of 3-methyl-3-hexene.

References

A Comparative Guide to Alternative Catalysts for Cis-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Modern Catalytic Systems for Stereoselective Alkyne Semi-Hydrogenation.

The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, Lindlar's catalyst—a lead-poisoned palladium catalyst—has been the benchmark for the partial hydrogenation of alkynes to cis-alkenes. However, the toxicity of lead and the desire for more efficient, selective, and cost-effective catalytic systems have driven the development of numerous alternatives. This guide provides an objective comparison of the performance of several promising alternative catalysts, supported by experimental data and detailed methodologies.

Performance Comparison of Catalysts for Cis-Alkene Synthesis

The following table summarizes the performance of Lindlar's catalyst and its modern alternatives in the semi-hydrogenation of various alkyne substrates to cis-alkenes. The data highlights key metrics such as yield, stereoselectivity (Z/E ratio), and reaction conditions, offering a clear comparison for researchers selecting a catalyst for a specific application.

Catalyst SystemSubstrateTemp. (°C)H₂ PressureSolventYield (%)Z/E RatioReference
Lindlar's Catalyst 3-Decyn-1-olRT1 atmEthanol (B145695)/HexaneHighPredominantly cis[1]
Hex-3-yn-1-ol20-251 atm-QuantitativeHigh[1]
Copper-Based Catalysts
[(PPh₃)CuCl]₄ / LiOtBu / i-PrOH1-Phenyl-1-hexyne1005 atmTHF95>99:1[2]
in situ Cu Nanoparticles / NH₃BH₃DiphenylacetyleneRT-Ethanol99>99:1[3]
in situ Cu Nanoparticles / NH₃BH₃1-Phenyl-1-propyneRT-Ethanol98>99:1[3]
Nickel-Based Catalysts
NHC-Stabilized Ni NanoparticlesPhenylacetylene505 barTHF>99>99:1 (Z-alkene)[4]
Ni(NO₃)₂·6H₂ODiphenylacetylene12030 barAcetonitrile>99>99:1[5]
P-2 Nickel / EthylenediamineHex-3-yn-1-ol20-251 atm-94>200:1[1]
Iron-Based Catalysts
Fe(acac)₂ / DIBAL-H1-Phenyl-1-propyne301-3 barTHFHighZ-selective
Fe Complex / DIBAL-HHex-1-yn-1-ylbenzene30-THF95>99:1 (regioisomeric ratio)[6][7]
Gold-Based Catalysts
Au Nanoparticles / N-containing baseAlkynesRT--Moderate to ExcellentHigh (cis isomer)[8]
Nanoporous Gold / Formic AcidVarious Alkynes---HighZ-selective[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the performance comparison table are provided below. These protocols are intended to serve as a starting point for researchers looking to implement these catalytic systems in their own laboratories.

Protocol 1: Semi-Hydrogenation using Lindlar's Catalyst[1]

Catalyst: 5% Palladium on calcium carbonate, poisoned with lead.

Procedure:

  • In a suitable reaction flask, suspend the Lindlar catalyst in a solvent such as ethanol or hexane.

  • Add a small amount of quinoline (B57606) to the suspension to further moderate the catalyst activity.

  • Add the alkyne substrate (e.g., 3-Decyn-1-ol) to the catalyst suspension.

  • Seal the flask and purge the system with hydrogen gas, typically from a balloon (1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the cis-alkene product.

Protocol 2: Copper-Catalyzed Semi-Hydrogenation of Internal Alkynes[2]

Catalyst System: Tetrakis(triphenylphosphine)copper(I) chloride ([(PPh₃)CuCl]₄), lithium tert-butoxide (LiOtBu), and isopropanol (B130326) (i-PrOH).

Procedure:

  • To a reaction vessel, add [(PPh₃)CuCl]₄ (typically 1-5 mol %), LiOtBu (1.1 equivalents), and the internal alkyne substrate.

  • Add anhydrous tetrahydrofuran (B95107) (THF) as the solvent, followed by i-PrOH (2 equivalents) which acts as a proton source.

  • Pressurize the vessel with hydrogen gas (5 atm).

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, carefully vent the hydrogen pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 3: Semi-Hydrogenation using NHC-Stabilized Nickel Nanoparticles[4]

Catalyst: N-heterocyclic carbene (NHC)-stabilized Nickel Nanoparticles.

Procedure:

  • In a glovebox, place the NHC-stabilized Ni nanoparticles (e.g., 3 mol % Ni) and the alkyne substrate in a pressure-resistant reaction vessel.

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the vessel with hydrogen gas to 5 bar.

  • Heat the reaction mixture to 50 °C and stir for 16 hours.

  • After cooling and venting the pressure, analyze the conversion and selectivity using GC-MS and NMR.

  • The product can be isolated after filtration of the catalyst and removal of the solvent.

Protocol 4: Iron-Catalyzed Hydroalumination for cis-Alkene Synthesis[6][7]

Catalyst System: 2,9-diaryl-1,10-phenanthroline iron complex and diisobutylaluminum hydride (DIBAL-H). This is a two-step process involving hydroalumination followed by protonolysis.

Procedure: Step A: Iron-Catalyzed Hydroalumination

  • To a flame-dried Schlenk tube under an inert atmosphere, add the iron catalyst (e.g., 2.5 mol %).

  • Add the internal alkyne substrate dissolved in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the desired temperature (e.g., 30 °C).

  • Slowly add a solution of DIBAL-H in hexanes (1.2 equivalents).

  • Stir the reaction mixture for the specified time.

Step B: Protonolysis

  • Upon completion of the hydroalumination, carefully quench the reaction by slow addition of a proton source, such as water or a dilute acid (e.g., 1 M HCl), at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting cis-alkene by column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the general workflow for the synthesis of cis-alkenes from alkynes using a generic heterogeneous catalyst and the logical relationship between the key components of the catalytic systems discussed.

Alkyne_Hydrogenation_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions cluster_products Products Alkyne Alkyne Catalyst Catalyst (e.g., Pd, Ni, Cu, Fe, Au) Alkyne->Catalyst H2 Hydrogen Source (H₂ gas or donor) H2->Catalyst Cis_Alkene cis-Alkene Catalyst->Cis_Alkene Selective Hydrogenation Byproducts Byproducts (trans-alkene, alkane) Catalyst->Byproducts Over-hydrogenation/ Isomerization Support Support/Ligand (e.g., CaCO₃, NHC) Support->Catalyst Modifies Activity & Selectivity Solvent Solvent Solvent->Catalyst Temp Temperature Temp->Catalyst Pressure Pressure Pressure->Catalyst Catalyst_Comparison_Logic cluster_goal Primary Goal cluster_traditional Traditional Method cluster_alternatives Alternative Catalysts cluster_factors Performance & Practicality Factors Goal cis-Alkene Synthesis Lindlar Lindlar's Catalyst (Pd/Pb/CaCO₃) Goal->Lindlar achieved by Copper Copper-Based Goal->Copper achieved by Nickel Nickel-Based Goal->Nickel achieved by Iron Iron-Based Goal->Iron achieved by Gold Gold-Based Goal->Gold achieved by Selectivity Stereoselectivity (Z/E) Lindlar->Selectivity Yield Yield Lindlar->Yield Conditions Reaction Conditions Lindlar->Conditions Cost Cost & Abundance Lindlar->Cost Toxicity Toxicity Lindlar->Toxicity Copper->Selectivity Copper->Yield Copper->Conditions Copper->Cost Copper->Toxicity Nickel->Selectivity Nickel->Yield Nickel->Conditions Nickel->Cost Nickel->Toxicity Iron->Selectivity Iron->Yield Iron->Conditions Iron->Cost Iron->Toxicity Gold->Selectivity Gold->Yield Gold->Conditions Gold->Cost Gold->Toxicity

References

Comparison of synthetic routes to cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to cis-3-Methyl-3-hexene is crucial for researchers in organic synthesis and drug development, where stereochemical purity is paramount. This guide provides an objective analysis of the three primary methods for synthesizing this specific cis-alkene: the Wittig reaction, partial hydrogenation of 3-methyl-3-hexyne, and hydroboration-protonolysis of 3-methyl-3-hexyne. The performance of each route is evaluated based on yield, stereoselectivity, and practical considerations, supported by detailed experimental protocols.

Comparison of Synthetic Routes

The choice of synthetic route to this compound depends on factors such as desired purity, available starting materials, and scalability. Below is a summary of the key performance indicators for each method.

Parameter Wittig Reaction Partial Hydrogenation Hydroboration-Protonolysis
Starting Materials Butan-2-one, Ethyltriphenylphosphonium bromide3-Methyl-3-hexyne3-Methyl-3-hexyne
Key Reagents n-Butyllithium, THFLindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂), H₂Disiamylborane (B86530) or Dicyclohexylborane (B74569), Acetic Acid
Typical Yield 65-80%85-95%80-90%
Stereoselectivity (cis:trans) >95:5>98:2>99:1
Primary Byproducts Triphenylphosphine (B44618) oxidetrans-3-Methyl-3-hexene, 3-MethylhexaneBoron-containing byproducts
Reaction Time 12-24 hours2-6 hours4-8 hours
Advantages Readily available starting materials, well-established procedure.High yields, excellent stereoselectivity, relatively simple workup.Exceptional stereoselectivity, high yields.
Disadvantages Formation of triphenylphosphine oxide can complicate purification, requires stoichiometric use of a strong base.Requires careful monitoring to prevent over-reduction, catalyst can be expensive.Borane (B79455) reagents are air- and moisture-sensitive, requiring inert atmosphere techniques.

Logical Workflow for Synthesis Route Selection

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on experimental priorities.

SynthesisComparison Synthetic Route Selection for this compound start Define Synthesis Goal priority Primary Consideration? start->priority purity Highest Stereoselectivity priority->purity Purity yield Highest Yield priority->yield Yield materials Starting Material Availability priority->materials Cost/Availability hydroboration Hydroboration-Protonolysis purity->hydroboration hydrogenation Partial Hydrogenation yield->hydrogenation wittig Wittig Reaction materials->wittig sub_hydro >99% cis Requires alkyne & boranes hydroboration->sub_hydro sub_hydrog >98% cis Requires alkyne & catalyst hydrogenation->sub_hydrog sub_wittig >95% cis Requires ketone & ylide wittig->sub_wittig

Caption: Decision matrix for selecting a synthetic route to this compound.

Experimental Protocols

Wittig Reaction

This method constructs the alkene from two smaller fragments, a ketone and a phosphorus ylide. The use of a non-stabilized ylide generally favors the formation of the cis-alkene.[1][2][3]

Step 1: Preparation of Ethyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add bromoethane (B45996) (1.1 eq) to the solution.

  • Heat the mixture at reflux with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature, allowing the phosphonium (B103445) salt to precipitate.

  • Collect the white solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Butan-2-one

  • Suspend the ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq, typically as a solution in hexanes) dropwise to the stirred suspension. The formation of a characteristic orange-red color indicates ylide formation.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add butan-2-one (1.0 eq) dropwise to the cooled ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane (B18724) (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Partial Hydrogenation of 3-Methyl-3-hexyne

This highly stereoselective method involves the reduction of an alkyne to a cis-alkene using a "poisoned" catalyst that prevents over-reduction to the alkane.[4][5][6]

Procedure:

  • In a hydrogenation flask, dissolve 3-methyl-3-hexyne (1.0 eq) in a suitable solvent such as ethanol (B145695) or hexane.

  • Add Lindlar's catalyst (typically 5% by weight of the alkyne), which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline.[6]

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, maintained with a balloon) at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or by measuring hydrogen uptake. The reaction should be stopped once one equivalent of hydrogen has been consumed to avoid over-reduction.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be further purified by fractional distillation if necessary to yield high-purity this compound.

Hydroboration-Protonolysis of 3-Methyl-3-hexyne

This route offers excellent stereoselectivity for the cis-alkene through the syn-addition of a borane across the triple bond, followed by protonolysis of the resulting vinylborane.

Procedure:

  • In a dry, two-necked flask under an inert atmosphere, place a solution of 3-methyl-3-hexyne (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a sterically hindered borane, such as disiamylborane or dicyclohexylborane (1.0 eq), in THF. The use of a hindered borane prevents double addition to the alkyne.

  • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Slowly add glacial acetic acid (a proton source) to the reaction mixture at room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by adding water.

  • Extract the product with pentane (3 x 50 mL).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Further purification by fractional distillation will yield this compound with very high isomeric purity.

References

A Comparative Guide to the Bromination of cis-3-Methyl-3-hexene: Products and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the products and reaction efficiencies of various methods for the bromination of cis-3-methyl-3-hexene. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic route for their specific needs, with a focus on product distribution, stereochemistry, and experimental considerations.

Introduction

The bromination of alkenes is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization. The reaction of this compound with bromine is a classic example of electrophilic addition, where the stereochemistry of the starting material dictates the stereochemical outcome of the product. This guide will explore the expected products from this reaction and compare the use of molecular bromine with alternative, safer brominating agents.

Reaction Mechanism and Stereochemistry

The bromination of an alkene proceeds through a cyclic bromonium ion intermediate. In the case of this compound, the bromine molecule adds across the double bond, forming a bridged bromonium ion. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms.

This anti-addition to a cis-alkene leads to the formation of a racemic mixture of enantiomers. Specifically, the bromination of this compound yields a racemic mixture of (3R,4S)-3,4-dibromo-3-methylhexane and (3S,4R)-3,4-dibromo-3-methylhexane.

Below is a diagram illustrating the reaction pathway:

bromination_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products start This compound intermediate Cyclic Bromonium Ion start->intermediate + Br2 product Racemic Mixture of (3R,4S)- and (3S,4R)-3,4-dibromo-3-methylhexane intermediate->product + Br- (anti-attack) product_analysis_workflow start Bromination Reaction Mixture purification Purification (e.g., Column Chromatography) start->purification spectroscopy Spectroscopic Analysis purification->spectroscopy nmr 1H and 13C NMR spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms ir Infrared Spectroscopy spectroscopy->ir structure Structure Elucidation and Stereochemical Assignment nmr->structure ms->structure ir->structure

A Comparative Analysis of the Electrophilic Addition Mechanism in Cis- and Trans-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electrophilic Addition

Electrophilic addition is a fundamental reaction in organic chemistry where a pi (π) bond of an alkene is broken, and two new sigma (σ) bonds are formed. The reaction is initiated by an electrophile, which is an electron-seeking species. In the case of hydrobromination, the electrophile is a proton (H⁺) from hydrogen bromide (HBr). The mechanism typically proceeds in a stepwise manner involving the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction, as described by Markovnikov's rule.[1][2]

Reaction Mechanism and Intermediates

The electrophilic addition of HBr to both cis- and trans-3-methyl-3-hexene proceeds through the same carbocation intermediate.

  • Protonation of the double bond: The π electrons of the alkene attack the hydrogen atom of HBr, forming a new carbon-hydrogen bond and a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation.[3] In the case of 3-methyl-3-hexene, protonation of either carbon of the double bond (C3 or C4) will result in the formation of the same tertiary carbocation.

  • Nucleophilic attack by bromide: The bromide ion (Br⁻), acting as a nucleophile, attacks the electrophilic carbocation, forming the final product, 3-bromo-3-methylhexane.

Since both isomers proceed through the same planar carbocation intermediate, the stereochemical information of the starting alkene is lost.[4][5] This means that both cis- and trans-3-methyl-3-hexene are expected to yield the same product, a racemic mixture of (R)-3-bromo-3-methylhexane and (S)-3-bromo-3-methylhexane.[6]

Comparative Analysis

The primary differences in the electrophilic addition for the cis and trans isomers of 3-methyl-3-hexene lie in their ground-state energies and, consequently, their reaction rates.

FeatureCis-3-Methyl-3-hexeneTrans-3-Methyl-3-hexene
Relative Stability Less stableMore stable
Ground State Energy HigherLower
Activation Energy LowerHigher
Reaction Rate FasterSlower
Major Product(s) Racemic mixture of (R)- and (S)-3-bromo-3-methylhexaneRacemic mixture of (R)- and (S)-3-bromo-3-methylhexane

Stability of Isomers: Trans-alkenes are generally more stable than their cis counterparts due to reduced steric strain.[7][8][9][10] In this compound, the ethyl group on C4 and the methyl and ethyl groups on C3 are on the same side of the double bond, leading to steric hindrance. In the trans isomer, these groups are on opposite sides, minimizing steric repulsion. This difference in stability means that this compound has a higher ground-state energy than trans-3-methyl-3-hexene.

Reaction Rates: The rate-determining step in electrophilic addition is the formation of the carbocation intermediate.[4] Since both isomers form the same carbocation, the transition state energies for this step are expected to be very similar. However, because the cis isomer starts at a higher energy level, the activation energy required to reach the transition state will be lower than that for the trans isomer. Consequently, the electrophilic addition reaction is predicted to be faster for this compound.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the reaction pathways for the hydrobromination of cis- and trans-3-methyl-3-hexene.

G cluster_cis This compound Pathway cluster_trans Trans-3-Methyl-3-hexene Pathway cis_alkene This compound (Higher Energy) transition_state_cis Transition State cis_alkene->transition_state_cis + HBr carbocation Tertiary Carbocation Intermediate transition_state_cis->carbocation Rate-determining step product_racemic Racemic Mixture of (R/S)-3-bromo-3-methylhexane carbocation->product_racemic + Br- trans_alkene Trans-3-Methyl-3-hexene (Lower Energy) transition_state_trans Transition State trans_alkene->transition_state_trans + HBr carbocation_trans Tertiary Carbocation Intermediate transition_state_trans->carbocation_trans Rate-determining step product_racemic_trans Racemic Mixture of (R/S)-3-bromo-3-methylhexane carbocation_trans->product_racemic_trans + Br-

Caption: Reaction pathways for the hydrobromination of cis and trans isomers.

G start Start: Alkene + HBr protonation Protonation of Alkene (Rate-Determining Step) start->protonation π bond attacks H+ carbocation Formation of Planar Tertiary Carbocation protonation->carbocation Forms C-H bond nucleophilic_attack Nucleophilic Attack by Bromide Ion carbocation->nucleophilic_attack Br- attacks carbocation product Product: Racemic Mixture of 3-bromo-3-methylhexane nucleophilic_attack->product Forms C-Br bond

Caption: Generalized workflow of electrophilic addition of HBr to 3-methyl-3-hexene.

Experimental Protocol: Hydrobromination of an Alkene

The following is a general procedure for the hydrobromination of an alkene, which can be adapted for both cis- and trans-3-methyl-3-hexene.

Materials:

  • Alkene (cis- or trans-3-methyl-3-hexene)

  • Hydrogen bromide (33% in acetic acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a fume hood, dissolve the alkene in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add a stoichiometric equivalent of hydrogen bromide in acetic acid to the stirred solution.

  • Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional hour.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product using GC-MS to determine the product distribution and identify any byproducts. Purify the product by column chromatography if necessary. Characterize the final product(s) by ¹H and ¹³C NMR spectroscopy to confirm the structure and stereochemistry.

Conclusion

References

Safety Operating Guide

Proper Disposal of cis-3-Methyl-3-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential safety and logistical information for the proper disposal of cis-3-Methyl-3-hexene, a highly flammable liquid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Essential Safety Information

This compound is classified as a highly flammable liquid and vapor[1][2][3]. Due to its flammability, it is crucial to handle this chemical away from heat, sparks, open flames, and other ignition sources[1]. The available safety and physical property data for this compound are summarized below. It is important to note that specific toxicological and environmental hazard data for this compound are largely unavailable, underscoring the need for cautious handling and disposal.

PropertyValue
CAS Number 4914-89-0
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Appearance Colorless liquid
Boiling Point 93.4 - 95.4 °C
Melting Point -124.4 °C (estimate)
Density 0.708 - 0.713 g/mL
Flash Point Not available
Autoignition Temperature Not available
Explosive Limits Not available
Toxicity Data No data available
Ecotoxicity Data No data available

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard procedures for flammable liquid laboratory waste. The primary method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration.

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, leak-proof container. The original container or a suitable glass or metal solvent waste container is appropriate.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."

  • Segregation: Store the waste container in a designated satellite accumulation area for flammable liquids. Ensure it is segregated from incompatible materials, particularly oxidizing agents.

  • Closure: Keep the waste container tightly closed except when adding waste.

2. Accidental Spill Cleanup:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

  • Collection: Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for disposal as flammable solid waste.

3. Final Disposal Procedure:

  • Contact a Licensed Waste Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.

  • Incineration: The recommended final disposal method for this compound is high-temperature incineration. This process uses controlled combustion at temperatures typically ranging from 850°C to 1100°C to break down the hydrocarbon into less hazardous components, primarily carbon dioxide and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal collect_waste Collect in a Designated, Labeled, and Closed Container start->collect_waste segregate_waste Store in Flammable Waste Satellite Accumulation Area collect_waste->segregate_waste check_spill Accidental Spill? segregate_waste->check_spill spill_cleanup Follow Spill Cleanup Protocol: - Eliminate Ignition Sources - Absorb with Inert Material - Collect with Non-Sparking Tools check_spill->spill_cleanup Yes contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor for Pickup check_spill->contact_ehs No spill_cleanup->collect_waste incineration Final Disposal by High-Temperature Incineration contact_ehs->incineration end_disposal End of Disposal Process incineration->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling cis-3-Methyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of cis-3-Methyl-3-hexene, a highly flammable liquid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄ECHEMI
Boiling Point 93.4°C at 760 mmHg[1]
Melting Point -124.4°C (estimate)[1]
Density 0.7080 g/cm³[1]
Flash Point -13.0°F / -25.0°C
GHS Classification Flammable liquids, Category 2[1][2]

Operational Plan: Handling this compound

1. Pre-Operational Checks:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]

  • Ignition Sources: Remove all potential ignition sources from the handling area, including open flames, hot surfaces, sparks, and static discharge sources.[1][2][3][5] Use only non-sparking tools.[1][2]

  • Personal Protective Equipment (PPE) Inspection: Before handling, inspect all required PPE for integrity. Ensure gloves are free of punctures, and eye protection is not cracked or damaged.

  • Emergency Equipment: Verify the location and functionality of the nearest fire extinguisher (suitable for flammable liquids, such as a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher), safety shower, and eyewash station.[2]

  • Spill Kit: Confirm a spill kit for flammable liquids is readily accessible.

2. Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][6]

  • Hand Protection: Wear chemical-resistant gloves.[2][6] Consult the glove manufacturer's compatibility chart to ensure the selected material is appropriate for this compound.

  • Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[2][4][7] For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[2]

3. Step-by-Step Handling Procedure:

  • Grounding and Bonding: When transferring the chemical between metal containers, ensure that the containers are properly grounded and bonded to prevent static discharge.[1][2][5]

  • Dispensing: Slowly and carefully dispense the required amount of this compound to minimize splashing and vapor generation.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1][2]

  • Heating: If heating is required, use a water bath or heating mantle. Do not use an open flame.[3][4]

4. Post-Handling Procedures:

  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning materials.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][2] Store away from heat, sparks, and open flames.

Disposal Plan: this compound Waste

1. Waste Segregation and Collection:

  • Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled hazardous waste container.[3][4]

  • Compatibility: Do not mix this compound waste with incompatible materials.

  • Halogenated vs. Non-Halogenated: As this compound is a non-halogenated organic solvent, it should be disposed of in a "Non-Halogenated Organic Waste" container.[3][4]

2. Waste Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

  • Include the date the waste was first added to the container.

3. On-site Storage of Waste:

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area must be cool, well-ventilated, and away from ignition sources.[6]

  • Ensure the container is kept tightly closed.

4. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of flammable liquid waste.[1][2]

  • Never dispose of this compound down the drain.[3]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_checks Pre-Operational Checks (Ventilation, Ignition Sources) ppe_inspection PPE Inspection prep_checks->ppe_inspection handling_procedure Handling Procedure (Grounding, Dispensing) ppe_inspection->handling_procedure post_handling Post-Handling (Decontamination, Storage) handling_procedure->post_handling waste_collection Waste Collection & Segregation post_handling->waste_collection waste_labeling Waste Labeling waste_collection->waste_labeling waste_storage Waste Storage waste_labeling->waste_storage final_disposal Final Disposal via EHS waste_storage->final_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.